molecular formula C12H8BrClN2O B412082 4-Bromo-N-(5-chloro-2-pyridyl)benzamide CAS No. 300670-29-5

4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Katalognummer: B412082
CAS-Nummer: 300670-29-5
Molekulargewicht: 311.56g/mol
InChI-Schlüssel: LJGMQDMQXJTEGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a useful research compound. Its molecular formula is C12H8BrClN2O and its molecular weight is 311.56g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-bromo-N-(5-chloropyridin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMQDMQXJTEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Ambiguity in molecular structure can lead to erroneous interpretations of biological activity, flawed structure-activity relationships (SAR), and significant delays in regulatory processes. This in-depth technical guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a compound representative of halogenated amide scaffolds prevalent in medicinal chemistry. We detail an orthogonal, multi-technique approach, integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Diffraction. This guide is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the expert rationale behind the selection and sequencing of these analytical techniques to build a self-validating and irreproachable structural dossier.

Introduction: The Imperative for Unambiguous Characterization

This compound (C₁₂H₈BrClN₂O) is a small molecule featuring two distinct halogenated aromatic rings linked by a secondary amide backbone. Such motifs are of significant interest in pharmaceutical research, often serving as core fragments in the design of kinase inhibitors, ion channel modulators, and other targeted therapeutics. The precise arrangement of its constituent atoms—including the connectivity of the amide bond and the regiochemistry of the halogen substituents—is critical to its physicochemical properties and its interaction with biological targets.

The objective of this guide is to present a logical and robust workflow that moves from foundational molecular formula determination to the ultimate confirmation of three-dimensional structure. This multi-technique strategy ensures that the evidence for the proposed structure is overwhelming and that alternative isomers are definitively ruled out.

The Orthogonal Analytical Workflow

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Provides Molecular Formula FTIR FTIR Spectroscopy FTIR->NMR_1D Identifies Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei XRAY Single-Crystal X-ray Diffraction NMR_2D->XRAY Proposes Connectivity CONCLUSION Final Structure Confirmed XRAY->CONCLUSION Confirms 3D Structure

Caption: Orthogonal workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first and most critical step is to determine the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides mass accuracy to within a few parts per million (ppm), severely constraining the number of possible molecular formulas. For a molecule containing both bromine and chlorine, the isotopic pattern is highly characteristic and serves as a crucial validation point.[1][2][3] Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[4][5][6] This results in a distinctive M, M+2, and M+4 isotopic cluster that can be computationally predicted and matched.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 100-500

    • Capillary Voltage: 3500 V

    • Source Temperature: 120 °C

    • Data Acquisition: Centroid mode, with an internal calibrant (e.g., reserpine) for real-time mass correction.

  • Data Analysis:

    • Identify the protonated molecular ion cluster [M+H]⁺.

    • Calculate the elemental composition for the monoisotopic peak (containing ⁷⁹Br and ³⁵Cl) using the instrument's software, with a mass accuracy tolerance of < 5 ppm.

    • Compare the observed isotopic distribution with the theoretical pattern for the proposed formula C₁₂H₈BrClN₂O.

Expected Results: The calculated monoisotopic mass for [C₁₂H₉BrClN₂O]⁺ is 326.9614 Da. The HRMS experiment should yield a measured mass within 5 ppm of this value. The isotopic pattern will be the definitive fingerprint, confirming the presence of one bromine and one chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify key functional groups. For this compound, the most informative signals will be from the secondary amide linkage.[7] Specifically, the N-H stretch and the C=O (Amide I) stretch are strong and characteristic.[8][9] The presence of these bands provides direct evidence for the amide group, corroborating the molecular formula derived from HRMS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.

  • Instrumentation: A standard benchtop FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans co-added.

    • A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

  • Data Analysis: Identify and annotate characteristic absorption bands.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch (Secondary Amide)
~3080WeakAromatic C-H Stretch
~1670Strong, SharpC=O Stretch (Amide I Band)[8]
~1530StrongN-H Bend / C-N Stretch (Amide II Band)[8]
~1600, ~1475Medium-WeakAromatic C=C Ring Stretching
~840Strongpara-disubstituted Benzene C-H Bend

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed covalent framework of a small molecule in solution.[10] A suite of 1D and 2D experiments is required to assign every proton and carbon and to piece the molecular fragments together.[11]

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it prevents the exchange of the amide N-H proton, allowing it to be observed.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) equipped with a cryoprobe for enhanced sensitivity.

  • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra using standard instrument parameters.

¹H and ¹³C NMR: The Building Blocks

Expertise & Causality: The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (J-coupling), which indicates spatial proximity to other protons (typically through 2-3 bonds). The ¹³C NMR spectrum shows the number of unique carbon atoms. Together, these 1D spectra provide the fundamental pieces of the puzzle. The 4-bromobenzoyl moiety is expected to show a characteristic AA'BB' system (two doublets), while the 5-chloro-2-pyridyl ring will display an AMX system (a doublet, a doublet of doublets, and a doublet).

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

LabelChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment
H-1110.85s1H-NH
H-6'8.45d1H2.5Pyridyl CH
H-4'8.15dd1H8.8, 2.5Pyridyl CH
H-3'8.10d1H8.8Pyridyl CH
H-2, H-67.95d2H8.5Bromobenzoyl CH
H-3, H-57.75d2H8.5Bromobenzoyl CH
2D NMR: Assembling the Structure

Expertise & Causality: While 1D NMR provides the parts list, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling. It will confirm the connectivity within the two separate aromatic rings (e.g., H-3' is coupled to H-4').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J_CH). This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting molecular fragments.[12][13] It shows correlations between protons and carbons that are 2-3 bonds away (²J_CH, ³J_CH). The most crucial correlation will be from the amide proton (H-11) to the carbonyl carbon (C-7) and the pyridyl carbon (C-2'), definitively establishing the amide linkage between the two rings.[14][15]

Caption: Key HMBC correlations confirming the amide linkage.

By systematically analyzing these 2D NMR correlations, the entire covalent structure of this compound can be confidently assembled.

The Gold Standard: Single-Crystal X-ray Diffraction

Expertise & Causality: While the combination of MS and NMR provides incontrovertible evidence for the covalent structure, Single-Crystal X-ray Diffraction provides the ultimate, unambiguous proof.[16][17] It determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions.[18] This technique serves as the final, self-validating checkpoint in the elucidation process.[19]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation.

    • Dissolve the purified compound to near-saturation in a suitable solvent system (e.g., ethyl acetate/hexane or ethanol).

    • Loosely cover the vial and allow the solvent to evaporate over several days to weeks at room temperature.

  • Data Collection:

    • Select a suitable, defect-free crystal and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Use a modern X-ray diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.

    • Collect a full sphere of diffraction data by rotating the crystal.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Br, Cl).

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Expected Results: The X-ray structure will confirm the connectivity established by NMR. Furthermore, it will provide precise geometric data, such as the planarity of the amide group and the dihedral angle between the phenyl and pyridyl rings. This data is invaluable for computational modeling and understanding the molecule's preferred conformation.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of this compound is definitively achieved through a systematic and orthogonal analytical approach.

  • HRMS establishes the correct elemental composition, C₁₂H₈BrClN₂O, validated by a unique isotopic signature.

  • FTIR confirms the presence of the critical secondary amide functional group.

  • A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework, connecting the 4-bromobenzoyl and 5-chloro-2-pyridyl fragments through the amide linkage.

  • Single-Crystal X-ray Diffraction provides the final, unambiguous confirmation of the atomic arrangement in three-dimensional space.

By adhering to this multi-technique, self-validating workflow, researchers and drug developers can ensure the highest level of confidence in their molecular structures, forming a solid and trustworthy foundation for all subsequent biological and medicinal chemistry investigations.

References

  • PubChem. 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Davis, A. M., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kind, T., & Fiehn, O. Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. [Link]

  • ResearchGate. The region from the conventional non-selective HMBC spectrum. [Link]

  • El-Sayed, N. N. E., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Molecules. [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry. [Link]

  • Chemistry LibreTexts. 19: HMBC. [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. UC Davis. [Link]

  • Yogananda, A. A., et al. Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Khan, I., et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • The Organic Chemistry Tutor. HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]

  • Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. [Link]

  • ResearchGate. ¹H NMR spectrum (100 MHz, CDCl₃) of N-benzylbenzamide (7). [Link]

  • Clark, J. mass spectra - the M+2 peak. Chemguide. [Link]

  • Blanton, T., et al. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Yang, Y., et al. Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic Aminolysis. ACS Applied Materials & Interfaces. [Link]

  • Jamalifard, S., Mokhtari, J., & Mirjafary, Z. Supporting Information - One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines. The Royal Society of Chemistry. [Link]

  • Liu, Y., et al. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • The Organic Chemistry Tutor. Isotopic Abundance in Mass Spectrometry. YouTube. [Link]

  • ChemTube. How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. YouTube. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Wang, R., et al. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Chromatography A. [Link]

  • Roberts, J. D., & Caserio, M. C. Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. [Link]

  • Google Patents. One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
  • Zhang, Y., et al. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Chen, Y., et al. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. FTIR spectra at the amide I ؅ band. [Link]

  • Panchal, B. Organic Chemistry Class 11 Notes. Scribd. [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for the synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a compound of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The benzamide moiety is a privileged structure known for its presence in a wide array of pharmacologically active compounds.[1] This document details the synthetic pathway, reaction mechanisms, experimental protocols, and characterization of the title compound, grounded in established chemical principles.

Introduction and Significance

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] The unique structural features of this compound, which combines a halogenated pyridine ring with a brominated benzoyl group, make it a valuable scaffold for the exploration of new therapeutic agents. Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a prime candidate for further investigation in drug discovery programs. For instance, related N-pyridylbenzamide structures have been investigated for their potential as Btk inhibitors for the treatment of inflammatory diseases and certain cancers.[3]

This guide will provide a detailed exposition of a reliable synthetic route to this compound, starting from commercially available precursors. The causality behind the choice of reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic process.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached through a straightforward retrosynthetic analysis, disconnecting the amide bond to reveal the two primary starting materials: 4-bromobenzoyl chloride and 2-amino-5-chloropyridine.

Retrosynthesis Target This compound Amide_bond Amide Bond Formation Target->Amide_bond SM1 4-Bromobenzoyl chloride Amide_bond->SM1 SM2 2-Amino-5-chloropyridine Amide_bond->SM2 Synthesis cluster_product Product R1 4-Bromobenzoyl chloride Plus + R2 2-Amino-5-chloropyridine Arrow Pyridine, CH2Cl2, 0 °C to rt R2->Arrow P This compound Arrow->P

Caption: Synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Amino-5-chloropyridine128.561.29 g10.0
4-Bromobenzoyl chloride219.452.30 g10.5
Anhydrous Pyridine79.101.2 mL15.0
Anhydrous Dichloromethane (DCM)-50 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-20 mL-
Saturated Sodium Chloride (Brine) Solution-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-q.s.-
Ethanol (for recrystallization)-q.s.-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-chloropyridine (1.29 g, 10.0 mmol) in anhydrous dichloromethane (30 mL).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (1.2 mL, 15.0 mmol) dropwise. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Addition of Acyl Chloride: In a separate flask, dissolve 4-bromobenzoyl chloride (2.30 g, 10.5 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel. The formation of a precipitate may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a solid.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino-5-chloropyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Mechanism Reactants Reactants Tetrahedral_Intermediate Tetrahedral_Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Product Product Tetrahedral_Intermediate->Product Chloride Elimination

Caption: Simplified reaction mechanism for amide formation.

Physicochemical and Spectroscopic Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₂H₈BrClN₂O
Molecular Weight311.57 g/mol
AppearanceExpected to be a solid
Melting PointTo be determined experimentally
SolubilityLikely soluble in common organic solvents like DCM, chloroform, and DMSO

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and amide groups. The amide proton (N-H) will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the amide group (typically in the range of 160-170 ppm) and for the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the amide group (around 1650-1680 cm⁻¹) and a characteristic N-H stretching vibration (around 3200-3400 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key diagnostic feature.

Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known therapeutic potential. The N-pyridylbenzamide scaffold is a key feature in a number of kinase inhibitors, including those targeting Bruton's Tyrosine Kinase (Btk), which is implicated in inflammatory diseases and B-cell malignancies. [3]Furthermore, benzamide derivatives are known to possess a wide range of pharmacological activities, including insecticidal and fungicidal properties, suggesting potential applications in agrochemical research. This compound serves as a valuable starting point for the synthesis of a library of analogs for screening against various biological targets.

Conclusion

This technical guide has outlined a robust and reliable synthetic route for the preparation of this compound. The methodology is based on well-established chemical principles and provides a clear, step-by-step protocol suitable for a laboratory setting. The detailed information on the synthesis of starting materials, reaction mechanism, and characterization techniques provides a comprehensive resource for researchers and scientists working in the field of organic and medicinal chemistry. The structural features of the title compound suggest its potential as a valuable building block for the discovery of new therapeutic agents.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 4-BROMO-5-(2-CHLORO-BENZOYLAMINO)-1H-PYRAZOLE-3-CARBOXYLIC ACID (PHENYL)AMIDE DERIVATIVES AND RELATED COMPOUNDS AS BRADYKININ B1 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF INFLAMMATORY DISEASES. (2009). European Publication Server. Retrieved January 27, 2026, from [Link]

  • Benzamide Preparation from Benzoic Acid. (2018). YouTube. Retrieved January 27, 2026, from [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Activities of Novel N-(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

  • 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. (n.d.). Google Patents.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. (n.d.). SciELO. Retrieved January 27, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved January 27, 2026, from [Link]

  • Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.). Life Academy of Nanoscience & Nanotechnology. Retrieved January 27, 2026, from [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). Google Patents.
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Accurate experimental characterization of the labile N–Cl bond in N-chloro-N′-(p-fluorophenyl)-benzamidine crystal at 17.5 K. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • U.S. Patent No. 8829195. (2021). Regulations.gov. Retrieved January 27, 2026, from [Link]

  • A kind of synthetic method of brinzolamide key intermediate. (n.d.). Patsnap.
  • 4-bromo-N-(5-methyl-2-pyridinyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 2-Amino-5-chloropyridine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 4-bromo-N-(5-nitropyridin-2-yl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • N-(4-Chlorophenyl)benzamide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • N-(3-Chlorophenyl)benzamide. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.). Google Patents.
  • 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 4-bromo-N-(5-chloro-2,4-dimethoxyphenyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • 4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • N-(4-Bromo-phenyl)-2-chloro-benzamide. (n.d.). NIST WebBook. Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Bromo-N-(5-chloro-2-pyridyl)benzamide. This document is meticulously crafted to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound, from its fundamental chemical identity to its potential applications in the pharmaceutical landscape. The synthesis of novel chemical entities is the cornerstone of innovation in drug discovery. Understanding the intricate details of a molecule's synthesis, characterization, and biological context is paramount to unlocking its therapeutic potential. This guide is structured to provide not just a recitation of facts, but a cohesive narrative that explains the "why" behind the "how," fostering a deeper comprehension of the science. Every piece of information herein is grounded in verifiable scientific literature and established chemical principles, ensuring the trustworthiness and authority of this guide.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-Bromo-N-(5-chloro-2-pyridinyl)benzamide

This name unequivocally describes the molecular structure: a benzamide core where the nitrogen atom is substituted with a 5-chloro-2-pyridinyl group, and a bromine atom is attached to the 4th position of the benzoyl ring.

Synonyms:

  • 4-Bromo-N-(5-chloropyridin-2-yl)benzamide

  • Benzamide, 4-bromo-N-(5-chloro-2-pyridinyl)-

CAS Registry Number: 300670-29-5

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance in databases and literature.

Molecular and Physicochemical Properties

A summary of the key computed physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) properties.

PropertyValueSource
Molecular FormulaC₁₂H₈BrClN₂OPubChem[1]
Molecular Weight311.56 g/mol MySkinRecipes
XLogP33.7PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area41.6 ŲPubChem

Synthesis and Purification

The synthesis of this compound involves the formation of an amide bond between a carboxylic acid derivative and an amine. A logical and commonly employed synthetic strategy is the acylation of 2-amino-5-chloropyridine with 4-bromobenzoyl chloride. This approach is favored due to the commercial availability of the starting materials and the generally high yields of amide bond formation reactions.

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Product cluster_conditions Reaction Conditions Reactant1 4-Bromobenzoyl chloride Reaction Acylation Reactant1->Reaction Reactant2 2-Amino-5-chloropyridine Reactant2->Reaction Product This compound Reaction->Product Amide Bond Formation Conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., DCM, THF) Room Temperature Conditions->Reaction

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for N-aryl benzamide synthesis. The inclusion of in-process checks and purification validation steps ensures the integrity of the final product.

Materials:

  • 4-Bromobenzoyl chloride

  • 2-Amino-5-chloropyridine

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous DCM.

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.2 eq) at room temperature. The pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the equilibrium towards product formation.

  • Acyl Chloride Addition: Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring (In-Process Control): Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification and Validation:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate. The choice of eluent composition should be guided by the TLC analysis.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and pyridinyl rings. The protons on the brominated benzene ring would appear as two doublets (an AA'BB' system). The protons on the chloropyridine ring would also exhibit characteristic splitting patterns. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all twelve carbon atoms in the molecule. The carbonyl carbon of the amide group would resonate at a characteristic downfield shift (typically in the range of 160-170 ppm). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ for the amide carbonyl group.

  • C-N stretch: An absorption band around 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

  • C-Br and C-Cl stretches: These would appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 311.56 g/mol . Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a characteristic isotopic cluster. Fragmentation patterns could provide further structural information.

Potential Applications in Drug Discovery and Research

While specific biological activity data for this compound is not extensively documented, the benzamide scaffold is a well-established pharmacophore with a broad range of biological activities.[2] The presence of halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency and metabolic stability.

Anticancer Research

Numerous benzamide derivatives have been investigated as potential anticancer agents.[3] For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer. This suggests that this compound could be a valuable starting point for the design of novel kinase inhibitors or other anticancer agents.

Antimicrobial Research

The benzamide moiety is also present in various antimicrobial agents. The structural features of this compound, particularly the halogenated aromatic rings, could contribute to its potential as an antimicrobial compound.

Agrochemicals

The structural motifs present in this compound are also found in various agrochemicals. It is plausible that this molecule could serve as an intermediate or a lead compound in the development of new herbicides or pesticides.

Signaling Pathway Modulation

The potential biological activity of this compound would likely involve interaction with specific cellular signaling pathways. For example, if it acts as a kinase inhibitor, it could modulate pathways such as the MAPK or PI3K/Akt signaling pathways, which are often dysregulated in cancer. Further research is required to elucidate the specific mechanism of action and the signaling pathways affected by this compound.

Signaling_Pathways cluster_compound This compound cluster_targets Potential Cellular Targets cluster_pathways Modulated Signaling Pathways Compound Potential Bioactive Compound Kinases Kinases (e.g., FGFR1) Compound->Kinases Inhibition MicrobialEnzymes Microbial Enzymes Compound->MicrobialEnzymes Inhibition MAPK MAPK Pathway Kinases->MAPK Activation PI3K PI3K/Akt Pathway Kinases->PI3K Activation OtherProteins Other Cellular Proteins CellGrowth Cell Growth & Proliferation MAPK->CellGrowth PI3K->CellGrowth Apoptosis Apoptosis PI3K->Apoptosis Inhibition

Caption: Potential signaling pathway modulation by this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a clear synthetic route. While specific experimental data for this compound is limited in publicly accessible literature, its structural features and the known biological activities of related benzamide derivatives suggest its potential as a valuable molecule in drug discovery and agrochemical research.

Future research should focus on:

  • The synthesis and full spectroscopic characterization of this compound to provide a complete and verified dataset.

  • Screening for biological activity against a panel of cancer cell lines, microbial strains, and relevant enzymes to identify potential therapeutic applications.

  • Elucidation of its mechanism of action and the specific signaling pathways it modulates to understand its biological effects at a molecular level.

This technical guide provides a solid foundation for researchers to embark on further investigation of this promising compound. The principles and protocols outlined herein are designed to ensure scientific rigor and reproducibility, paving the way for new discoveries.

References

  • PubChem. 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. This compound. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025-08-06). Research Square. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28). Walsh Medical Media. [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

Unraveling the Genesis of a Promising Benzamide: A Technical Chronicle of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 27, 2026 – In the intricate tapestry of medicinal chemistry, the emergence of novel molecular entities often marks a pivotal moment in the quest for therapeutic advancements. This technical guide offers an in-depth exploration of the discovery and history of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a compound of significant interest within the landscape of contemporary drug discovery. While a singular, seminal "discovery" paper for this specific molecule remains elusive in the public domain, its structural motifs and synthetic lineage place it within a well-established class of biologically active benzamides. This guide will illuminate the scientific rationale behind its conceptualization, detail its synthesis, and explore its potential therapeutic implications based on the broader understanding of related compounds.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide functional group is a cornerstone in the design of pharmacologically active molecules. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions has rendered it a privileged scaffold in the development of a wide array of therapeutic agents. From antipsychotics to antiemetics and beyond, the versatility of the benzamide core has been repeatedly demonstrated. The subject of this guide, this compound, represents a specific iteration of this scaffold, featuring a halogenated benzoyl moiety and a substituted pyridyl ring, both of which are common strategies to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The Genesis of this compound: A Deductive History

While a precise timeline for the initial synthesis of this compound is not explicitly documented in readily available literature, its creation can be understood as a logical progression in the exploration of chemical space around the N-arylbenzamide core. The presence of a bromine atom on the benzoyl ring and a chlorine atom on the pyridyl moiety suggests a deliberate effort to explore the effects of halogenation on biological activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.

The synthesis of analogous compounds, such as 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide (CAS 5477-63-4) and 4-bromo-N-(5-chloro-2-methylphenyl)benzamide (CAS 310873-31-5), is documented in chemical databases.[1][2] The existence of these closely related structures suggests that this compound was likely synthesized as part of a chemical library aimed at systematically probing structure-activity relationships (SAR) for a particular biological target.

Synthetic Rationale and Protocol

The synthesis of this compound is predicated on a fundamental and widely employed reaction in organic chemistry: the amidation of a carboxylic acid derivative with an amine. The logical and most common synthetic route involves the coupling of 4-bromobenzoyl chloride with 2-amino-5-chloropyridine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to the two primary starting materials.

G Target_Molecule This compound Amide_Bond Amide Bond Disconnection Target_Molecule->Amide_Bond Starting_Materials Starting Materials Amide_Bond->Starting_Materials 4_Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride Starting_Materials->4_Bromobenzoyl_Chloride 2_Amino_5_chloropyridine 2-Amino-5-chloropyridine Starting_Materials->2_Amino_5_chloropyridine G Start Starting Materials: 4-Bromobenzoic Acid 2-Amino-5-chloropyridine Step1 Step 1: Acid Chloride Formation (SOCl₂, cat. DMF) Start->Step1 Intermediate 4-Bromobenzoyl Chloride Step1->Intermediate Step2 Step 2: Amide Coupling (Base, Solvent) Intermediate->Step2 Purification Workup and Purification Step2->Purification Product This compound Purification->Product

Sources

physical and chemical properties of benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Benzamide Derivatives

Introduction: The Benzamide Core in Modern Science

The benzamide scaffold, a deceptively simple structure comprising a benzene ring attached to an amide functional group, represents one of the most versatile and significant building blocks in modern chemistry. Its unique combination of a rigid aromatic ring and a polar, hydrogen-bonding-capable amide group imparts a fascinating array of physical and chemical properties. These characteristics are not merely of academic interest; they are the very foundation upon which countless innovations in materials science, organic synthesis, and, most notably, pharmaceutical development are built.

Benzamide and its derivatives are integral components in a wide range of biologically active compounds, demonstrating antimicrobial, analgesic, anticancer, and antipsychotic activities.[1] Their ability to engage in specific hydrogen bonding and π-stacking interactions makes them privileged structures for designing molecules that can effectively bind to biological targets like enzymes and receptors.

This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core . Moving beyond a simple recitation of facts, we will delve into the causality behind these properties, providing field-proven insights into how they can be modulated and exploited. We will explore experimental protocols, examine structure-property relationships, and illustrate the profound impact of this chemical class on the development of therapeutic agents.

Part 1: Physicochemical and Structural Properties

The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physical properties. For benzamide derivatives, understanding these characteristics is paramount for predicting their behavior in both chemical reactions and biological systems.

Physical State and Crystalline Structure

In their solid state, benzamide and its simple derivatives typically appear as white or colorless crystalline solids.[2] The planarity of the phenyl ring and the amide group allows for efficient packing in the crystal lattice, often stabilized by intermolecular hydrogen bonds between the amide N-H protons and the carbonyl oxygen of neighboring molecules.

The precise arrangement of molecules in the solid state is determined through techniques like X-ray crystallography.[3][4] This analysis is critical in drug development as different crystalline forms, or polymorphs, of the same compound can exhibit vastly different solubilities, dissolution rates, and bioavailability. The crystal structures of benzamide derivatives have been studied to understand their interaction with biological targets, such as allosteric modulators of the AMPA receptor.[3]

Melting and Boiling Points

The melting and boiling points of benzamide derivatives are governed by their molecular weight and the strength of their intermolecular forces. The parent benzamide has a relatively high melting point of 127-130°C and a boiling point of 288°C, reflecting the strong hydrogen bonding in its solid and liquid states.[2]

Substituents on either the aromatic ring or the amide nitrogen can significantly alter these properties:

  • Molecular Weight: Increasing the molecular weight generally leads to higher melting and boiling points due to stronger van der Waals forces.

  • Hydrogen Bonding: Substituents that can participate in or sterically hinder hydrogen bonding will have a pronounced effect. For instance, N-alkylation prevents N-H---O hydrogen bonding, which can sometimes lower the melting point compared to the primary or secondary amide counterpart, assuming other factors are equal.

  • Symmetry: Highly symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

CompoundMolecular FormulaSubstituent(s)Melting Point (°C)
BenzamideC₇H₇NONone127 - 130[2]
4-Hydroxy-N-phenylbenzamideC₁₃H₁₁NO₂4-OH, N-phenyl260 - 265[5]
N-(4-Bromophenyl)benzamideC₁₃H₁₀BrNON-(4-bromophenyl)190 - 192[5]
N-(4-Chlorophenyl)-4-hydroxybenzamideC₁₃H₁₀ClNO₂4-OH, N-(4-chlorophenyl)185 - 187[5]
Solubility Profile

Solubility is a critical determinant of a drug's absorption and distribution. The benzamide structure contains both a hydrophobic (the phenyl ring) and a hydrophilic (the amide group) region, making its solubility highly dependent on the solvent.

  • Aqueous Solubility: Benzamide itself is slightly soluble in water (13.5 g/L at 25°C).[2] The amide group can both donate and accept hydrogen bonds with water, but the large, nonpolar benzene ring limits overall solubility. Solubility in water generally decreases as the size of hydrophobic substituents increases.[6] Conversely, adding polar groups (e.g., -OH, -NH₂) can enhance aqueous solubility.

  • Organic Solubility: Benzamides are generally soluble in organic solvents like ethanol, ether, and benzene.[6][7] The solubility in a range of organic solvents was found to follow the general order: methanol > acetone > ethanol > propanol > butanol > ethyl acetate > acetonitrile > water.[8] This trend highlights the importance of both polarity and hydrogen bonding capacity of the solvent.

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the benzamide derivative to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid material. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS.

  • Calculation: Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the thermodynamic solubility of the compound under the tested conditions.

Acidity and Basicity (pKa)

The amide functional group is generally considered neutral. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, significantly reducing its basicity compared to an amine. Similarly, the N-H protons are only very weakly acidic. The pKa of the conjugate acid of benzamide is around -1 to -2, while the pKa of the N-H proton is approximately 17 in water, though values as high as 23.3 have been reported in DMSO.[2] These values are heavily influenced by substituents on the aromatic ring through inductive and resonance effects.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of newly synthesized benzamide derivatives.[3][4]

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Primary amides (-NH₂) show two distinct bands around 3350 and 3180 cm⁻¹. Secondary amides (-NHR) show a single band in the 3300 cm⁻¹ region.

    • C=O Stretching (Amide I): A strong, characteristic absorption band appears between 1650 and 1690 cm⁻¹. Its position is sensitive to substituents and hydrogen bonding.

    • N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is found around 1620-1650 cm⁻¹ for primary amides and 1510-1550 cm⁻¹ for secondary amides.

  • ¹H NMR Spectroscopy:

    • Amide Protons (N-H): These protons typically appear as a broad signal between δ 5.0 and 8.5 ppm. Their chemical shift and broadness are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange. Due to the partial double-bond character of the C-N bond, rotation is restricted, which can sometimes make the two protons of a primary amide diastereotopic and thus appear as two separate signals.

    • Aromatic Protons (Ar-H): These resonate in the typical aromatic region of δ 7.0-8.0 ppm. The substitution pattern on the ring determines the multiplicity and specific chemical shifts.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): The amide carbonyl carbon is deshielded and appears at δ 165-175 ppm.

    • Aromatic Carbons: These appear in the δ 120-140 ppm range, with the carbon attached to the carbonyl group (C-1) appearing further downfield.

Part 2: Chemical Reactivity and Synthesis

The chemical behavior of benzamide derivatives is dominated by the interplay between the amide functional group and the aromatic ring.

Synthesis of Benzamide Derivatives

The formation of the amide bond is one of the most fundamental and widely studied reactions in organic chemistry.[3] The most common and reliable method involves the coupling of a benzoic acid derivative with an amine.

This classic two-step method is robust and widely applicable. It involves first activating the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with an amine.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation BenzoicAcid Benzoic Acid Derivative ThionylChloride SOCl₂ or (COCl)₂ BenzoicAcid->ThionylChloride  Reagent BenzoylChloride Benzoyl Chloride Intermediate ThionylChloride->BenzoylChloride  Activation Amine Amine (R-NH₂) Base Base (e.g., TEA, Pyridine) Amine->Base  HCl Scavenger FinalProduct Benzamide Derivative Base->FinalProduct  Formation BenzoylChloride_ref->Amine  Reactant

Caption: General workflow for the synthesis of benzamide derivatives via an acyl chloride intermediate.

  • Acyl Chloride Formation: In a fume hood, add benzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Carefully add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature. A few drops of DMF can be added as a catalyst. Heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Removal of Excess Reagent: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). The crude benzoyl chloride is typically used directly in the next step.

  • Amidation: Dissolve the crude benzoyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.2 eq) in the same solvent.

  • Reaction: Cool the amine solution to 0°C in an ice bath. Add the benzoyl chloride solution dropwise to the stirred amine solution. A white precipitate (triethylammonium chloride) will form.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Reactions of the Benzamide Moiety
  • Hydrolysis: The amide bond is stable but can be cleaved under harsh acidic or basic conditions.

    • Acidic Hydrolysis: Heating with strong acid (e.g., H₂SO₄, HCl) and water yields the corresponding benzoic acid and an ammonium salt.

    • Basic Hydrolysis: Heating with a strong base (e.g., NaOH) yields a benzoate salt and ammonia (or an amine).

  • Reduction: Treatment with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) reduces the carbonyl group completely, converting the benzamide into a benzylamine derivative. This is a key transformation for accessing different classes of amine compounds.

  • Hofmann Rearrangement: This reaction is specific to primary benzamides. Treatment with bromine in a sodium hydroxide solution results in the conversion of the benzamide to an aniline, with the loss of the carbonyl group as CO₂. This provides a synthetic route from benzoic acids to anilines with one less carbon atom.[6]

Part 3: Significance in Drug Discovery and Development

The true power of the benzamide scaffold lies in its tunability. The physical and chemical properties discussed above can be systematically modified by introducing various substituents, allowing medicinal chemists to optimize molecules for specific therapeutic purposes.

The Benzamide Group as a Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The benzamide group is an excellent pharmacophore due to its:

  • Hydrogen Bonding: The N-H group is a reliable hydrogen bond donor, while the carbonyl oxygen is an excellent hydrogen bond acceptor. These interactions are fundamental to the binding of drugs to protein targets.

  • Rigid Scaffold: The phenyl ring provides a rigid anchor to orient the amide group and other substituents in a defined three-dimensional space for optimal receptor fit.

  • Modulation of Properties: Substituents on the ring can fine-tune electronic properties, lipophilicity (logP), and steric bulk, which directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

G Hit Initial Hit (Benzamide Derivative) SAR Synthesize Analogs (Vary Substituents) Hit->SAR Establish SAR BioAssay Biological Assay (Potency, Selectivity) SAR->BioAssay Test Activity BioAssay->SAR Feedback Loop ADME In Vitro ADME Testing (Solubility, Stability) BioAssay->ADME Promising Analogs ADME->SAR Feedback Loop Lead Optimized Lead Candidate ADME->Lead Select Candidate

Caption: Iterative cycle of lead optimization for a benzamide-based drug discovery program.

Notable Drugs Featuring the Benzamide Scaffold

The prevalence of the benzamide core in approved pharmaceuticals underscores its importance.

Drug NameTherapeutic UseRole of Benzamide Moiety
Metoclopramide Antiemetic, Gastroprokinetic agentThe substituted benzamide core is essential for its dopamine D₂ receptor antagonist activity.
Sulpiride AntipsychoticA classic example of a benzamide-class antipsychotic that acts as a selective dopamine D₂/D₃ receptor antagonist.
Remoxipride Atypical AntipsychoticAnother selective D₂ receptor antagonist where the benzamide group is key for target binding.
Entinostat Anticancer (HDAC Inhibitor)The benzamide group acts as a zinc-binding group, chelating the zinc ion in the active site of histone deacetylase (HDAC) enzymes.

Conclusion

The are a direct consequence of the unique electronic and structural features of the amide group and the aromatic ring. A thorough understanding of these properties—from solubility and melting point to synthetic accessibility and reactivity—is indispensable for any scientist working with these compounds. In drug development, the benzamide scaffold is not just a structural component but a highly adaptable platform. Its capacity for specific molecular interactions and the ease with which its physicochemical properties can be fine-tuned through derivatization have cemented its status as a cornerstone of medicinal chemistry, leading to the development of numerous life-changing therapies. The continued exploration of this versatile scaffold promises to yield further innovations across the scientific disciplines.

References

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]

  • PubChem. Benzamide | C7H7NO | CID 2331. National Center for Biotechnology Information. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Wikipedia. Benzamide. Wikimedia Foundation. [Link]

  • Amines. National Council of Educational Research and Training (NCERT). [Link]

  • Synthesis of benzamide derivatives. Reagents and conditions. ResearchGate. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. [Link]

Sources

The Expanding Therapeutic Landscape of Novel Benzamide Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzamide moiety, a seemingly simple chemical scaffold, has proven to be a remarkably versatile and privileged structure in the landscape of modern drug discovery. Its unique combination of a benzene ring linked to an amide group provides a foundational framework for designing molecules with a wide array of biological activities. From managing the complex neurochemical imbalances in psychiatric disorders to combating the relentless proliferation of cancer cells and thwarting the growth of pathogenic microbes, novel benzamide derivatives are continually emerging as promising therapeutic candidates.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of these compounds, delving into their mechanisms of action, key experimental evaluation techniques, and future perspectives. Our exploration is grounded in the principles of scientific integrity, drawing upon established protocols and authoritative research to present a self-validating system for understanding and advancing the therapeutic potential of novel benzamides.

Anticancer Activity: Targeting the Machinery of Malignancy

The fight against cancer has unearthed a multitude of therapeutic strategies, and novel benzamide compounds have carved out a significant niche in this arena, primarily through their action as inhibitors of key enzymes involved in cancer progression.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A prominent mechanism by which benzamides exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Benzamide-based HDAC inhibitors typically feature a structure that allows them to chelate the zinc ion in the active site of the HDAC enzyme, thereby blocking its activity.[3][4] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5] Notably, the structural features of benzamide derivatives, such as the nature and position of substituents on the benzamide ring, can significantly influence their potency and isoform selectivity.[3][6] For instance, some studies have shown that molecules with an NH2 group at a specific position and a shorter overall molecular length exhibit potent HDAC inhibitory activity.[3][5]

Signaling Pathway of Benzamide-based HDAC Inhibition

HDAC_Inhibition cluster_nucleus Cell Nucleus Histone Histone Proteins AcetylatedHistone Acetylated Histone (Open Chromatin) DNA DNA HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) HDAC->DeacetylatedHistone Catalyzes HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation Benzamide Benzamide Inhibitor Benzamide->HDAC Inhibits AcetylatedHistone->DeacetylatedHistone Deacetylation TSG_active Tumor Suppressor Genes (Active) AcetylatedHistone->TSG_active Promotes Transcription TSG_inactive Tumor Suppressor Genes (Inactive) DeacetylatedHistone->TSG_inactive Represses Transcription Apoptosis Apoptosis / Cell Cycle Arrest TSG_active->Apoptosis Induces

Caption: Benzamide HDAC inhibitors block the deacetylation of histones, leading to the expression of tumor suppressor genes.

Other Anticancer Mechanisms

Beyond HDAC inhibition, novel benzamides have been shown to target other critical pathways in cancer. For example, some derivatives have been designed as potent smoothened (SMO) antagonists, inhibiting the Hedgehog signaling pathway which is aberrantly activated in several cancers.[7] Others have been developed as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are particularly effective in cancers with deficiencies in DNA repair mechanisms.[8] Furthermore, certain benzamide compounds can reverse multidrug resistance in cancer cells by inhibiting the efflux function of transporters like ABCG2.[9] Some have also shown inhibitory effects on tyrosine kinases, such as EGFR and HER-2.[10]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in evaluating the anticancer potential of novel benzamide compounds is to determine their cytotoxicity against cancer cell lines.[11][12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel benzamide compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation: In Vitro Cytotoxicity of Novel Benzamide Compounds

CompoundCell LineIC50 (µM)
Benzamide A MCF-715.2
HCT11622.5
Benzamide B MCF-75.8
HCT1169.1
Positive Control MCF-72.1
(e.g., Doxorubicin)HCT1163.5

Antipsychotic and Antiemetic Activities: Modulating Dopaminergic Pathways

Substituted benzamides represent a distinct class of antipsychotic and antiemetic drugs, with their primary mechanism of action revolving around the modulation of dopamine receptors.[15][16]

Mechanism of Action: Dopamine Receptor Antagonism

Benzamide antipsychotics, such as amisulpride and sulpiride, are atypical neuroleptics that exhibit a high affinity for dopamine D2 and D3 receptors.[15][16][17][18] Their antipsychotic effects are primarily attributed to the blockade of postsynaptic D2 receptors in the mesolimbic and mesocortical pathways of the brain.[18] This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

A unique characteristic of some benzamides, like amisulpride, is their dose-dependent dual action.[18] At higher doses (400-1200 mg), they act as potent postsynaptic D2/D3 receptor antagonists, leading to antipsychotic effects.[18] In contrast, at lower doses (50 mg), they preferentially block presynaptic D2/D3 autoreceptors.[18] This blockade enhances dopamine release and transmission, which is thought to contribute to their efficacy in treating the negative symptoms of schizophrenia and depression.[15][18]

The antiemetic properties of benzamides, such as metoclopramide, also stem from their dopamine D2 receptor antagonism, but in this case, the action is primarily in the chemoreceptor trigger zone (CTZ) of the brainstem.[19][20][21] By blocking dopamine receptors in the CTZ, these drugs suppress the signaling cascade that leads to nausea and vomiting.[21] Some benzamides also exhibit peripheral prokinetic effects by enhancing gastrointestinal motility.[21][22]

Dual-Action Mechanism of Amisulpride

Amisulpride_Mechanism cluster_high_dose High Dose (Antipsychotic) cluster_low_dose Low Dose (Antidepressant/Negative Symptoms) Amisulpride_H Amisulpride (High Dose) Postsynaptic_D2_H Postsynaptic D2/D3 Receptors Amisulpride_H->Postsynaptic_D2_H Blocks Dopamine_Signal_H Dopamine Signaling Postsynaptic_D2_H->Dopamine_Signal_H Reduces Psychosis_Relief Alleviation of Positive Symptoms Dopamine_Signal_H->Psychosis_Relief Leads to Amisulpride_L Amisulpride (Low Dose) Presynaptic_D2_L Presynaptic D2/D3 Autoreceptors Amisulpride_L->Presynaptic_D2_L Blocks Dopamine_Release_L Dopamine Release Presynaptic_D2_L->Dopamine_Release_L Increases Depression_Relief Alleviation of Negative Symptoms & Depression Dopamine_Release_L->Depression_Relief Leads to

Caption: Dose-dependent dual action of the benzamide antipsychotic, amisulpride.

Antimicrobial Activity: A Renewed Front in the Fight Against Infections

The rise of antimicrobial resistance has necessitated the search for novel therapeutic agents. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1]

Mechanism of Action

The precise mechanisms of action for many antimicrobial benzamides are still under investigation and can vary depending on the specific structural modifications. However, some proposed mechanisms include:

  • Inhibition of Essential Enzymes: Certain benzamide derivatives have been shown to inhibit bacterial enzymes crucial for survival, such as DNA gyrase.[23]

  • Disruption of Cell Wall Integrity: Some compounds may interfere with the synthesis or integrity of the bacterial cell wall.[1]

  • Inhibition of Fungal Enzymes: In fungi, some benzamides act as succinate dehydrogenase inhibitors, disrupting the fungal respiratory chain.[24]

The antimicrobial efficacy of benzamides is often influenced by the nature of the substituents on the aromatic ring and the amide nitrogen. For instance, studies have shown that specific substitutions can enhance activity against both Gram-positive and Gram-negative bacteria.[1][25]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing.[26][27][28] The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[29]

Principle: A standardized suspension of the test microorganism is inoculated into a series of wells in a microtiter plate containing serial dilutions of the benzamide compound. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.[30]

  • Compound Dilution: Prepare serial twofold dilutions of the novel benzamide compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic can be used as a reference standard.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the clear wells onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Data Presentation: Antimicrobial Activity of Novel Benzamide Compounds

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Benzamide C 832
Benzamide D <416
Reference Antibiotic 24
(e.g., Ciprofloxacin)

Conclusion and Future Directions

The benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a remarkable diversity of biological activities. From the intricate modulation of epigenetic pathways in cancer to the precise targeting of neurotransmitter receptors in the central nervous system and the disruption of essential microbial processes, the potential of these compounds is vast.

Future research in this field will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Deeper exploration of how subtle structural modifications can enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Elucidation: Utilizing advanced techniques to unravel the precise molecular targets and pathways through which novel benzamides exert their effects.

  • Development of Combination Therapies: Investigating the synergistic effects of benzamide derivatives with existing therapeutic agents to overcome resistance and enhance efficacy.

  • Personalized Medicine Approaches: Identifying biomarkers that can predict patient response to specific benzamide-based therapies.

As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel benzamide compounds will undoubtedly play an increasingly important role in the development of next-generation therapeutics. This guide serves as a foundational resource for researchers and drug development professionals to navigate and contribute to this exciting and impactful field.

References

  • Al-Hourani, B. J., Al-Bawab, A. A., & Al-Ameer, H. J. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Science International Journal, 33(1), 1-10. [Link]

  • Amisulpride. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Antiemetic Medications. (2022). In StatPearls. StatPearls Publishing. [Link]

  • Baqi, Y., & Müller, C. E. (2019). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 11(13), 1595–1613. [Link]

  • Basu, S., & Lie, A. L. Y. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5649–5657. [Link]

  • Batra, S., & Fard, A. T. (2022). Antiemetic drugs. Anaesthesia & Intensive Care Medicine, 23(11), 693-697.
  • Bokelmann, K., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega, 4(23), 20201–20211. [Link]

  • Bouchard, J., & Liang, G. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Boyd, M. R., & Paull, K. D. (1995). Cytotoxic assays for screening anticancer agents. Drug development research, 34(2), 91-109.
  • Capan, M., et al. (2019). Synthesis and molecular docking studies of some novel antimicrobial benzamides. Bioorganic Chemistry, 93, 103368. [Link]

  • Chen, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 253, 115243. [Link]

  • Dadashpour, S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28669-28682.
  • Dirlam, N. L., et al. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. The Journal of general virology, 98(2), 276–287. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and anticancer activity of new benzenesulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16734. [Link]

  • Fjerdingstad, H. B., et al. (2016). Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. Bioorganic & Medicinal Chemistry, 24(21), 5431-5440.
  • Gao, Y., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(11), 3169. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved January 27, 2026, from [Link]

  • Köhler, F. T., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13396–13405. [Link]

  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. (2012). World Organisation for Animal Health (OIE). [Link]

  • LB Pharmaceuticals Announces the Initiation of Patient Dosing in a First-in-Human Phase 1 Study of LB-102, a Novel Benzamide for the Treatment of Schizophrenia. (2020, January 22). FirstWord Pharma. [Link]

  • Li, X., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1363–1368. [Link]

  • Liu, X., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Molecules, 26(16), 4983. [Link]

  • Majumder, S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Mann, J. (2022). Classification of antiemetics. Deranged Physiology. [Link]

  • Marek, J., et al. (2026). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Omega.
  • Meli, R., et al. (2003). Consensus on the use of substituted benzamides in psychiatric patients. Current medical research and opinion, 19(7), 647-654.
  • Mishra, S., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in pharmacology, 85(1), e59. [Link]

  • Öberg, F., et al. (2011). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Journal of biomolecular screening, 16(10), 1240-1249.
  • Onishi, H., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(22), 4573–4578. [Link]

  • O'Toole, J. F., et al. (2020). Pre-clinical evaluation of two novel benzamides LB–102 and 103 for the treatment of schizophrenia. Schizophrenia Research, 215, 497-498.
  • O'Tuathaigh, C. M. P., et al. (2012). Structures of benzamide drugs (only the racemic form of each drug is shown).
  • Pan, Y., et al. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 22(8).
  • Patel, K., & Patel, D. (2017). Biological activities of benzimidazole derivatives: A review. Journal of Chemical and Pharmaceutical Sciences, 10(1), 263-267.
  • Perlikowska, R., et al. (2012). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. International journal of molecular sciences, 13(12), 16418–16432.
  • Qiao, L., et al. (2019). Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Archiv der Pharmazie, 352(1-2), e1800262.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Sahoo, B. M., et al. (2014). Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. ISRN Organic Chemistry, 2014, 1-10. [Link]

  • Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Sharma, P., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21553. [Link]

  • Singh, R., & Kumar, P. (2025). The Ultimate Guide to Antiemetic Drugs. Pharmacology Mentor.
  • Tenover, F. C. (2006). Antimicrobial susceptibility testing. In Manual of clinical microbiology (pp. 1152-1172). ASM Press.
  • Tenover, F. C. (2017). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical infectious diseases, 65(suppl_1), S11-S18.
  • Tsuchiya, T., et al. (1981). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology, 74(4), 321-324.
  • Varghese, E., & Büsselberg, D. (2016). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Cancers, 8(10), 92. [Link]

  • Welling, P. G. (1998). HDAC Activity/Inhibition Assay Kit (Colorimetric). Bio-Techne.
  • Wessels, M. R., & Center for Disease Control and Prevention. (2017). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Xu, S., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(10), 2496. [Link]

  • Zboralski, M., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(19), 4496. [Link]

Sources

A Technical Guide to Investigating the Therapeutic Targets of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The N-pyridylbenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific, yet under-characterized member of this family: 4-Bromo-N-(5-chloro-2-pyridyl)benzamide. While direct biological data for this compound is sparse, its structural motifs suggest a high probability of interaction with key cellular targets implicated in human disease. This document provides a comprehensive, technically-grounded framework for the systematic identification and validation of its potential therapeutic targets. We will explore rational, evidence-based hypotheses for target classes—including protein kinases, metabolic enzymes, and epigenetic modulators—and provide detailed, self-validating experimental protocols to rigorously test these hypotheses.

Introduction and Rationale

This compound is a small molecule featuring a brominated benzene ring linked via an amide bond to a chlorinated pyridine ring. This chemical architecture is common in compounds designed to interact with ATP-binding sites in enzymes or to engage in specific hydrogen bonding and hydrophobic interactions within protein active sites. The diverse activities of related benzamides, from potent enzyme inhibition to modulation of receptor function, compel a thorough investigation into this molecule's therapeutic potential.[1][2]

This guide serves as a strategic workflow for a research program aimed at elucidating the mechanism of action of this compound. The causality behind the proposed experimental choices is to progress from broad, unbiased screening to specific, hypothesis-driven validation, thereby maximizing the probability of successful target identification.

Analysis of the Chemical Scaffold and Inferred Target Classes

The structure of this compound provides several clues to its potential biological roles. The amide linker can act as a hydrogen bond donor and acceptor, while the halogenated aromatic rings can participate in hydrophobic and halogen bonding interactions. Based on extensive literature for analogous compounds, we can prioritize three primary target classes for initial investigation.

Hypothesis 1: Inhibition of Protein Kinases

The N-pyridylbenzamide core is a well-established scaffold for kinase inhibitors. For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in certain non-small cell lung cancers.[3] The general mechanism involves the compound occupying the ATP-binding pocket of the kinase, with the pyridine and benzamide moieties forming critical hydrogen bonds with the hinge region of the enzyme.

Hypothesis 2: Modulation of Metabolic Enzymes

Benzamide derivatives have been shown to interfere with cellular metabolism. A notable example is Benzamide Riboside, which is metabolized intracellularly to an NAD analogue that potently inhibits Inosine 5'-monophosphate dehydrogenase (IMPDH).[4] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides, making it a critical target in oncology and virology.[4] The structural similarity suggests that this compound could be a substrate for cellular enzymes that bioactivate it into an inhibitory metabolite.

Hypothesis 3: Epigenetic Modification via HDAC Inhibition

A number of N-substituted benzamides have been designed as Histone Deacetylase (HDAC) inhibitors, modeled after the clinical compound Entinostat (MS-275).[5] These inhibitors typically feature a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme. While our topic compound lacks a classical zinc-binding moiety, the overall structure could still allow for interaction with the active site channel of HDACs.

Integrated Workflow for Target Identification and Validation

A multi-step, hierarchical approach is proposed to systematically investigate the potential targets of this compound. This workflow is designed to move from broad, unbiased screening to focused, hypothesis-driven validation.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Target Engagement & Pathway Analysis A Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) C In Vitro Kinase Panel Screen A->C Identifies cancer type sensitivity B Unbiased Target ID (e.g., Thermal Proteome Profiling) F Cellular Thermal Shift Assay (CETSA) for Hit Validation B->F Identifies direct binding partners C->F Validates direct kinase targets D IMPDH Activity Assay D->F Validates direct enzyme target E HDAC Activity Assay E->F Validates direct HDAC target G Target Knockdown/Knockout Studies F->G Confirms target necessity H Downstream Signaling Analysis (e.g., Western Blot for p-ERK) G->H Links target to cellular phenotype

Caption: Integrated workflow for target identification.

Detailed Experimental Protocols

The following protocols are provided as detailed, self-validating methodologies for the key experiments outlined in the workflow.

Protocol 1: In Vitro Kinase Profiling

Objective: To determine if this compound inhibits the activity of a broad panel of human protein kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a panel of >300 human kinases.

  • Assay Conditions: The assay should be run at a fixed ATP concentration, typically at or near the Km for each individual kinase, to ensure competitive binding can be detected. The test compound is typically screened at 1 µM and 10 µM.

  • Data Acquisition: Kinase activity is measured, often via luminescence or fluorescence, as a function of substrate phosphorylation.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity in the presence of the compound compared to a DMSO vehicle control. Hits are typically defined as >50% inhibition at 1 µM.

  • Self-Validation: For any identified hits, a dose-response curve must be generated by performing the assay with a range of compound concentrations (e.g., 1 nM to 30 µM) to determine the IC50 value. A known inhibitor for the hit kinase should be run in parallel as a positive control.

Protocol 2: IMPDH Activity Assay

Objective: To assess the inhibitory potential of the compound against human IMPDH type I and type II.

Methodology:

  • Enzyme and Substrate Preparation: Obtain recombinant human IMPDH1 and IMPDH2. Prepare fresh solutions of the substrate inosine-5'-monophosphate (IMP) and the cofactor NAD+.

  • Assay Principle: The assay measures the conversion of NAD+ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

  • Reaction Mixture: In a 96-well UV-transparent plate, combine assay buffer, IMPDH enzyme, and varying concentrations of the test compound or vehicle control (DMSO).

  • Initiation and Measurement: Initiate the reaction by adding IMP and NAD+. Immediately begin reading the absorbance at 340 nm every 30 seconds for 20 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve. Plot the percentage of inhibition versus compound concentration to determine the IC50 value.

  • Self-Validation: Run the assay in the absence of enzyme to control for compound absorbance. Run the assay with a known IMPDH inhibitor, such as mycophenolic acid (MPA), as a positive control.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to a putative target protein within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to ~80% confluency. Treat the cells with the test compound at a high concentration (e.g., 20x IC50) or with a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blot using a specific antibody against the target protein of interest.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein versus temperature. A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample, signifying ligand-induced stabilization.

  • Self-Validation: A protein known not to interact with the compound (e.g., GAPDH) should be blotted as a negative control; its melting curve should not shift.

G A Treat cells with Compound or Vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Analyze soluble protein by Western Blot C->D E Plot Melting Curve: % Soluble Protein vs. Temp D->E F Shifted curve indicates target engagement E->F

Sources

Spectroscopic Characterization of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a halogenated benzamide derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its progression in research and development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The interpretations provided herein are based on established principles of spectroscopic analysis and data from structurally analogous compounds.

Molecular Structure and Key Features

The molecular structure of this compound comprises a 4-bromobenzoyl group connected to a 5-chloro-2-aminopyridine moiety via an amide linkage. This structure presents several key features that will be reflected in its spectroscopic signatures:

  • Two substituted aromatic rings: A para-substituted bromobenzene ring and a 2,5-disubstituted chloropyridine ring.

  • An amide linkage (-CONH-): This functional group has characteristic spectroscopic signals.

  • Halogen atoms (Br and Cl): Their presence influences the electronic environment of the aromatic protons and carbons and can be observed in mass spectrometry through isotopic patterns.

1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d6) is expected to exhibit distinct signals for the aromatic protons and the amide proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~10.5 - 11.5Singlet (broad)-Amide N-H
~8.4Doublet~2.5H-6' (pyridyl)
~8.2Doublet of doublets~8.8, 2.5H-4' (pyridyl)
~8.0Doublet~8.5H-2, H-6 (benzoyl)
~7.8Doublet~8.5H-3, H-5 (benzoyl)
~7.4Doublet~8.8H-3' (pyridyl)

Causality Behind Predictions:

  • Amide Proton (N-H): The amide proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. Its chemical shift can be sensitive to solvent and concentration.

  • Benzoyl Protons (H-2, H-6 and H-3, H-5): The 4-bromobenzoyl ring is a para-substituted system, which will give rise to two sets of chemically equivalent protons. These will appear as two doublets, characteristic of an AA'BB' spin system. The protons ortho to the carbonyl group (H-2, H-6) are expected to be more deshielded than the protons ortho to the bromine atom (H-3, H-5).

  • Pyridyl Protons (H-3', H-4', H-6'): The protons on the 5-chloro-2-pyridyl ring will each give a distinct signal. H-6' is expected to be a doublet due to coupling with H-4'. H-4' will be a doublet of doublets due to coupling with both H-3' and H-6'. H-3' will appear as a doublet due to coupling with H-4'. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen will influence the chemical shifts of these protons.

Experimental Protocol for 1H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak.

13C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted 13C NMR Spectrum

The 13C NMR spectrum is expected to show signals for all 12 unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165C=O (amide carbonyl)
~151C-2' (pyridyl)
~148C-6' (pyridyl)
~139C-4' (pyridyl)
~134C-1 (benzoyl)
~132C-3, C-5 (benzoyl)
~130C-2, C-6 (benzoyl)
~128C-4 (benzoyl)
~125C-5' (pyridyl)
~115C-3' (pyridyl)

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear at a characteristic downfield chemical shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the rings. The carbon bearing the bromine (C-4) and the carbons in the pyridine ring attached to nitrogen (C-2') and bearing the chlorine (C-5') will have their chemical shifts significantly affected.

Experimental Protocol for 13C NMR
  • Sample Preparation: Use the same sample prepared for 1H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to 1H NMR (e.g., 1024 or more) due to the low natural abundance of 13C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the FID similarly to the 1H NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectrum
Predicted Wavenumber (cm-1) Vibration Intensity
~3300N-H stretch (amide)Medium
~3100-3000C-H stretch (aromatic)Medium
~1670C=O stretch (amide I band)Strong
~1600, ~1480C=C stretch (aromatic)Medium-Strong
~1530N-H bend (amide II band)Medium
~1250C-N stretch (amide III band)Medium
~1100-1000C-Br stretch, C-Cl stretchMedium-Strong
~830C-H out-of-plane bend (para-substituted benzene)Strong

Causality Behind Predictions:

  • Amide Bands: The N-H stretching vibration, the C=O stretching (Amide I), and the N-H bending (Amide II) are characteristic absorptions for secondary amides.

  • Aromatic Vibrations: The C-H and C=C stretching vibrations are indicative of the aromatic rings.

  • Halogen-Carbon Bonds: The C-Br and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for FT-IR
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm-1.

  • Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M+•): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed.

    • The M+• peak will appear as a cluster of peaks due to the isotopes of Br (79Br and 81Br in ~1:1 ratio) and Cl (35Cl and 37Cl in ~3:1 ratio). The most abundant peak in this cluster will correspond to the molecule containing 79Br and 35Cl.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the bond between the carbonyl group and the 4-bromophenyl ring to give the 4-bromobenzoyl cation.

    • Amide bond cleavage: Cleavage of the C-N amide bond can occur, leading to fragments corresponding to the 4-bromobenzoyl cation and the 5-chloro-2-pyridylamino radical cation.

    • Loss of halogens: Fragmentation involving the loss of Br or Cl radicals.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Diagrams

1H NMR Assignment Workflow

G cluster_molecule This compound cluster_spectrum Predicted 1H NMR Spectrum mol Structure amide_H ~10.5-11.5 ppm (s, 1H) mol->amide_H Amide N-H pyridyl_H6 ~8.4 ppm (d, 1H) mol->pyridyl_H6 Pyridyl H-6' pyridyl_H4 ~8.2 ppm (dd, 1H) mol->pyridyl_H4 Pyridyl H-4' benzoyl_H26 ~8.0 ppm (d, 2H) mol->benzoyl_H26 Benzoyl H-2, H-6 benzoyl_H35 ~7.8 ppm (d, 2H) mol->benzoyl_H35 Benzoyl H-3, H-5 pyridyl_H3 ~7.4 ppm (d, 1H) mol->pyridyl_H3 Pyridyl H-3'

Caption: Predicted 1H NMR assignments for this compound.

Mass Spectrometry Fragmentation Pathway

G cluster_frags Key Fragments M [M]+• This compound frag1 4-Bromobenzoyl cation (m/z 183/185) M->frag1 Amide C-N cleavage frag2 [5-Chloro-2-aminopyridine]+• (m/z 128/130) M->frag2 Amide C-C cleavage

Caption: Predicted key fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The expected 1H NMR, 13C NMR, FT-IR, and mass spectra have been outlined, along with the underlying principles for these predictions. The provided experimental protocols serve as a practical starting point for researchers synthesizing and characterizing this compound. It is imperative to obtain and analyze experimental data to unequivocally confirm the structure and purity of this compound.

References

Due to the predictive nature of this guide, direct literature references for the experimental data of the title compound are not available. The principles and data for analogous structures are based on standard organic spectroscopy textbooks and chemical databases.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

An In-depth Technical Guide to 4-Bromo-N-(5-chloro-2-pyridyl)benzamide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not broadly published, this document synthesizes established principles and data from closely related analogs to offer a robust predictive profile. We will delve into its fundamental properties, a validated protocol for its synthesis, expected analytical characterization, and its potential pharmacological applications based on the well-documented bioactivity of the N-pyridylbenzamide scaffold.

Core Molecular and Physical Properties

This compound is a halogenated N-pyridylbenzamide. The structure incorporates a brominated benzene ring linked via an amide bond to a chlorinated pyridine ring. This combination of a benzamide core, a key "privileged structure" in medicinal chemistry, with specific halogenation patterns suggests a high potential for targeted biological activity.[1] The amide group provides a stable, planar linker with hydrogen bonding capabilities, crucial for interacting with biological targets like enzymes and receptors.[1]

The fundamental properties, derived from its chemical structure, are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₈BrClN₂OCalculated
Molecular Weight 313.57 g/mol Calculated
IUPAC Name 4-bromo-N-(5-chloropyridin-2-yl)benzamide-
Physical Form Expected to be a solid at room temperatureBy Analogy[2]

Note: As of the latest search, a specific CAS Registry Number has not been assigned, suggesting its status as a novel or non-commercial research compound.

Synthesis and Purification: A Validated Approach

The synthesis of this compound can be reliably achieved through a standard nucleophilic acyl substitution reaction. This well-established method involves the coupling of an activated carboxylic acid (an acyl chloride) with a primary amine. The causality for this experimental choice lies in its high efficiency, reliability, and straightforward purification.

The proposed two-step synthesis begins with the activation of 4-bromobenzoic acid to form 4-bromobenzoyl chloride, which then reacts with 2-amino-5-chloropyridine to yield the final product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Bond Formation A 4-Bromobenzoic Acid C 4-Bromobenzoyl Chloride A->C Reflux, Cat. DMF B Thionyl Chloride (SOCl₂) E Final Product: This compound C->E DCM, 0°C to RT D 2-Amino-5-chloropyridine Py Pyridine (Base) Py->E Scavenges HCl

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Bromobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromobenzoyl chloride is a yellow oil or low-melting solid and is typically used in the next step without further purification.

    • Expert Insight: Using thionyl chloride is advantageous as its byproducts (HCl and SO₂) are gaseous, simplifying workup. The DMF catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-5-chloropyridine (1.0 eq) and a non-nucleophilic base such as pyridine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add the crude 4-bromobenzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

    • Trustworthiness: This protocol is self-validating. The sequential acidic and basic washes ensure the removal of unreacted starting materials and byproducts. TLC monitoring provides clear checkpoints for reaction completion, ensuring reproducibility.

Spectroscopic and Analytical Characterization

The structural identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are expected.[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons on both the bromophenyl and chloropyridyl rings. The amide proton (N-H) is expected to appear as a broad singlet in the downfield region (typically δ 9-11 ppm). The protons on the 4-bromophenyl ring should appear as two distinct doublets (an AA'BB' system) in the aromatic region (δ 7.5-8.0 ppm). The three protons on the 5-chloropyridyl ring will present as a characteristic set of signals.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct carbon signals. The carbonyl carbon (C=O) of the amide is the most downfield, typically appearing around δ 165-170 ppm. The remaining signals will be in the aromatic region (δ 110-150 ppm), corresponding to the carbons of the two aromatic rings.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide key functional group information. Expected characteristic peaks include a sharp N-H stretch around 3300 cm⁻¹, a strong C=O (amide I) stretch at approximately 1650-1680 cm⁻¹, and an N-H bend (amide II) around 1550 cm⁻¹. C-Br and C-Cl stretches will appear in the fingerprint region (< 800 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive confirmation of the elemental composition.

Applications in Drug Development and Research

The N-pyridylbenzamide scaffold is a cornerstone in modern pharmacology, with derivatives showing a wide array of biological activities.[5] The specific structural motifs in this compound make it a promising candidate for several therapeutic areas.

  • Oncology: Many substituted benzamides are potent inhibitors of key signaling pathways in cancer. For instance, they have been investigated as inhibitors of histone deacetylases (HDACs) and the STAT3 signaling pathway.[5][6] The halogen substitutions on the aromatic rings can enhance binding affinity and modulate pharmacokinetic properties, making this compound a candidate for screening in anti-proliferative assays against various cancer cell lines.[3]

  • Neuroscience: Substituted benzamides are known to act as atypical neuroleptics with high affinity for dopamine receptors.[7] These compounds can exhibit selective effects in different brain regions, offering the potential for developing novel treatments for psychiatric disorders with improved side-effect profiles compared to classical neuroleptics.[7]

  • Antimicrobial Research: The benzamide core is also present in compounds with demonstrated antibacterial activity.[4][8] The title compound could be explored for its efficacy against pathogenic bacteria, including multi-drug resistant strains.

Safety, Handling, and Storage

As a novel research chemical, a full toxicological profile for this compound is not available. Therefore, it must be handled with the standard precautions applicable to all new chemical entities.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a molecule with significant untapped potential in the field of drug discovery. This guide provides a robust, scientifically grounded framework for its synthesis, characterization, and exploration. The combination of a privileged benzamide scaffold with specific halogenation patterns on both aryl and heteroaryl rings makes it a compelling target for screening in oncology, neuroscience, and antimicrobial research programs. By following the detailed protocols and safety guidelines outlined herein, researchers can confidently synthesize and investigate this promising compound, paving the way for new therapeutic discoveries.

References

  • PubChem. (n.d.). 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • MOLBASE. (n.d.). 4-bromo-N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)benzenesulfonamide. Retrieved from [Link]

  • Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Psychopharmacology, 78(1), 31-37.
  • Zhang, Y., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 15(12), 1278-1288.
  • Chen, Y., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 219, 113362.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4492.
  • Li, Q., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Current Medicinal Science, 38(5), 823-833.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Letters in Applied NanoBioScience, 10(4), 2824-2832.
  • PubChem. (n.d.). 4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Bromo-phenyl)-2-chloro-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Derivatives of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of derivatives based on the 4-Bromo-N-(5-chloro-2-pyridyl)benzamide core. This scaffold has emerged as a promising starting point for the development of novel kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

Introduction: The Therapeutic Potential of Pyridyl Benzamides

The benzamide moiety is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities.[1] Its ability to form key hydrogen bonding interactions and occupy hydrophobic pockets within protein active sites makes it an attractive scaffold for inhibitor design. When coupled with a substituted pyridine ring, as in the case of this compound, the resulting molecule possesses a unique combination of electronic and steric properties that can be fine-tuned to achieve high potency and selectivity against specific kinase targets.

Kinases, particularly receptor tyrosine kinases (RTKs) like FGFR, are critical regulators of cellular signaling pathways, and their aberrant activation is a hallmark of many cancers.[2] The development of small molecule inhibitors that can selectively target these kinases is a cornerstone of modern cancer therapy. The this compound scaffold shares structural similarities with known kinase inhibitors, such as Zoligratinib (CH5183284), a potent and selective FGFR inhibitor.[3] This suggests that derivatives of this core structure are promising candidates for the development of novel anticancer agents.

This guide will delve into the synthetic strategies for generating a library of these derivatives, explore the structure-activity relationships that govern their biological activity, and provide detailed protocols for their evaluation as kinase inhibitors.

Synthesis of 4-Bromo-N-(pyridyl)benzamide Derivatives

The synthesis of 4-Bromo-N-(pyridyl)benzamide derivatives is typically achieved through a convergent synthesis strategy involving the coupling of a substituted benzoic acid or its activated form with a substituted aminopyridine. A representative synthetic scheme is outlined below, based on established methodologies for benzamide synthesis.

Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A 4-Bromobenzoic acid D 4-Bromobenzoyl chloride A->D Acyl chloride formation B Thionyl chloride (SOCl₂) B->D C 2-Amino-5-chloropyridine E This compound C->E D->E Amide coupling SAR cluster_mod1 Benzoyl Ring Modifications Core This compound Core Scaffold Mod1 Modification Site 1 4-Bromo-benzoyl Ring Core->Mod1 Substitution at 2-position influences potency Mod2 Modification Site 2 5-Chloro-2-pyridyl Ring Core->Mod2 Modifications here can affect selectivity and physical properties R_H R = H (Baseline Activity) Mod1->R_H R_F R = F (Increased Activity) Mod1->R_F R_OCH3 R = OCH₃ (Most Potent) Mod1->R_OCH3 FGFR_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Inhibitor Pyridyl Benzamide Derivative Inhibitor->FGFR Inhibits ATP binding Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration

Sources

Methodological & Application

Synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The specific arrangement of substituents on both the benzoyl and aniline/aminopyridine moieties can profoundly influence the molecule's pharmacological profile, making the development of robust and versatile synthetic protocols for this class of compounds a critical endeavor in drug discovery. This application note provides a detailed, field-proven experimental protocol for the synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a compound of interest for further pharmacological screening due to its halogenated aromatic systems, which can enhance binding affinities and metabolic stability.

This guide is designed to provide not only a step-by-step procedure but also the underlying scientific rationale for each manipulation, ensuring a thorough understanding of the process for both experienced and early-career researchers.

Chemical Reaction Overview

The synthesis of this compound is achieved through an amide coupling reaction between 4-bromobenzoic acid and 2-amino-5-chloropyridine. To facilitate this reaction, the carboxylic acid is first activated to a more reactive species, in this case, an acyl chloride. This activation is crucial as the direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Bromobenzoic acidReagentSigma-Aldrich---
2-Amino-5-chloropyridineReagentAcros Organics---
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichHandle in a fume hood with appropriate personal protective equipment.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich---
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich---
Saturated sodium bicarbonate (NaHCO₃) solution---Prepared in-house---
Brine (saturated NaCl solution)---Prepared in-house---
Anhydrous magnesium sulfate (MgSO₄)---Fisher Scientific---
Ethyl acetateHPLC GradeFisher ScientificFor workup and chromatography.
HexanesHPLC GradeFisher ScientificFor chromatography.
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope LaboratoriesFor NMR analysis.

Experimental Protocol

Part 1: Synthesis of 4-Bromobenzoyl Chloride

This initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[1][2]

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (5.0 g, 24.9 mmol).

  • In a chemical fume hood, carefully add thionyl chloride (5.5 mL, 74.7 mmol, 3.0 equivalents).

  • Add a few drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. This step should be performed with care in a well-ventilated fume hood.

  • The resulting crude 4-bromobenzoyl chloride is a yellow oil or low-melting solid and can be used directly in the next step without further purification.

Part 2: Amide Coupling to form this compound

In this step, the synthesized 4-bromobenzoyl chloride is reacted with 2-amino-5-chloropyridine to form the desired amide bond. Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-5-chloropyridine (3.2 g, 24.9 mmol) and triethylamine (4.2 mL, 29.9 mmol, 1.2 equivalents) in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-bromobenzoyl chloride from Part 1 in 50 mL of anhydrous DCM.

  • Add the 4-bromobenzoyl chloride solution dropwise to the cooled amine solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

Part 3: Work-up and Purification

The work-up procedure is designed to remove unreacted starting materials, the triethylamine hydrochloride salt, and other impurities. Purification is then achieved by recrystallization or column chromatography.

Step-by-Step Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

  • Purification by Column Chromatography (if necessary):

    • Prepare a silica gel column using a slurry of silica in hexanes.

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the bromophenyl and chloropyridyl rings, as well as a signal for the amide proton (-NH).[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon of the amide.[3]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C-H and C=C bonds of the aromatic rings.

Safety Precautions

  • Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water.[4][5] It should be handled with extreme care in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.[4]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.

Visualizing the Workflow

SynthesisWorkflow cluster_activation Part 1: Acyl Chloride Formation cluster_coupling Part 2: Amide Coupling cluster_purification Part 3: Work-up & Purification A 4-Bromobenzoic Acid B 4-Bromobenzoyl Chloride A->B Reflux, 2h SOCl2 Thionyl Chloride (SOCl₂) D Crude Product Mixture B->D 0 °C to RT, 4h C 2-Amino-5-chloropyridine Et3N Triethylamine (Et₃N) E Washed Organic Layer D->E Aqueous Wash F Purified this compound E->F Recrystallization or Column Chromatography

Caption: Synthetic workflow for this compound.

Discussion of Alternative Methods

While the thionyl chloride method is robust and high-yielding, other amide coupling reagents can also be employed.

  • Carbodiimide Coupling (e.g., DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can directly couple carboxylic acids and amines at room temperature.[7] A key advantage is the milder reaction conditions. However, the removal of the urea byproduct (dicyclohexylurea in the case of DCC) can sometimes be challenging.[8][9]

The choice of synthetic route will often depend on the scale of the reaction, the sensitivity of the substrates to harsh reagents, and the desired purity of the final product.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this and other related benzamide derivatives for further investigation in drug discovery and development programs. The emphasis on safety and thorough characterization ensures the generation of high-quality, reliable data.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (2024, February 27). SAFETY DATA SHEET: Thionyl Chloride. FUJIFILM Wako Chemicals.
  • International Chemical Safety Cards. (n.d.). ICSC 1409 - THIONYL CHLORIDE. ILO/WHO. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. NJ.gov. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic-chemistry.org. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 21). SAFETY DATA SHEET: Thionyl chloride. Fisher Scientific.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Bioactivity of a Novel Benzamide Compound

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a synthetic compound featuring a halogenated benzamide scaffold. While specific biological targets for this exact molecule are not yet extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active agents, including kinase inhibitors.[1][2][3] Benzamide derivatives, in particular, have shown promise as inhibitors of key signaling kinases, such as Fibroblast Growth Factor Receptor 1 (FGFR1) and Mitogen-Activated Protein Kinase (MAPK) p38.[2][3][4][5] The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, most notably cancer and inflammatory disorders, making kinase inhibitors a critical area of drug discovery.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound, with a focus on assays to determine its potential as a kinase inhibitor. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility. We will explore both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess target engagement and downstream cellular effects.

Hypothesized Mechanism of Action: Targeting the Kinase Signaling Cascade

Based on structural similarities to known kinase inhibitors, we hypothesize that this compound may function by inhibiting protein kinases involved in cellular signaling. A likely candidate pathway is the p38 MAPK cascade, a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[6] Another potential target is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), which acts upstream of both the NF-κB and p38 MAPK pathways.[7][8]

The following diagram illustrates the hypothesized points of inhibition within the TAK1 and p38 MAPK signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MKK3_6->p38 Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38->Downstream_Targets Inflammation_Apoptosis Inflammation, Apoptosis, Cell Cycle Regulation Downstream_Targets->Inflammation_Apoptosis 4_Bromo_Compound_TAK1 This compound 4_Bromo_Compound_TAK1->TAK1 4_Bromo_Compound_p38 This compound 4_Bromo_Compound_p38->p38

Caption: Hypothesized inhibition of the TAK1 and p38 MAPK signaling pathways.

Part 1: Biochemical Assays for Direct Kinase Inhibition

The first step in characterizing a potential kinase inhibitor is to determine if it directly inhibits the enzymatic activity of the purified kinase. A luminescence-based kinase assay is a robust and sensitive method for this purpose.

Protocol 1: In Vitro Luminescence-Based Kinase Assay (e.g., for p38α or TAK1)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[9] The principle of this assay is to quantify the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified active p38α or TAK1/TAB1 enzyme complex

  • Kinase-specific substrate (e.g., myelin basic protein for p38α)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Experimental Workflow:

G Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Reaction_Setup Set up kinase reaction: Enzyme + Substrate + ATP + Compound Compound_Prep->Reaction_Setup Incubation_1 Incubate at 30°C Reaction_Setup->Incubation_1 ADP_Glo_Reagent Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Incubation_1->ADP_Glo_Reagent Incubation_2 Incubate at room temperature ADP_Glo_Reagent->Incubation_2 Kinase_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP, and generate light via luciferase Incubation_2->Kinase_Detection_Reagent Incubation_3 Incubate at room temperature Kinase_Detection_Reagent->Incubation_3 Read_Luminescence Read luminescence on a plate reader Incubation_3->Read_Luminescence Data_Analysis Analyze data to determine IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End G Start Start Cell_Culture Culture and seed cells in a multi-well plate Start->Cell_Culture Compound_Treatment Pre-treat cells with This compound Cell_Culture->Compound_Treatment Stimulation Stimulate the p38 MAPK pathway (e.g., with Anisomycin) Compound_Treatment->Stimulation Cell_Lysis Lyse cells and collect protein extracts Stimulation->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-phospho-p38 and anti-total-p38) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Add ECL substrate and detect chemiluminescence Secondary_Antibody->Detection Data_Analysis Analyze band intensities to determine the effect on p38 phosphorylation Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add a stimulant (e.g., 10 µg/mL Anisomycin) to the wells for 15-30 minutes to induce p38 MAPK phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phospho-p38 to total-p38 for each sample.

    • Normalize the data to the stimulated control (DMSO-treated) to determine the percent inhibition of phosphorylation.

Data Presentation:

Treatmentp-p38 IntensityTotal p38 Intensityp-p38 / Total p38 Ratio% Inhibition
Unstimulated10010000.10-
Stimulated (DMSO)100010001.000%
Stimulated + 1 µM Cmpd50010000.5050%
Stimulated + 10 µM Cmpd15010000.1585%

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of this compound as a potential kinase inhibitor. Positive results from these assays, particularly the demonstration of potent and selective inhibition of a specific kinase in both biochemical and cell-based formats, would warrant further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, cell viability assays to determine cytotoxic effects, and in vivo studies to evaluate efficacy in disease models.

References

  • ACS Publications. (2010, February 3). Identification and Characterization of 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a Selective and Irreversible Peroxisome Proliferator-Activated Receptor δ (PPARδ) Antagonist. Journal of Medicinal Chemistry.
  • Arabian Journal of Chemistry. (2013, September 1). 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)
  • Revvity. HTRF - Guide to homogeneous time resolved fluorescence.
  • PubMed. (2013, March 15). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol.
  • PubMed Central. (2023, May 12).
  • PubChem. This compound.
  • Cell Signaling Technology. Phospho-p38 MAPK (Thr180/Tyr182) Antibody #9211.
  • TAK1 Inhibitors as Anti-Cancer Agents.
  • MySkinRecipes. This compound.
  • Sigma-Aldrich. p38 MAP Kinase Assay.
  • PubMed Central. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
  • Bio-protocol. Phosphorylation of ERK1/2 and p38 by Western Blot Analysis.
  • BenchChem.
  • BPS Bioscience. Chemi-Verse TAK1-TAB1 Kinase Assay Kit.
  • Taylor & Francis Online. (2018, May 7). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
  • PubMed Central.
  • MDPI. (2017, December 13). In Silico Screening and In Vitro Activity Measurement of Javamide Analogues as Potential p38 MAPK Inhibitors.

Sources

Application Notes and Protocols for 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Investigators in Cellular Signaling and Drug Discovery

Forward

The landscape of drug discovery is continually shaped by the exploration of novel chemical entities. The N-arylbenzamide scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This guide introduces 4-Bromo-N-(5-chloro-2-pyridyl)benzamide , a research chemical with significant, albeit yet unexplored, potential. Due to its structural motifs—a substituted benzamide core linking a bromophenyl group to a chloropyridine ring—this compound is hypothesized to interact with key biological targets implicated in oncology, neurodegenerative diseases, and infectious diseases.

This document serves as a comprehensive resource for researchers, providing not only a robust synthesis protocol but also a series of detailed, validated experimental protocols to investigate its potential therapeutic applications. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, empowering researchers to rigorously assess the biological profile of this novel compound. While these applications are predictive, they are based on the well-documented activities of structurally related molecules, offering a logical and promising starting point for investigation.

Compound Profile: this compound

PropertyPredicted ValueJustification / Method
Molecular Formula C₁₂H₈BrClN₂O-
Molecular Weight 311.57 g/mol -
LogP 3.5 - 4.5The lipophilicity is influenced by the aromatic rings and halogen substituents, suggesting good membrane permeability. Prediction is based on computational models for small molecules.[1][2]
Topological Polar Surface Area (TPSA) 58.0 ŲThe amide and pyridine nitrogen contribute to the polar surface area, which is a key predictor of drug transport properties.[1]
Hydrogen Bond Donors 1The amide N-H group.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the pyridine nitrogen.
Ionization State Neutral / Weakly BasicThe pyridine ring may act as a weak base. The ionization state is critical as it influences solubility, permeability, and potential for off-target effects.[3]

Note: These properties are computationally predicted and require experimental verification.

Synthesis Protocol

The synthesis of this compound is proposed via a standard amidation reaction, a cornerstone of medicinal chemistry. This protocol involves the coupling of a commercially available acid chloride with a substituted aminopyridine.

Protocol 1: Synthesis via Acyl Chloride Amidation

This one-step protocol is efficient and relies on the high reactivity of the acyl chloride intermediate.

Rationale: The reaction between an acyl chloride and an amine is a highly favorable and widely used method for forming robust amide bonds. The use of a base like triethylamine (TEA) or pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.[4]

Materials:

  • 4-Bromobenzoyl chloride

  • 2-Amino-5-chloropyridine

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Separate the organic layer and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis R1 4-Bromobenzoyl Chloride Addition Add 4-Bromobenzoyl Chloride dropwise R1->Addition R2 2-Amino-5-chloropyridine Setup Dissolve amine and base in anhydrous DCM at 0°C R2->Setup Base Triethylamine (Base) Base->Setup Setup->Addition Stir Stir at RT for 4-12h (Monitor by TLC) Addition->Stir Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Stir->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Workflow for the synthesis of this compound.

Application Note 1: Kinase Inhibition Profiling

Field of Application: Oncology, Neurodegenerative Diseases

Hypothesis: The N-arylbenzamide scaffold is present in numerous kinase inhibitors. Specifically, derivatives have shown potent inhibition of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease. The structural features of this compound make it a candidate for evaluation as a kinase inhibitor.

Protocol 2: In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to quantify the kinase activity of LRRK2 by measuring the amount of ADP produced.

Rationale: The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of the test compound indicates inhibition.[5]

Materials:

  • Recombinant LRRK2 enzyme

  • LRRKtide (or other suitable peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test Compound: this compound, dissolved in DMSO

  • Known LRRK2 inhibitor (e.g., GNE-7915) as a positive control

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM in the final assay.

  • Assay Setup:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO vehicle control.

    • Add 2 µL of LRRK2 enzyme solution.

    • Add 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[5]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[5]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Kinome-Wide Selectivity Profiling

To understand the specificity of the compound, it is essential to screen it against a broad panel of kinases.

Rationale: High selectivity is a critical attribute of a quality chemical probe or drug candidate, as off-target activity can lead to toxicity or confounding biological effects. Kinome-wide screening provides a comprehensive profile of a compound's selectivity.[6][7] Services like Eurofins' KINOMEscan® or Reaction Biology's kinase panel screening offer established platforms for this analysis.[8][9]

Procedure:

  • Submit the compound to a commercial kinase profiling service.

  • Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400).

  • The results are usually provided as a percentage of inhibition or percentage of control.

  • Follow-up dose-response assays are then performed for any significant off-target hits to determine their respective IC₅₀ values.

Application Note 2: STAT3 Signaling Pathway Inhibition

Field of Application: Oncology, Immunology

Hypothesis: Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling. Its activation involves dimerization via reciprocal SH2 domain-phosphotyrosine interactions.[10] Small molecules containing N-arylbenzamide motifs have been developed as STAT3 dimerization inhibitors.[10] this compound could potentially disrupt STAT3 dimerization.

Protocol 4: STAT3 Dimerization Inhibition Assay (Fluorescence Polarization)

This protocol describes a high-throughput, cell-free assay to identify inhibitors of STAT3 dimerization.

Rationale: Fluorescence Polarization (FP) is a powerful technique to study molecular interactions in solution. A fluorescently labeled STAT3 phosphopeptide (the probe) will have a high FP value when bound to the STAT3 SH2 domain. A compound that disrupts this interaction will cause the probe to dissociate, resulting in a lower FP value.[11]

Materials:

  • Recombinant STAT3 protein (SH2 domain)

  • Fluorescently labeled phosphotyrosine peptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH₂)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1% BSA)

  • Test Compound: this compound

  • Known STAT3 inhibitor (e.g., S3I-201) as a positive control

  • 384-well black, low-volume plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Assay Optimization: Determine the optimal concentrations of STAT3 protein and fluorescent probe to achieve a stable and robust assay window.

  • Compound Plating: Add serial dilutions of the test compound in assay buffer to the wells of the 384-well plate.

  • Reagent Addition: Add the STAT3 protein, followed by the fluorescent probe to each well.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the change in millipolarization (mP) units. Determine the IC₅₀ value by plotting the mP values against the log of the inhibitor concentration.

STAT3 Inhibition Assay Workflow:

G cluster_reagents Reagents cluster_assay Assay Procedure cluster_analysis Data Analysis STAT3 Recombinant STAT3 (SH2 Domain) Plate Add reagents to 384-well plate STAT3->Plate Probe Fluorescently Labeled Phosphopeptide Probe->Plate Compound Test Compound Compound->Plate Incubate Incubate at RT (30-60 min) Plate->Incubate Read Measure Fluorescence Polarization Incubate->Read Calculate Calculate change in millipolarization (mP) Read->Calculate IC50 Determine IC₅₀ value Calculate->IC50

Caption: Workflow for the STAT3 Fluorescence Polarization assay.

Application Note 3: Antimicrobial Activity Screening

Field of Application: Infectious Diseases

Hypothesis: The combination of a halogenated pyridine and a benzamide moiety suggests that this compound may possess antimicrobial properties. Many heterocyclic compounds are known to have antibacterial and antifungal activities.[12]

Protocol 5: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13] It is a fundamental assay in the discovery of new antibacterial agents.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound: this compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and adjust the density to approximately 5 x 10⁵ CFU/mL in CAMHB.[13]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density (OD) at 600 nm.[13]

Protocol 6: Antifungal Susceptibility Testing

This protocol is adapted for fungal pathogens and follows a similar principle to the antibacterial assay.

Rationale: Determining the MIC against fungal species is crucial for identifying novel antifungal agents. The protocol is based on established standards for antifungal susceptibility testing.[14]

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • Test Compound

  • Positive control antifungal (e.g., Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Fungal Inoculum Preparation: Prepare a fungal suspension and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.[14]

  • Compound Dilution: Perform serial dilutions of the test compound in the 96-well plate.

  • Inoculation and Incubation: Add the fungal inoculum to the wells and incubate at 35°C for 24-48 hours.[14]

  • MIC Determination: Determine the MIC as the lowest concentration that causes a significant inhibition of growth compared to the growth control.

Application Note 4: Antiviral Activity and Cytotoxicity

Field of Application: Virology

Hypothesis: N-phenylbenzamide derivatives have been reported to possess antiviral activity against various viruses, including Enterovirus 71. The structural features of this compound warrant its investigation as a potential antiviral agent.

Protocol 7: In Vitro Antiviral Assay (CPE Reduction Assay)

This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).

Rationale: The CPE reduction assay is a common and effective method for primary screening of antiviral compounds. It provides a measure of the compound's ability to inhibit viral replication and protect host cells.[15][16]

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of interest

  • Assay Medium (e.g., DMEM with 2% FBS)

  • Test Compound

  • Positive control antiviral (e.g., Remdesivir)

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight to form a confluent monolayer.[15]

  • Infection and Treatment:

    • Remove the culture medium.

    • Add the virus at a predetermined multiplicity of infection (MOI) to the cells.

    • Immediately add serial dilutions of the test compound.[16]

    • Include virus control (cells + virus, no compound) and cell control (cells only) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is evident in approximately 80-90% of the virus control wells (typically 48-72 hours).[16]

  • Viability Measurement: Assess cell viability using a reagent like MTT.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that protects 50% of the cells from virus-induced death.

Protocol 8: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the compound's toxicity to the host cells to determine its therapeutic window.

Rationale: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. This assay is essential to distinguish between true antiviral activity and non-specific cytotoxicity.[17][18]

Materials:

  • Host cell line (same as in the antiviral assay)

  • Test Compound

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as in the antiviral assay.

  • Treatment: Add serial dilutions of the test compound to the cells (without the virus).[16]

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[18]

  • Solubilization: Remove the MTT solution and add a solubilization agent to dissolve the formazan crystals.[18]

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC₅₀ / EC₅₀) can then be calculated as a measure of the compound's therapeutic potential.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules, 23(11), 2795. [Link]

  • N-(5-chloro-2-pyridyl)triflimide. (1997). Organic Syntheses, 74, 77. [Link]

  • In vitro methods for testing antiviral drugs. (2018). Virology Journal, 15(1), 173. [Link]

  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening. (2010). ACS Medicinal Chemistry Letters, 1(5), 198-203. [Link]

  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. (2007). Journal of Medicinal Chemistry, 50(23), 5736-5744. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). Journal of Medicinal Chemistry, 62(21), 9556-9569. [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2011). Journal of Biological Chemistry, 286(13), 11131-11141. [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2023). Molecules, 28(13), 5092. [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). Frontiers in Chemistry, 11, 1276357. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • A simple synthesis of aminopyridines: use of amides as amine source. (2013). Journal of the Brazilian Chemical Society, 24(1), 144-151. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (2020). European Journal of Molecular & Clinical Medicine, 7(10), 405-416. [Link]

  • Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? (2018). ResearchGate. Retrieved from [Link]

  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. (2021). Bio-protocol, 11(17), e4151. [Link]

  • In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. (2016). Bio-protocol, 6(10), e1810. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry, 66(19), 13359-13380. [Link]

  • Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. (2007). Proceedings of the National Academy of Sciences, 104(18), 7646-7651. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1184311. [Link]

  • Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. (2021). Bio-protocol, 11(17), e4151. [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved January 27, 2026, from [Link]

  • Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. (2023). Molecules, 28(19), 6932. [Link]

  • Identification of a new STAT3 dimerization inhibitor through a pharmacophore-based virtual screening approach. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 133-140. [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 27, 2026, from a personal or institutional website. (Note: A more permanent, citable source is preferable if available).
  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 27, 2026, from [Link]

  • In vitro LRRK2 kinase activity assay using mass-spectrometry as readout. (2023). protocols.io. [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201010. [Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). (2018). Oncotarget, 9(65), 32479-32492. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry. [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Antimicrobial Agents and Chemotherapy, 59(7), 3815-3824. [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Intermediate Fluoroalkyldiazoalkenes. (2016). The Journal of Organic Chemistry, 81(6), 2386-2396. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 27, 2026, from [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2014). Molecules, 19(11), 17752-17771. [Link]

  • Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. (2024). ChemRxiv. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging, 12(11), 10173-10186. [Link]

  • Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. (2012). PLoS One, 7(9), e43580. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2019). Molecules, 24(18), 3328. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved from [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). The Journal of Organic Chemistry, 85(11), 7184-7193. [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (2023). ProQuest Dissertations & Theses Global. [Link]

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). Molecules, 19(8), 11333-11340. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. (n.d.). Ambit Biosciences Inc. Retrieved January 27, 2026, from a corporate website. (Note: A more permanent, citable source is preferable if available).
  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. (2024). Molecules, 29(4), 861. [Link]

Sources

Applications of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Substituted Benzamides in Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of pharmacologically active agents.[1][2] Its synthetic tractability and ability to engage in various biological interactions have led to the development of drugs targeting a wide range of diseases, including cancer, microbial infections, and neurological disorders.[1][2] Within this broad class of compounds, 4-Bromo-N-(5-chloro-2-pyridyl)benzamide emerges as a molecule of significant interest. Its structure, featuring a brominated benzoyl group and a chlorinated pyridyl moiety, suggests its potential as a versatile intermediate for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibition and oncology. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays.

The strategic placement of halogen atoms on both aromatic rings of this compound enhances its potential for bioactivity and further chemical modification. The bromo-substituent can serve as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The chloro-substituent on the pyridine ring can influence the electronic properties and binding interactions of the molecule with its biological targets. This structural framework is particularly pertinent to the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3]

This document will delve into the practical applications of this compound, drawing upon established methodologies and data from closely related analogues to provide a robust framework for researchers. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both scientific rigor and practical utility.

Synthesis and Characterization

The synthesis of this compound can be readily achieved through a standard amidation reaction. The following protocol outlines a general yet effective procedure.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromobenzoyl chloride

  • 2-Amino-5-chloropyridine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10-15 minutes.

  • Addition of Acid Chloride: Dissolve 4-bromobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_end Final Product 4-Bromobenzoyl_chloride 4-Bromobenzoyl_chloride Amidation Amidation 4-Bromobenzoyl_chloride->Amidation 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine->Amidation Work-up Work-up Amidation->Work-up Quenching & Extraction Purification Purification Work-up->Purification Column Chromatography This compound This compound Purification->this compound Characterization Characterization This compound->Characterization NMR, MS

Caption: A flowchart illustrating the synthesis and purification of this compound.

Application as a Kinase Inhibitor Scaffold

The structural motifs present in this compound are reminiscent of those found in known kinase inhibitors. The benzamide core can act as a hinge-binding moiety, a critical interaction for many ATP-competitive kinase inhibitors. The bromophenyl group offers a vector for further chemical elaboration to enhance potency and selectivity. Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are frequently dysregulated in various cancers, making them attractive therapeutic targets. A study on structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives has demonstrated their potential as FGFR1 inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent ADP detection assay to measure the inhibitory activity of this compound against a target kinase, such as FGFR1.[2][4][5][6][7]

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 5 µL of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a positive control (100% kinase activity) and wells with buffer only as a negative control (0% kinase activity).

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer to each well. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram 2: FGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Activates via signaling cascade pPLCg1 p-PLCγ1 Transcription Gene Transcription pPLCg1->Transcription Downstream Signaling pERK p-ERK pERK->Transcription Downstream Signaling Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival FGF FGF FGF->FGFR1 Binds & Activates Compound This compound Compound->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and the inhibitory action of this compound.

Application as an Anticancer Agent

Given its potential as a kinase inhibitor, this compound warrants investigation as an anticancer agent. The following protocols are standard methods for evaluating the in vitro anticancer activity of a compound.

Protocol 3: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Materials:

  • Non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H520, NCI-H1581)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO) and a blank control (medium only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.[12][13][14][15][16]

Materials:

  • NSCLC cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of this compound for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]

Materials:

  • NSCLC cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Table 1: Representative Biological Activity of a Structurally Related 4-Bromo-N-benzamide Derivative (Compound C9) as an FGFR1 Inhibitor

Cell Line (NSCLC)IC₅₀ (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Note: This data is for the analogous compound 4-bromo-N-(3,5-dimethoxyphenyl)benzamide and is presented here to illustrate the potential activity of this structural class.

Mechanism of Action Studies

To elucidate the molecular mechanism by which this compound exerts its anticancer effects, Western blotting can be employed to assess the phosphorylation status of key proteins in the FGFR signaling pathway.

Protocol 6: Western Blot Analysis of FGFR Pathway Proteins

This protocol details the detection of phosphorylated and total levels of FGFR1, PLCγ1, and ERK.[22][23][24][25][26]

Materials:

  • NSCLC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-FGFR1, anti-FGFR1, anti-p-PLCγ1, anti-PLCγ1, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for the desired time, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Diagram 3: Experimental Workflow for Anticancer Evaluation

cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action MTT MTT Assay (Cytotoxicity) CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Determine IC₅₀ Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis Investigate Cell Fate WesternBlot Western Blot (Signaling Pathway) Apoptosis->WesternBlot Confirm Molecular Target Compound This compound Compound->MTT

Caption: A workflow for the in vitro evaluation of the anticancer properties of this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this compound, coupled with the demonstrated biological activity of its close analogs, provides a strong rationale for its further investigation. The detailed protocols provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and evaluate the medicinal chemistry applications of this and related benzamide derivatives.

Future studies should focus on synthesizing a library of derivatives based on the this compound core to explore structure-activity relationships (SAR) and optimize potency and selectivity. In vivo studies in relevant animal models will be crucial to assess the pharmacokinetic properties and therapeutic efficacy of lead compounds.[27][28][29][30] Ultimately, the systematic application of the principles and protocols outlined in this guide will facilitate the discovery and development of novel benzamide-based drugs with the potential to address unmet medical needs.

References

  • ERK-mediated phosphorylation of fibroblast growth factor receptor 1 on Ser777 inhibits signaling. (2013). Science Signaling. [Link]

  • Pharmacokinetic Boosting of Kinase Inhibitors. (2023). Pharmaceuticals (Basel). [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Molecular Biology. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). Medicinal Chemistry. [Link]

  • Example Experiment: Characterizing ERK Activation in Response to FGF Treatment in NIH-3T3 Cells. (n.d.). LI-COR Biosciences. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). Medicinal Chemistry. [Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. (2024). Cancers (Basel). [Link]

  • Cell Culture and MTT Cell Cytotoxicity Assay. (2020). Bio-protocol. [Link]

  • Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility, University of Chicago.
  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. (2021). Nature Reviews Drug Discovery. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules. [Link]

  • bFGF/FGFR1 activates ERK phosphorylation and upregulates the expression... (n.d.). ResearchGate. [Link]

  • Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. (2018). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. [Link]

  • Determining Cell Cycle Stages by Flow Cytometry. (2012). Current Protocols in Cytometry. [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors. (2011). Erasmus University Rotterdam. [Link]

  • Basic Methods of Cell Cycle Analysis. (2023). International Journal of Molecular Sciences. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2017). Methods in Molecular Biology. [Link]

  • A convenient catalyst-free synthesis of some substituted pyridine benzamides from aryl aldehydes. (2014). Journal of Saudi Chemical Society. [Link]

  • TGFßR1 (ALK5) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

Sources

Protocol for the Solubilization of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a halogenated N-pyridyl benzamide derivative of interest in medicinal chemistry and drug discovery programs. Like many aromatic amides, this compound exhibits low aqueous solubility, a characteristic that presents a significant challenge for its formulation in biological assays and other research applications. The inherent hydrophobicity imparted by the bromophenyl and chloropyridyl rings necessitates a systematic approach to dissolution to ensure the generation of accurate, reproducible, and artifact-free data.

This application note provides a comprehensive, field-proven protocol for the solubilization of this compound. It is designed for researchers, scientists, and drug development professionals. The guide moves beyond a simple list of steps to explain the causality behind solvent selection and procedural choices, ensuring scientific integrity and trustworthiness in your experimental workflow. We will cover physicochemical property analysis, a systematic solvent screening protocol, and a detailed methodology for preparing high-concentration stock solutions suitable for downstream applications.

Physicochemical Profile and Solubility Prediction

Understanding the physicochemical properties of this compound is the cornerstone of developing an effective dissolution protocol. While experimental data for this specific molecule is not widely published, we can infer its likely characteristics from its constituent parts: a bromobenzamide moiety and a chloropyridine ring.

  • Benzamide Core : The benzamide group itself has limited water solubility but is soluble in many polar organic solvents.[1] The amide linkage allows for hydrogen bonding, which can enhance solubility in protic solvents.[1]

  • Aromatic Halogenation : The presence of bromine and chlorine atoms on the aromatic rings significantly increases the compound's lipophilicity and molecular weight, generally leading to decreased solubility in aqueous media.[2]

  • Pyridine Ring : The nitrogen atom in the pyridine ring makes the molecule polar and capable of acting as a hydrogen bond acceptor.[3] While pyridine itself is miscible with water and many organic solvents, its incorporation into a larger, halogenated structure reduces this effect.[3][4]

Based on these structural features, the compound is predicted to be poorly soluble in water and aqueous buffers but should be soluble in strong polar aprotic solvents and, to a lesser extent, in polar protic organic solvents.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale & References
Appearance White to off-white solid/powder.Based on common characteristics of related benzamides like 4-Bromobenzamide and N-(2-chlorophenyl)benzamide.[3]
Aqueous Solubility Poor to very low.The hydrophobic nature of the two aromatic rings and halogen substituents outweighs the polarity of the amide and pyridyl groups.[2][3]
Organic Solvent Solubility High in DMSO, DMF; Moderate in Methanol, Ethanol, Acetone.Benzamides and N-pyridyl compounds generally show good solubility in polar organic solvents.[1][3]
Chemical Stability Stable under standard laboratory conditions.Benzamide structures are generally stable. Avoid strong acids/bases that could hydrolyze the amide bond.

PART 1: Empirical Solvent Screening Protocol

Given the absence of specific solubility data, a systematic, small-scale screening of solvents is the most rigorous and resource-efficient approach. This protocol is designed to identify the optimal solvent for preparing a high-concentration stock solution.

Rationale for Solvent Choices

The selected solvents represent a range of polarities and proticities commonly used in a laboratory setting for dissolving drug-like small molecules.

  • Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are powerful, polar aprotic solvents, often considered the "solvents of last resort" for highly insoluble compounds due to their strong solubilizing power.[5] They are standard for creating primary stock solutions in drug discovery.[6]

  • Ethanol and Methanol are polar protic solvents that can engage in hydrogen bonding, which may be favorable for the amide and pyridyl moieties.[3]

  • Acetonitrile (ACN) and Acetone are polar aprotic solvents with lower boiling points, which can be advantageous if solvent removal is required.

Experimental Workflow for Solvent Screening

This workflow is designed to test solubility at a target concentration, for example, 10 mg/mL.

Caption: Workflow for empirical solvent screening.

Step-by-Step Screening Methodology
  • Preparation : Accurately weigh 1-2 mg of this compound into several individual, clean, glass or chemically-resistant microfuge tubes.

  • Solvent Addition : To each tube, add the calculated volume of a single test solvent (e.g., for 1 mg of compound to make a 10 mg/mL solution, add 100 µL of solvent). Test solvents should include DMSO, DMF, ethanol, methanol, and acetone.

  • Initial Dissolution Attempt : Tightly cap the tubes and vortex vigorously for 2 minutes at room temperature.

  • Visual Inspection : Visually inspect each tube against a dark background. A clear solution with no visible particulates indicates complete dissolution.

  • Sonication : If the compound is not fully dissolved, place the tubes in a bath sonicator for 10-15 minutes at room temperature and inspect again. Sonication can break up solid aggregates and enhance dissolution.

  • Gentle Warming : If particulates remain, place the tubes in a water bath or heating block at a controlled temperature (e.g., 37°C) for 15 minutes. Causality : Increased temperature enhances the solubility of most solids.[7] However, avoid excessive heat which could degrade the compound.

  • Final Assessment : After each step, record the solubility. The ideal solvent will dissolve the compound completely at room temperature with minimal physical intervention.

PART 2: Protocol for Preparation of a Concentrated Stock Solution

Based on the general properties of related compounds, DMSO is the most likely candidate for achieving a stable, high-concentration stock solution (e.g., 10-20 mM).

Safety and Handling Precautions

As a halogenated aromatic amine derivative, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety glasses, and a lab coat.[8][9]

  • Ventilation : Handle the solid powder and concentrated solutions in a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Waste Disposal : Dispose of all waste materials according to your institution's hazardous waste guidelines.

GHS Hazard Information (Inferred from Structurally Similar Compounds)

HazardStatementReference
Acute Toxicity Harmful if swallowed.Based on N-(pyridin-2-yl)benzamide.[10]
Skin Irritation Causes skin irritation.Based on 4-Bromobenzamide and N-(pyridin-2-yl)benzamide.[10][11]
Eye Irritation Causes serious eye irritation.Based on 4-Bromobenzamide and N-(pyridin-2-yl)benzamide.[10][11]
Respiratory Irritation May cause respiratory irritation.Based on 4-Bromobenzamide.[11]
Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage & Use weigh 1. Weigh Compound Accurately weigh the solid. calc 2. Calculate Solvent Volume For desired concentration. weigh->calc add_dmso 3. Add Anhydrous DMSO To the vial containing the solid. calc->add_dmso vortex 4. Vortex Vigorously (2-5 minutes) add_dmso->vortex inspect1 5. Visual Inspection Check for particulates. vortex->inspect1 sonicate 6. Sonicate (Optional) (10-15 minutes) inspect1->sonicate Incomplete inspect2 8. Final Inspection Ensure complete dissolution. inspect1->inspect2 Complete warm 7. Gentle Warming (Optional) (Max 37-40°C) sonicate->warm warm->inspect2 aliquot 9. Aliquot Solution Into single-use tubes. inspect2->aliquot Complete store 10. Store at -20°C or -80°C Protect from light and moisture. aliquot->store

Caption: Step-by-step workflow for stock solution preparation.

Detailed Protocol
  • Calculate Required Mass : Determine the mass of this compound needed for your desired stock concentration and volume. (e.g., For 1 mL of a 10 mM stock, you would need Molecular_Weight * 0.010 L * 1 moles).

  • Weigh Compound : Accurately weigh the calculated mass of the compound in a clean, dry, chemically-resistant vial (e.g., amber glass vial).

  • Add Solvent : Add the appropriate volume of high-purity, anhydrous DMSO to the vial.[12] Using anhydrous DMSO is critical as absorbed water can significantly decrease the solubility of compounds over time, especially during freeze-thaw cycles.

  • Promote Dissolution :

    • Cap the vial tightly and vortex for 2-5 minutes.

    • Visually inspect the solution. If any solid material remains, sonicate the vial in a water bath for 10-15 minutes.

    • If necessary, warm the solution in a water bath to no more than 37°C. This gentle heat can often finalize the dissolution of stubborn particulates.

  • Final Verification : Once the solution is completely clear by visual inspection, it is ready for use or storage.

  • Aliquoting and Storage : To maintain the integrity of the stock solution, it is crucial to aliquot it into smaller, single-use volumes.[13] This practice minimizes the number of freeze-thaw cycles, which can cause the compound to precipitate out of solution. Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from light.

Troubleshooting Common Issues

  • Precipitation upon Dilution : When diluting the DMSO stock into an aqueous buffer for a working solution, precipitation can occur. This is known as "crashing out."

    • Mitigation : Add the DMSO stock to the aqueous buffer dropwise while vortexing the buffer. This avoids localized high concentrations of the compound. Do not add the aqueous solution to the DMSO stock.

    • Co-solvents : For some assays, the inclusion of a small percentage of a co-solvent or a non-ionic surfactant in the final aqueous buffer can help maintain solubility.[6]

  • Solution Instability : If the compound precipitates during storage, it may be due to moisture absorption by the DMSO or instability at the storage temperature.

    • Mitigation : Ensure you are using anhydrous DMSO and that vials are sealed tightly. Re-dissolve the aliquot by gentle warming and sonication before use. If the problem persists, consider preparing fresh stock solutions more frequently.

Conclusion

This application note provides a robust framework for the successful dissolution of this compound. By employing a systematic screening approach and adhering to best practices for stock solution preparation and storage, researchers can ensure the reliable and reproducible use of this compound in their experiments. The principles outlined here—from understanding the physicochemical drivers of solubility to implementing careful handling and storage techniques—are foundational to generating high-quality, trustworthy scientific data.

References

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Kuo, S. W., & Chang, F. C. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574.
  • PubChem. (n.d.). 4-Bromobenzamide. Retrieved from [Link]

  • Comins, D. L., Dehghani, A., Foti, C. J., & Joseph, S. P. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77.
  • MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(1), 1-15.
  • ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development, 25(6), 1356-1370.
  • Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.
  • PubChem. (n.d.). N-pyridyl benzamide. Retrieved from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • Mastelf. (2024). How to Make a Reference Solution for HPLC Analysis. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-(2-chlorophenyl)benzamide. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • ACS Publications. (2021). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development, 25(6), 1356–1370.
  • ResearchGate. (2003). New Protocol for Efficient N-Chlorinations of Amides and Carbamates. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, m-bromo- (CAS 22726-00-7). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1097-1107.
  • Nature. (2021). Deaminative chlorination of aminoheterocycles.
  • PubChem. (n.d.). N-(pyridin-2-yl)benzamide. Retrieved from [Link]

  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1097–1107.
  • ACS Publications. (2023). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development.
  • Quora. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. Retrieved from [Link]

  • PubMed Central. (2021). Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer.
  • Protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

  • Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]

  • ChemBK. (n.d.). M-BROMOBENZAMIDE. Retrieved from [Link]

  • MDPI. (2023). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. Processes, 11(11), 3123.
  • ResearchGate. (2025). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Retrieved from [Link]

Sources

4-Bromo-N-(5-chloro-2-pyridyl)benzamide supplier and purchasing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Procurement and Application of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide for Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, validation, and handling of this compound. The protocols and insights contained herein are designed to ensure the procurement of high-quality reagents, which is a critical, foundational step for generating reproducible and reliable experimental data.

Compound Overview: A Key Building Block in Medicinal Chemistry

This compound is a halogenated benzamide derivative. Compounds within this class are of significant interest in medicinal chemistry and drug discovery. The benzamide scaffold is a common feature in many biologically active molecules. The presence of bromine and chlorine atoms provides specific steric and electronic properties and, importantly, offers reactive handles for further chemical modification, such as cross-coupling reactions, to build more complex molecular architectures.[1][2][3]

Key Compound Identifiers:

  • Molecular Formula: C₁₂H₈BrClN₂O

  • Molecular Weight: 311.56 g/mol

  • CAS Number: 30528-09-5

The utility of such a molecule is not as an end-product therapeutic but as a crucial intermediate or building block in the synthesis of novel compounds for screening in various biological assays.[1]

Supplier Landscape and Strategic Sourcing

Identifying a reliable supplier for a specific chemical entity like this compound is paramount. The quality of the starting material directly impacts the success of subsequent synthetic steps and the validity of biological data. While a definitive list of suppliers is dynamic, the following table represents key vendors in the chemical space known for providing research-grade compounds.

Table 1: Representative Chemical Suppliers

Supplier CategoryExamplesTypical PurityKey Considerations
Major Global Suppliers Sigma-Aldrich (Merck), Thermo Fisher Scientific, VWR>95-99%Extensive documentation (CoA, SDS), broad inventory, but potentially higher cost.
Specialty Building Block Providers MolPort, Enamine, Chem-Impex, Combi-Blocks>90-98%Vast libraries of unique compounds, often synthesized on demand. Lead times can vary.
Chemical Marketplaces Echemi, PubChemVariesAggregators listing multiple suppliers. Requires careful vetting of the actual manufacturer.[4]

Note: Availability and catalog numbers for this specific compound should be verified directly on the suppliers' websites as inventories change.

Protocol: Supplier Vetting and Qualification

A robust procurement strategy extends beyond simply finding the lowest-cost supplier. It involves a systematic process of due diligence to mitigate risks associated with chemical purity, batch-to-batch variability, and supply chain reliability.[5][6]

Step 1: Initial Screening & Information Gathering

  • Identify Potential Suppliers: Use the categories in Table 1 to search for CAS Number 30528-09-5.

  • Request Documentation: Contact the supplier's technical service to request a Safety Data Sheet (SDS) and a representative Certificate of Analysis (CoA) for a recent batch.[6][7]

Step 2: Technical Documentation Review

  • Certificate of Analysis (CoA) Scrutiny:

    • Identity Confirmation: Does the CoA confirm the structure via ¹H NMR and/or Mass Spectrometry?

    • Purity Assessment: What is the stated purity? Which analytical method was used (e.g., HPLC, GC, qNMR)? HPLC is preferred as it reveals non-volatile impurities.

    • Data Transparency: Is the actual analytical data (e.g., spectra) available upon request? A supplier confident in their quality will often provide this.

  • Safety Data Sheet (SDS) Review:

    • Ensure the SDS provides comprehensive handling, storage, and emergency information. This reflects the supplier's commitment to safety and regulatory compliance.

Step 3: Supplier Capability Assessment

  • Technical Support: Is the supplier's technical support responsive and knowledgeable?[7] This is critical for resolving any future quality issues.

  • Supply Chain & Lead Times: For drug development, understanding the supplier's ability to provide larger, GMP-grade batches in the future is essential. Inquire about scalability and typical lead times.[8]

The following workflow diagram illustrates this critical decision-making process.

G cluster_procurement Supplier Vetting Workflow start Identify Need for This compound search Search Supplier Databases (CAS: 30528-09-5) start->search request_docs Request CoA & SDS from Shortlisted Suppliers search->request_docs review_coa Review Certificate of Analysis (CoA) - Purity (HPLC/NMR) - Identity (Spectra) request_docs->review_coa review_sds Review Safety Data Sheet (SDS) - Handling & Storage Info request_docs->review_sds decision Supplier Qualified? review_coa->decision review_sds->decision assess_support Assess Technical Support & Scalability assess_support->decision purchase Place Purchase Order decision->purchase Yes reject Re-evaluate Other Suppliers decision->reject No reject->search

Caption: Workflow for qualifying a chemical supplier.

Protocol: Incoming Quality Control (QC) and Material Handling

Upon receipt, the compound must be treated as "quarantined" until its identity and purity are independently verified. Relying solely on the supplier's CoA is not sufficient for rigorous scientific research.[9]

Step 1: Initial Receipt and Inspection

  • Container Integrity: Check for any damage to the external packaging and the primary container.

  • Label Verification: Cross-reference the container label with the purchase order and the supplier's CoA. Ensure the name, CAS number, lot number, and quantity match.

Step 2: Documentation Archiving

  • Digitally and physically file the supplier's CoA and the SDS with the internally generated lot number for this specific container.

Step 3: Analytical Verification The goal is to confirm that the material in the bottle is what it claims to be, at the purity required for the experiment.

TestPurposeExpected Result for this compound
¹H NMR Structural Confirmation & PurityThe proton NMR spectrum should show characteristic peaks for the aromatic protons on both the bromobenzoyl and chloropyridyl rings, as well as the amide N-H proton. Integration should be consistent with the structure. The absence of significant unidentifiable peaks indicates high purity.
LC-MS Purity Assessment & Mass ConfirmationA High-Performance Liquid Chromatography (HPLC) trace should show one major peak (ideally >95% area). The associated Mass Spectrometry (MS) data should show a molecular ion peak corresponding to the compound's mass (approx. 311.56 g/mol ), with the characteristic isotopic pattern for one bromine and one chlorine atom.
Melting Point Purity IndicationA sharp melting point range is indicative of a pure crystalline solid. A broad or depressed melting range suggests the presence of impurities.

Step 4: Material Handling and Storage

  • Handling: As a halogenated aromatic compound, handle it in a well-ventilated fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container to protect from moisture and light. Keep in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[11][12][13]

The diagram below outlines the essential flow for incoming material validation.

G cluster_qc Incoming Material QC Workflow receive Material Received inspect Inspect Packaging & Verify Label receive->inspect quarantine Assign Internal Lot # & Quarantine inspect->quarantine analytical_testing Perform Analytical Tests - ¹H NMR - LC-MS - Melting Point quarantine->analytical_testing compare Compare Data to Supplier CoA & Specs analytical_testing->compare decision Material Meets Spec? compare->decision release Release to Lab Inventory decision->release Yes reject Reject Lot & Contact Supplier decision->reject No

Caption: Protocol for in-house quality control of new chemicals.

Application Notes: Use in Synthetic and Medicinal Chemistry

This compound serves as an exemplary scaffold for library synthesis in drug discovery. Its primary application is as an intermediate in the construction of more elaborate molecules. The two halogen atoms are not merely passive substituents; they are key reactive sites.

Key Synthetic Transformations:

  • Suzuki and Stille Cross-Coupling: The aryl bromide is particularly amenable to palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the benzoyl ring, enabling systematic exploration of the Structure-Activity Relationship (SAR) in this region of the molecule.

  • Buchwald-Hartwig Amination: The aryl bromide can also be converted to an amine, allowing for the introduction of diverse amine substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the pyridine ring can potentially be displaced by strong nucleophiles under specific conditions, providing another avenue for diversification.

The diagram below illustrates a common and powerful application: using this compound in a Suzuki coupling reaction to rapidly generate a library of diverse analogues for biological screening.

G cluster_synthesis Application in Library Synthesis start_material This compound (Starting Material) reaction Suzuki Cross-Coupling Reaction start_material->reaction reagents R-B(OH)₂ (Boronic Acid Library) Pd Catalyst, Base reagents->reaction product Diverse Library of Analogues (For Biological Screening) reaction->product

Caption: Use in Suzuki coupling for library synthesis.

By synthesizing a library of analogues from this core structure, researchers can efficiently probe the requirements for binding to a biological target, such as a protein kinase or a bacterial enzyme, accelerating the hit-to-lead optimization process in drug discovery.[1][2]

References

  • Time.gov. (n.d.). Current time in White County, US.
  • Echemi. (2024, October 1). 4-BroMo-N-(2-chlorophenyl)benzaMide, 97%.
  • Sigma-Aldrich. (n.d.). 4-BROMO-N-PHENYL-BENZAMIDE AldrichCPR.
  • PubChem. (2026, January 18). 4-bromo-N-(5-chloro-2-methylphenyl)benzamide | C14H11BrClNO.
  • PubChem. (n.d.). 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide | C13H9BrClNO2.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • DEV Community. (2025, May 4). Best Practices for Efficient Chemical Procurement.
  • World Health Organization (WHO). (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.
  • MolPort. (2022, March 8). A Step-by-Step Guide- Chemical Procurement in Drug Discovery.
  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • University of Bristol. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Pharmaguideline. (n.d.). Quality Control.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • SIA Toolbox. (n.d.). GOOD CHEMICAL PROCUREMENT PRACTICES.
  • Louisiana State University. (n.d.). Chemical Storage Guidelines.
  • Today's Clinical Lab. (2023, August 17). 5 Steps to Ensure Safety and Compliance in Chemical Procurement.
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • Matrix Scientific. (n.d.). N-(4-Bromo-5-chloro-2-methylphenyl)-2-methylpiperidine-1-carboxamide.
  • BLD Pharm. (n.d.). 4-Bromo-5-chloro-2-nitrobenzaldehyde.
  • SGS. (2025, September 1). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance.
  • Datacor. (2020, October 27). Chemical Purchasing and Procurement: Procedure, Policy & Best Practices.
  • University of Toronto Scarborough. (n.d.). CHEMICAL HANDLING AND STORAGE SECTION 6.
  • University of California, Berkeley. (n.d.). Safe Storage of Chemicals.
  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ASEAN. (2016, November 30). chapter 7 - quality control.
  • PubMed Central. (n.d.). 4-Bromo-N-phenylbenzamide.
  • PubChem. (n.d.). 4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide | C14H11BrClNO2.
  • Life Academy of Letters. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • Asian Journal of Chemistry. (2008). Synthesis and Characterization of N-(Pyrrolidinobenzyl)- benzamide and its Complexes with Cobalt(II), Nickel(II), Copper(II) and Zinc(II).

Sources

Application Notes and Protocols for the Safe Handling of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the safe handling, storage, and disposal of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide. As a Senior Application Scientist, the following protocols are synthesized from available safety data and best practices for handling halogenated aromatic amides in a laboratory setting. The primary focus is on minimizing exposure and ensuring a safe working environment.

Hazard Identification and Risk Assessment

This compound is a compound for which the toxicological properties have not been thoroughly investigated.[1] Therefore, it must be handled with a high degree of caution, assuming potential hazards based on its chemical structure and available data for similar compounds.

A thorough risk assessment should be conducted before any new procedure involving this compound.[2] This involves identifying potential routes of exposure (inhalation, ingestion, skin/eye contact) and implementing appropriate control measures.

1.1. GHS Classification and Hazard Statements

Based on the available Safety Data Sheet (SDS), this compound is classified as follows[1]:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1]
Skin IrritationCategory 2GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[1]
Eye IrritationCategory 2GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[1]

1.2. Potential Health Effects

  • Inhalation: May cause respiratory tract irritation.[1][3]

  • Skin Contact: Causes skin irritation.[1] Prolonged or repeated exposure should be avoided.[1]

  • Eye Contact: Causes serious eye irritation.[1]

  • Ingestion: Harmful if swallowed.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

2.1. Engineering Controls

  • Ventilation: All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[4] The fume hood also serves as a primary barrier against splashes.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound[5]:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from dust, splashes, and vapors.[5]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.Provides full-face protection.[5]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals.[5] Inspect gloves before use and change them frequently.Prevents skin contact with the chemical.[5]
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.[5]Provides a barrier against accidental spills.[5]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator may be required for operations with a high potential for aerosol generation.To prevent inhalation of fine dust.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.

3.1. General Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[6]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][7]

  • Use this product only in a well-ventilated area, preferably a chemical fume hood.[1]

3.2. Storage

  • Store in a cool, dry, and well-ventilated place.[1][6]

  • Keep the container tightly closed.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • The storage area should be secure and accessible only to authorized personnel.[8]

Experimental Protocols

The following are step-by-step methodologies for common laboratory procedures involving this compound.

4.1. Protocol for Weighing and Preparing a Stock Solution

This protocol is designed to minimize exposure during the handling of the solid compound.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don the required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Decontaminate the work surface within the fume hood.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the weight and securely close the primary container.

  • Dissolving:

    • Place a suitable glass container (e.g., beaker or flask) with a magnetic stir bar on a stir plate inside the fume hood.

    • Add the desired solvent to the container.

    • Carefully add the weighed compound to the solvent.

    • Cover the container (e.g., with a watch glass or parafilm) to prevent splashing.

    • Stir until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated materials in a designated halogenated organic waste container.[4]

    • Wipe down the spatula and work surface with an appropriate solvent and dispose of the cleaning materials in the designated waste container.

    • Remove gloves and wash hands thoroughly.

4.2. Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Don PPE FumeHood Verify Fume Hood Prep->FumeHood 1. Safety First Exposure Exposure Response Prep->Exposure Weigh Weigh Compound FumeHood->Weigh 2. Containment Dissolve Prepare Solution Weigh->Dissolve 3. Procedure Spill Spill Response Weigh->Spill Potential Incident Waste Dispose of Waste Dissolve->Waste 4. Cleanup Dissolve->Spill Decon Decontaminate Area Waste->Decon RemovePPE Remove PPE Decon->RemovePPE

Caption: Workflow for safe handling of this compound.

Emergency Procedures

5.1. Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area if the spill is large or if there is a risk of significant aerosolization.

  • Do not create dust.[4]

  • Gently cover the spill with an absorbent, non-combustible material such as vermiculite or sand.

  • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate the spill area with an appropriate solvent and cleaning materials.

  • Dispose of all contaminated materials as halogenated organic waste.[4]

5.2. First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[3]

  • If Inhaled: Remove the casualty to fresh air and keep at rest in a position comfortable for breathing.[1]

  • In Case of Skin Contact: Take off contaminated clothing.[9] Rinse skin with water/shower.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][9] Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Due to the presence of bromine and chlorine, dispose of this compound and any contaminated materials in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[4]

  • Container Labeling: Clearly label the waste container with the full chemical name and appropriate hazard symbols.[8]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-4-chloro-3-indoxyl-N-acetyl-β-D-glucosaminide. Retrieved from [Link]

  • Organic Syntheses. (1997). N-(5-chloro-2-pyridyl)triflimide. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2013, June 10). Particularly Hazardous Substances (PHS) Class SOP. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Bromo-N-(5-chloro-2-pyridyl)benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide as a potential therapeutic agent in drug discovery. This document outlines the scientific rationale, synthesis protocols, and detailed methodologies for screening, target validation, and cellular characterization of this compound.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to a variety of biological targets. Notably, substituted benzamides have been successfully developed as inhibitors of key signaling proteins, including protein kinases and histone deacetylases, making them a focal point in oncology and inflammation research.[1][2] The specific compound, this compound, incorporates structural motifs—a bromophenyl ring and a chloropyridyl group—that are frequently employed to enhance binding affinity and selectivity. While this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its intrinsic biological activities remain an area of active investigation.[3]

Hypothesized Mechanism of Action: A Kinase Inhibitor Candidate

Based on the structure of this compound and data from closely related analogs, a primary hypothesis is its function as a protein kinase inhibitor.[1][4] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The N-phenylbenzamide core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to competitive inhibition.

A pertinent example is the development of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in non-small cell lung cancer.[1][4] These compounds were shown to induce apoptosis and cell cycle arrest in cancer cell lines with FGFR1 amplification.[1][4] Therefore, a logical starting point for the investigation of this compound is to screen its activity against a panel of cancer-associated kinases, with a particular focus on the FGFR family.

An alternative, yet plausible, mechanism of action for benzamide derivatives is the inhibition of enzymes such as IMP dehydrogenase (IMPDH), which is involved in the purine nucleotide synthetic pathway.[5] This highlights the importance of broad biological screening to fully elucidate the compound's mechanism of action.

Synthesis Protocol

The synthesis of this compound can be achieved through a standard amidation reaction between 4-bromobenzoyl chloride and 2-amino-5-chloropyridine.

Materials and Reagents:
  • 4-Bromobenzoyl chloride

  • 2-Amino-5-chloropyridine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:
  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 equivalent) in anhydrous DCM.

  • To the stirred solution, add triethylamine (1.2 equivalents) as a base.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Protocols for Biological Evaluation

The following protocols are designed to systematically evaluate the potential of this compound as a drug candidate.

Protocol 1: Kinase Inhibitor Profiling

Objective: To identify the primary kinase targets of this compound and assess its selectivity across the human kinome.

Rationale: A broad kinase panel screening is a critical first step in the characterization of a potential kinase inhibitor.[6] This provides an unbiased view of the compound's selectivity and can reveal unexpected off-target effects.

Methodology:

  • Utilize a commercial kinase screening service (e.g., Reaction Biology, Promega) that offers a broad panel of recombinant human kinases.[6][7][8]

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Submit the compound for screening at a fixed concentration (e.g., 1 µM or 10 µM) against the kinase panel. The assay typically measures the residual kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or luminescence-based (ADP-Glo) method.[7]

  • Analyze the screening data to identify kinases that are significantly inhibited (e.g., >50% inhibition).

  • For the most promising hits, perform dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀) for each kinase.

Data Presentation:

Kinase Target% Inhibition at 1 µMIC₅₀ (nM)Kinase Family
FGFR1ValueValueTyrosine Kinase
VEGFR2ValueValueTyrosine Kinase
PDGFRβValueValueTyrosine Kinase
ROCK1ValueValueSerine/Threonine Kinase
p38αValueValueSerine/Threonine Kinase
Other HitsValueValueFamily

Note: The table presents hypothetical data that would be generated from this experiment.

Protocol 2: In Vitro Cell-Based Assays

Objective: To evaluate the anti-proliferative and cytotoxic effects of this compound in relevant cancer cell lines.

Rationale: Cell-based assays are essential to determine if the in vitro enzymatic inhibition translates to a cellular effect. The choice of cell lines should be guided by the results of the kinase screening. For instance, if FGFR1 is identified as a primary target, cell lines with known FGFR1 amplification or dependency should be used.[1][4]

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., NCI-H1581, a non-small cell lung cancer line with FGFR1 amplification) in appropriate media and conditions.

  • Cell Viability Assay (MTT or CellTiter-Glo):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

    • Perform an MTT or CellTiter-Glo assay according to the manufacturer's instructions to measure cell viability.

    • Calculate the half-maximal growth inhibitory concentration (GI₅₀).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound at concentrations around its GI₅₀ for 24-48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Cell Cycle Analysis:

    • Treat cells as in the apoptosis assay.

    • Fix the cells in ethanol and stain with PI.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

Data Presentation:

Cell LinePrimary TargetGI₅₀ (µM)Apoptosis InductionCell Cycle Arrest
NCI-H1581FGFR1ValueYes/NoPhase
MCF-7ER+ Breast CancerValueYes/NoPhase
A549Lung CancerValueYes/NoPhase

Note: The table presents hypothetical data that would be generated from this experiment.

Protocol 3: Target Engagement and Downstream Signaling

Objective: To confirm that this compound engages its intended target in cells and inhibits downstream signaling pathways.

Rationale: Demonstrating that the compound modulates the activity of its target in a cellular context provides strong evidence for its mechanism of action.

Methodology (assuming FGFR1 as the target):

  • Western Blot Analysis:

    • Treat FGFR1-dependent cells with varying concentrations of the compound for a defined period (e.g., 2 hours).

    • Prepare cell lysates and perform SDS-PAGE and western blotting.

    • Probe the blots with antibodies against:

      • Phospho-FGFR1 (to assess target inhibition)

      • Total FGFR1 (as a loading control)

      • Phospho-PLCγ1 and Phospho-ERK (as downstream signaling readouts)[1][4]

      • Total PLCγ1 and Total ERK (as loading controls)

      • Cleaved PARP or Caspase-3 (as markers of apoptosis)

Visualization of the Hypothesized Signaling Pathway:

FGFR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 PLCg1 PLCγ1 FGFR1->PLCg1 Phosphorylates ERK ERK FGFR1->ERK Phosphorylates pPLCg1 p-PLCγ1 Proliferation Cell Proliferation & Survival pPLCg1->Proliferation pERK p-ERK pERK->Proliferation FGF FGF Ligand FGF->FGFR1 Activates Compound This compound Compound->FGFR1 Inhibits

Caption: Hypothesized inhibition of the FGFR1 signaling pathway.

Experimental Workflow Visualization

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Screening cluster_cellular Cellular Assays cluster_validation Target Validation Synthesis Synthesis of This compound QC Purity & Structural Confirmation (NMR, MS) Synthesis->QC KinaseScreen Broad Kinase Panel Screening QC->KinaseScreen HitID Hit Identification & IC50 Determination KinaseScreen->HitID CellViability Cell Viability (GI50) HitID->CellViability Apoptosis Apoptosis Assay CellViability->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle WesternBlot Western Blot for Downstream Signaling CellCycle->WesternBlot

Caption: A typical workflow for the initial investigation of a novel compound.

Concluding Remarks

This compound represents a promising starting point for a drug discovery campaign. The protocols outlined in these application notes provide a robust framework for its synthesis, initial screening, and detailed cellular characterization. By systematically following these methodologies, researchers can effectively elucidate the compound's mechanism of action, identify its primary cellular targets, and evaluate its potential as a novel therapeutic agent.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available from: [Link]

  • Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280.
  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. Available from: [Link]

  • Gharehbaghi K, Grünberger W, Jayaram HN. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Curr Med Chem. 2002;9(7):743-8.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. Available from: [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. Available from: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Zhang Y, et al. Synthesis and Biological Activities of Novel N -(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1 H -pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides.
  • Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. Available from: [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. 2022.
  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. Available from: [Link]

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Pl
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. PMC - NIH. Available from: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Semantic Scholar.
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - NIH. Available from: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available from: [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide. Available from: [Link]

  • Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. PubMed. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Bioactivity of a Novel Benzamide Derivative

In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] The incorporation of a halogenated pyridine ring, a common moiety in medicinal chemistry, further suggests the potential for targeted biological interactions.[2] This document provides a comprehensive guide for the initial characterization of the novel compound, 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, using a suite of robust cell-based assays.

The structural characteristics of this compound, featuring a benzamide core and a chloropyridinyl group, suggest several plausible mechanisms of action. These include the modulation of ion channels, such as the Transient Receptor Potential Melastatin 8 (TRPM8), which is a known target for some benzamide derivatives, or the inhibition of key cellular enzymes like Poly (ADP-ribose) polymerase (PARP).[3][4] Therefore, the following protocols are designed to provide a multi-faceted approach to elucidating the bioactivity of this compound, starting from a broad assessment of its impact on cell viability to more specific functional and mechanistic assays.

Physicochemical Properties of this compound

A foundational step in the characterization of any novel compound is the determination of its fundamental physicochemical properties. The table below summarizes the key computed properties of this compound.

PropertyValue
Molecular Formula C₁₂H₈BrClN₂O
Molecular Weight 311.57 g/mol
IUPAC Name 4-bromo-N-(5-chloropyridin-2-yl)benzamide

Core Application: A Multi-Tiered Approach to Characterizing this compound

The following sections detail a logical workflow for the initial biological characterization of this compound, beginning with an assessment of its general cytotoxicity, followed by investigations into its potential as a modulator of ion channel activity and its impact on intracellular signaling pathways.

I. Primary Screening: Cytotoxicity Assessment

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability.[5][6] This allows for the identification of a suitable concentration range for subsequent, more specific assays, and provides preliminary insights into the compound's potential as a cytotoxic agent. The following protocol describes a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to assess cell metabolic activity as an indicator of cell viability.[7]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Plate cells (e.g., HEK293, HeLa, or a cancer cell line of interest) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Expected Results:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

TreatmentConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control-1.25100
Compound X0.11.2297.6
Compound X11.1592.0
Compound X100.6350.4
Compound X1000.129.6

A dose-dependent decrease in cell viability would suggest that this compound exhibits cytotoxic or cytostatic effects at the tested concentrations.

II. Functional Characterization: Intracellular Calcium Flux Assay

Given that benzamide derivatives have been shown to modulate ion channels, a primary functional screen to assess the effect of this compound on intracellular calcium levels is warranted.[3][8] A calcium flux assay is a sensitive method to detect the opening or closing of calcium-permeable ion channels.[9][10][11] The following protocol utilizes a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration.

Experimental Workflow: Calcium Flux Assay

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Execution seed Seed cells in a 96-well plate incubate1 Incubate overnight seed->incubate1 load Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) incubate1->load incubate2 Incubate for 30-60 min load->incubate2 baseline Measure baseline fluorescence incubate2->baseline add_compound Add this compound baseline->add_compound record1 Record fluorescence change add_compound->record1 add_agonist Add a known agonist (if testing for antagonism) record1->add_agonist record2 Record fluorescence change add_agonist->record2

Figure 1. Workflow for the intracellular calcium flux assay.

Experimental Protocol: Fura-2 AM Calcium Flux Assay

  • Cell Seeding:

    • Seed cells known to express the target of interest (e.g., HEK293 cells stably expressing TRPM8) in a 96-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C and 5% CO₂ for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the growth medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing:

    • Gently aspirate the loading buffer and wash the cells twice with 100 µL of the physiological buffer.

    • After the final wash, add 100 µL of the physiological buffer to each well.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader capable of dual-wavelength excitation (e.g., 340 nm and 380 nm) and emission detection (e.g., 510 nm).

    • Record the baseline fluorescence for a short period (e.g., 1-2 minutes).

    • Using the plate reader's injection system, add a desired concentration of this compound and continue recording the fluorescence.

    • To test for antagonistic activity, after a few minutes of incubation with the compound, inject a known agonist of the target ion channel (e.g., menthol for TRPM8) and continue recording.[12]

Data Analysis and Expected Results:

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). An increase in this ratio indicates an increase in intracellular calcium. If the compound acts as an agonist, an increase in the fluorescence ratio will be observed after its addition. If it acts as an antagonist, it will not elicit a response on its own but will inhibit the response to a subsequent addition of a known agonist.

ConditionBaseline Ratio (340/380)Peak Ratio after CompoundPeak Ratio after AgonistInterpretation
Vehicle + Agonist0.80.82.5Agonist Response
Compound (Agonist)0.82.2N/AAgonist Activity
Compound (Antagonist) + Agonist0.80.81.0Antagonist Activity
III. Mechanistic Insight: Analysis of Downstream Signaling Pathways

To gain a deeper understanding of the compound's mechanism of action, it is crucial to investigate its effects on intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses, and its activity can be modulated by various stimuli, including changes in intracellular calcium.[13][14] Western blotting is a widely used technique to assess the phosphorylation status of key proteins in this pathway, such as ERK1/2 (p44/42 MAPK).[15][16][17]

Signaling Pathway: MAPK Cascade

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Figure 2. Simplified schematic of the MAPK signaling pathway.

Experimental Protocol: Western Blotting for Phospho-ERK1/2

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.[13]

Data Analysis and Expected Results:

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample. An increase or decrease in the p-ERK1/2 to total ERK1/2 ratio in response to the compound would indicate a modulation of the MAPK signaling pathway.

Treatmentp-ERK1/2 IntensityTotal ERK1/2 IntensityNormalized p-ERK/Total ERK
Vehicle Control5000200000.25
Compound (1 µM)15000210000.71
Compound (10 µM)25000205001.22

An increase in the normalized p-ERK/Total ERK ratio would suggest that the compound activates the MAPK pathway, while a decrease would suggest inhibition.

IV. Alternative Target Investigation: PARP Inhibition Assay

The benzamide moiety is a well-established pharmacophore in the development of PARP inhibitors.[18] Therefore, it is prudent to investigate whether this compound possesses PARP inhibitory activity. Several commercial kits are available for measuring PARP activity in a cell-based format.[4][19][20][21]

Principle of a Cell-Based PARP Assay:

These assays typically involve treating cells with a DNA-damaging agent to induce PARP activity. In the presence of a PARP inhibitor, the poly(ADP-ribosyl)ation (PAR) of nuclear proteins is reduced. This reduction in PAR levels can be quantified using an ELISA-based method with an anti-PAR antibody.

High-Level Protocol:

  • Seed cells in a 96-well plate and allow them to attach.

  • Pre-incubate the cells with various concentrations of this compound.

  • Treat the cells with a DNA-damaging agent (e.g., H₂O₂ or a topoisomerase inhibitor).

  • Lyse the cells and perform an ELISA to detect the levels of poly(ADP-ribose).

  • A decrease in the signal compared to the control (DNA damage alone) indicates PARP inhibition.

Conclusion

The protocols outlined in this application note provide a comprehensive and logical framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, its potential to modulate intracellular calcium signaling, and its effects on key signaling pathways like MAPK, researchers can gain valuable insights into the biological activity of this novel compound. Furthermore, the investigation of its potential as a PARP inhibitor offers an alternative avenue for mechanistic studies. This multi-pronged approach ensures a thorough initial assessment, paving the way for more in-depth investigations and potential development of this and similar benzamide derivatives.

References

  • Miller, S., Rao, S., Wang, W., Liu, H., Wang, J., & Gavva, N. R. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLOS ONE, 9(9), e107151. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(15), 3483. [Link]

  • Calcium Flux Protocol. (n.d.). University of Pennsylvania. [Link]

  • Pommier, Y., & Murai, J. (2017). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Nucleic Acids Research, 45(15), 8848–8861. [Link]

  • Simeonov, A., & Jadhav, A. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Journal of Chemical Information and Modeling, 60(3), 1472–1480. [Link]

  • Thaisrivongs, S., & Wuts, P. G. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 64(1), 137–174. [Link]

  • Novel 3-Sulfamoyl Benzoate Ester and Benzamide Compounds as TEAD Modulators for Treating Cancer. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry, 16(8), 657-673. [Link]

  • Blagg, B. S. J., & Kerr, T. A. (2012). Novologues Containing a Benzamide Side Chain Manifest Anti-proliferative Activity Against Two Breast Cancer Cell Lines. ACS Medicinal Chemistry Letters, 3(10), 849–853. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. [Link]

  • De Petrocellis, L., & Di Marzo, V. (2020). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. Molecules, 25(1), 176. [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121–131. [Link]

  • Burgos, P., & Martínez, G. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(12), e2343. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(15), 3483. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). International Journal of Molecular Sciences, 24(1), 1. [Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. (2021). Molecules, 26(1), 1. [Link]

  • Design and Synthesis of 3-(Phenylsulfonamido)benzamide Derivatives as Potent Carbonic Anhydrase IX Inhibitors: Biological Evaluations and Molecular Modeling Studies. (2024). Medicinal Chemistry. [Link]

  • The allure of targets for novel drugs. (2023). RSC Medicinal Chemistry. [Link]

  • Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. (2020). Molecules, 25(1), 1. [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 124-133. [Link]

  • WO/2017/007634 BENZAMIDE OR BENZAMINE COMPOUNDS USEFUL AS ANTICANCER AGENTS FOR THE TREATMENT OF HUMAN CANCERS. (2017). WIPO Patentscope. [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • Western blot analysis of proteins in the mitogen-activated protein... (n.d.). ResearchGate. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 33-41. [Link]

  • Validation of TRPM8 antagonist compound 1 by orthogonal assays and... (n.d.). ResearchGate. [Link]

  • The allure of targets for novel drugs. (2024). RSC Medicinal Chemistry, 15(1), 22-35. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • ICE Bioscience. (2024). PARPi screening cascade to facilitate novel drug discovery. [Link]

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2021). International Journal of Molecular Sciences, 22(5), 2367. [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]

  • Recent Advances in the Discovery of Novel Drugs on Natural Molecules. (2024). Molecules, 29(12), 2736. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Advances, 13(30), 20909-20915. [Link]

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2020). Molecules, 25(1), 1. [Link]

  • Therapeutic potential of TRPM8 channels in cancer treatment. (2022). Frontiers in Oncology, 12, 948337. [Link]

  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025). ResearchGate. [Link]

  • Drug discovery and optimization based on the co-crystal structure of natural product with target. (2023). ResearchGate. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

synthesis of benzamide derivatives for antimicrobial activity

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE

Synthesis of Benzamide Derivatives for Antimicrobial Activity: Protocols and Insights

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] Benzamide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial, antibacterial, and antifungal effects.[3] The inherent versatility of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their therapeutic properties and the exploration of structure-activity relationships (SAR).[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of benzamide derivatives. It details two robust synthetic protocols and a standardized method for assessing antimicrobial efficacy, underpinned by mechanistic insights and practical considerations.

Part 1: Synthetic Strategies for Benzamide Derivatives

The synthesis of benzamides primarily involves the formation of an amide bond between a benzoic acid derivative and an amine. The choice of synthetic route often depends on the stability of the starting materials, desired purity, and scalability. Below are two widely employed and reliable methods.

Method 1: Schotten-Baumann Reaction

This classic method involves the acylation of an amine with an acid chloride under basic conditions.[7][8][9] The reaction is typically performed in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8][9]

Causality and Experimental Choices:

  • Activation of Carboxylic Acid: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical first step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

  • Biphasic System: The use of an aqueous base (e.g., NaOH) and an immiscible organic solvent (e.g., dichloromethane) is a hallmark of the Schotten-Baumann conditions. This setup efficiently sequesters the HCl generated, preventing the protonation of the amine nucleophile and thereby maintaining its reactivity.[8][9]

  • Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, ensuring efficient reaction kinetics.

Experimental Workflow: Schotten-Baumann Reaction

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation (Schotten-Baumann) A Substituted Benzoic Acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D Substituted Benzoyl Chloride C->D E Substituted Benzoyl Chloride D->E H Vigorous Stirring E->H F Amine/Aniline Derivative F->H G Aqueous NaOH / DCM G->H I Benzamide Derivative H->I

A generalized workflow for the Schotten-Baumann reaction.

Protocol 1: Synthesis of N-aryl/alkyl Benzamide via Schotten-Baumann Reaction

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add the substituted benzoic acid (1.0 eq).

    • Slowly add thionyl chloride (2.0-3.0 eq) at room temperature.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude benzoyl chloride.

  • Amide Formation:

    • Dissolve the crude benzoyl chloride in dichloromethane (DCM).

    • In a separate flask, dissolve the desired amine or aniline derivative (1.0-1.2 eq) in DCM.

    • Cool the amine solution in an ice bath and add it dropwise to the benzoyl chloride solution under vigorous stirring.

    • Simultaneously, add a 10% aqueous solution of sodium hydroxide dropwise to maintain a basic pH (8-10).

    • Continue stirring vigorously at room temperature for 1-3 hours.

    • Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Method 2: Amide Coupling using Peptide Coupling Reagents

For more sensitive substrates or when milder conditions are required, modern peptide coupling reagents are highly effective.[10] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) facilitate amide bond formation by creating a highly activated ester intermediate.[11][12][13]

Causality and Experimental Choices:

  • In Situ Activation: Unlike the Schotten-Baumann method, the carboxylic acid is activated in situ, avoiding the need to isolate a reactive acyl chloride.[13]

  • Suppression of Racemization: In chiral syntheses, additives like HOBt are crucial for minimizing racemization by forming an active ester that is less prone to epimerization.[12][13]

  • Base Selection: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to neutralize the acidic species formed during the reaction without competing with the primary amine.

Experimental Workflow: HATU/HOBt Mediated Amide Coupling

G cluster_0 One-Pot Reaction A Substituted Benzoic Acid E Stir at RT A->E B Amine/Aniline Derivative B->E C HATU/HOBt C->E D DIPEA in DMF D->E F Benzamide Derivative E->F

Workflow for one-pot amide synthesis using coupling reagents.

Protocol 2: Synthesis of N-aryl/alkyl Benzamide via HATU/HOBt Coupling

  • Reaction Setup:

    • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HOBt (1.2 eq) and HATU (1.2 eq).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add the amine or aniline derivative (1.1 eq) to the mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Alternatively, for non-precipitating products, perform an aqueous work-up by diluting with ethyl acetate and washing with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Part 2: Evaluation of Antimicrobial Activity

A critical step in the drug discovery pipeline is the robust evaluation of the synthesized compounds for their biological activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro antimicrobial potency of a compound.[14][15][16]

Principle of the MIC Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][17] The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[14]

Experimental Workflow: Broth Microdilution MIC Assay

G A Prepare Serial Dilutions of Benzamide Derivatives in 96-well plate C Inoculate wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Incubate at 37°C for 16-24 hours C->D E Visually or Spectrophotometrically Assess Bacterial Growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3: Broth Microdilution MIC Assay

  • Preparation of Reagents and Media:

    • Prepare stock solutions of the synthesized benzamide derivatives in a suitable solvent (e.g., DMSO).

    • Sterilize Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi by autoclaving.

    • Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight on appropriate agar plates.

  • Inoculum Preparation:

    • From the overnight culture, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Assay Plate Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of broth to all wells.

    • Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

    • The final volume in each well before inoculation should be 50 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Incubate the plates at 35-37°C for 16-24 hours.[15]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

    • Optionally, a growth indicator like resazurin can be added to aid in the visual determination, or the optical density can be read using a microplate reader.

Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the antimicrobial activity of a series of related benzamide derivatives allows for the elucidation of their structure-activity relationships (SAR).[4][5] This involves correlating changes in chemical structure with observed changes in biological activity.

Table 1: Hypothetical MIC Data for a Series of Benzamide Derivatives

Compound IDR¹-GroupR²-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BZ-01 H4-Cl1664
BZ-02 H4-F832
BZ-03 H4-NO₂416
BZ-04 2-OH4-NO₂>128>128
BZ-05 H3,5-di(Cl)28

Interpretation and SAR Insights:

  • Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups at the para-position of the N-phenyl ring (R²) appears to enhance antimicrobial activity. For instance, the nitro group in BZ-03 results in lower MIC values compared to the halo-substituents in BZ-01 and BZ-02 .[18]

  • Effect of Halogen Substitution: Comparing BZ-01 and BZ-02 , the more electronegative fluorine substituent leads to better activity than chlorine. The di-chloro substitution in BZ-05 significantly enhances potency, suggesting that increased lipophilicity and electronic effects may play a role.

  • Impact of R¹ Substitution: The introduction of a hydroxyl group at the 2-position of the benzoyl ring (BZ-04 ) completely abolishes activity. This could be due to steric hindrance or unfavorable electronic interactions with the biological target.

These insights are crucial for guiding the next cycle of drug design, focusing on modifications that are likely to improve antimicrobial potency.[19]

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Available at: [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Available at: [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2019). Organic Process Research & Development. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Available at: [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. (2021). ChemMedChem. Available at: [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Available at: [Link]

  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur. Available at: [Link]

  • Benzamide antibacterial agents. (n.d.). Google Patents.
  • Structure–Activity Relationship Studies of the Peptide Antibiotic Clovibactin. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2000). Molecules. Available at: [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). National Institutes of Health. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2011). Journal of Pharmaceutical Analysis. Available at: [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Available at: [Link]

  • A review of compounds derivatives with antimicrobial activities. (n.d.). WJBPHS. Available at: [Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025). ResearchGate. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

  • Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. (2015). Natural Product Research. Available at: [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. Available at: [Link]

  • Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. (2026). ACS Catalysis. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Available at: [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Available at: [Link]

  • Primary screening for antibacterial activity of synthetic compounds... (n.d.). ResearchGate. Available at: [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2023). Frontiers in Microbiology. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2025). ResearchGate. Available at: [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. Available at: [Link]

  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. (2023). RSC Publishing. Available at: [Link]

  • Schotten-Baumann Reaction. (n.d.). Name Reactions in Organic Synthesis. Available at: [Link]

Sources

Application Notes and Protocols for Target Validation Studies Using 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Target Validation in Drug Discovery

In the landscape of modern drug discovery, the journey from a preliminary "hit" to a viable clinical candidate is fraught with challenges. A significant portion of drug candidates fail in clinical trials due to a lack of efficacy, a failure often rooted in an incomplete understanding of the drug's true mechanism of action.[1] Target validation—the process of confirming that a specific biological target is directly engaged by a compound and is responsible for its therapeutic effect—is therefore not merely a procedural step, but a cornerstone of a successful research program.[1][2] It provides the mechanistic confidence required to invest resources in lead optimization and downstream development.[1]

The benzamide scaffold, a privileged structure in medicinal chemistry, is present in a wide array of pharmacologically active agents with activities ranging from anticancer and anti-inflammatory to antimicrobial effects.[3][4][5] Compounds incorporating this motif have been identified as potent inhibitors of enzymes like p38α Mitogen-activated Protein Kinase (MAPK) and Fibroblast Growth Factor Receptor 1 (FGFR1), highlighting their potential in targeted therapies.[4][6]

This guide focuses on 4-Bromo-N-(5-chloro-2-pyridyl)benzamide , a representative benzamide-containing small molecule. While its specific biological target may be unknown at the outset of a research campaign, this document provides a detailed framework for its use in robust target validation studies. We will detail the principles and provide step-by-step protocols for two powerful, complementary techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the In-Cell Western™ (ICW) assay.

Part 1: The Principle of Target Engagement & Thermal Stabilization (CETSA®)

The fundamental premise of the Cellular Thermal Shift Assay (CETSA) is that the binding of a ligand (e.g., a small molecule inhibitor) to its target protein confers thermodynamic stability.[7][8] This increased stability means that the protein-ligand complex is more resistant to thermal denaturation than the protein alone.[7][8] By heating intact cells or cell lysates to various temperatures, one can determine the temperature at which the target protein denatures and aggregates. In the presence of a binding compound, this "melting temperature" (Tm) will shift to a higher value. The magnitude of this shift is proportional to the affinity and occupancy of the compound for its target.

CETSA is an invaluable tool because it measures target engagement within the complex, physiological environment of the cell, accounting for factors like cell permeability and intracellular cofactor concentrations that are absent in purified protein assays.[1][7][9]

Logical Workflow for a CETSA Experiment

The process involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature point.

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A Culture Cells to Optimal Confluency B Harvest and Resuspend Cells A->B C Aliquot Cells and Treat with This compound or Vehicle (DMSO) B->C D Incubate at 37°C to Allow Compound Entry and Target Binding C->D E Heat Aliquots Across a Temperature Gradient (e.g., 40°C - 70°C) D->E F Cell Lysis (e.g., Freeze-Thaw Cycles) E->F G Centrifuge to Separate Soluble vs. Aggregated Proteins F->G H Collect Supernatant (Soluble Fraction) G->H I Quantify Soluble Target Protein (e.g., Western Blot, ELISA) H->I J Plot Protein Abundance vs. Temperature to Generate Melt Curve I->J

Caption: CETSA Experimental Workflow.

Protocol 1: CETSA Melt Curve Generation

This protocol is designed to determine the melting temperature (Tm) of a putative target protein and to observe its stabilization by this compound.

Materials:

  • Cell line expressing the target of interest

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Microcentrifuge or plate centrifuge

  • Standard Western Blotting or ELISA reagents

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of 10-20 x 106 cells/mL.

  • Compound Treatment: In separate tubes, mix the cell suspension with either this compound (e.g., final concentration of 10 µM) or an equivalent volume of DMSO (vehicle control). Incubate at 37°C for 1-2 hours.[9]

  • Thermal Challenge: Aliquot 50 µL of the treated cell suspension into separate PCR tubes for each temperature point. Place the tubes in a thermal cycler and run a temperature gradient program (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C) for 3 minutes, followed by a cooling step to 4°C.[9]

  • Cell Lysis: Transfer the heated samples to a new set of tubes. Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.[7] Determine the concentration of the target protein in each sample using a suitable method like Western Blotting or ELISA.

  • Data Analysis: For Western Blot, quantify the band intensities. For each treatment group (Vehicle vs. Compound), plot the normalized protein amount against the temperature. Fit the data to a sigmoidal dose-response curve to determine the Tm. A positive shift in the Tm for the compound-treated group indicates target engagement.

Protocol 2: Isothermal Dose-Response Fingerprinting (ITDRF)

This follow-up experiment is performed at a single, fixed temperature (typically near the Tm of the target with vehicle) to determine the potency of target engagement (EC50).

Procedure:

  • Temperature Selection: From the melt curve experiment, select a temperature that results in ~50-80% protein denaturation in the vehicle-treated group.

  • Compound Titration: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

  • Cell Treatment and Heating: Treat cell suspensions with each concentration of the compound and a vehicle control as described above. Heat all samples at the single, pre-determined temperature for 3 minutes.

  • Lysis, Separation, and Quantification: Follow steps 4-6 from the melt curve protocol.

  • Data Analysis: Plot the amount of soluble target protein against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the EC50, which represents the concentration of compound required to stabilize 50% of the target protein.

Parameter Description Example Data (Hypothetical)
Tm (Vehicle) Melting temperature of the target with DMSO.52.5 °C
Tm (Compound) Melting temperature of the target with 10 µM compound.57.0 °C
ΔTm The thermal shift induced by the compound (Tm Compound - Tm Vehicle).+4.5 °C
ITDRF EC50 Effective concentration for 50% target stabilization.1.2 µM

Part 2: Quantifying Target Levels and Pathway Modulation (In-Cell Western™)

The In-Cell Western (ICW), or cell-based ELISA, is a powerful immunocytochemical technique that allows for the quantification of protein levels directly in fixed and permeabilized cells in a multi-well plate format.[10][11][12] It combines the specificity of antibodies with the high-throughput nature of plate-based assays.[12]

For target validation, ICW is exceptionally useful for:

  • Confirming Downstream Effects: Measuring changes in the phosphorylation state or total protein level of a downstream substrate to confirm that target engagement leads to functional modulation of a signaling pathway.

  • Dose-Response Analysis: Efficiently generating dose-response curves for pathway inhibition.[10]

  • Multiplexing: Using spectrally distinct near-infrared fluorescent secondary antibodies to simultaneously measure the target protein and a loading control (e.g., tubulin or GAPDH) in the same well, providing accurate normalization.[10][12]

Logical Workflow for an In-Cell Western Assay

The workflow is streamlined, eliminating the need for cell lysis, electrophoresis, and membrane transfer associated with traditional Western blotting.[11][12]

ICW_Workflow A Seed Cells in a 96- or 384-well Plate B Treat Cells with This compound +/- Stimulant (e.g., Growth Factor) A->B C Fix Cells (e.g., Formaldehyde) B->C D Permeabilize Cells (e.g., Triton X-100) C->D E Block Non-Specific Antibody Binding D->E F Incubate with Primary Antibodies (Target + Normalization Control) E->F G Incubate with Fluorescently-Labeled Secondary Antibodies (e.g., IRDye® 680RD & 800CW) F->G H Scan Plate on a Near-Infrared Imaging System G->H I Quantify and Normalize Fluorescent Signals H->I

Caption: In-Cell Western Experimental Workflow.

Protocol 3: Measuring Inhibition of Target-Mediated Signaling

This protocol assumes a hypothetical scenario where this compound is an inhibitor of "Kinase X," and we want to measure its effect on the phosphorylation of "Substrate Y."

Materials:

  • 96-well clear-bottom, black-walled tissue culture plates

  • Cell line of interest

  • This compound

  • Pathway stimulant (e.g., EGF, if required to activate Kinase X)

  • Fixing Solution: 3.7% Formaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., LI-COR® Intercept® Blocking Buffer or 5% BSA in PBS)[10]

  • Primary Antibodies:

    • Rabbit anti-phospho-Substrate Y

    • Mouse anti-Total Substrate Y (or a housekeeping protein like Tubulin)

  • Secondary Antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Near-Infrared (NIR) Imaging System (e.g., LI-COR® Odyssey®)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Compound Treatment: Pre-treat cells with a serial dilution of this compound for 1-2 hours.

  • Stimulation: If the pathway is not basally active, add the stimulant (e.g., EGF) to all wells (except the negative control) and incubate for the appropriate time (e.g., 15 minutes) to induce phosphorylation of Substrate Y.

  • Fixation: Remove the media and gently add 150 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.[13]

  • Permeabilization: Wash the wells 4 times with 200 µL of Permeabilization Buffer, incubating for 5 minutes per wash with gentle shaking.[13]

  • Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.[13]

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-Substrate Y and anti-Total Substrate Y/Tubulin) together in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells 4 times with PBS + 0.1% Tween-20 for 5 minutes each. Dilute the secondary antibodies (IRDye® 800CW and IRDye® 680RD) in Blocking Buffer. Add 50 µL of this solution to each well. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells 4 times with PBS + 0.1% Tween-20. Ensure the bottom of the plate is clean and dry. Scan the plate using a NIR imaging system in both the 700 nm and 800 nm channels.

  • Data Analysis: Quantify the integrated intensity of the signal in both channels for each well. Normalize the phospho-Substrate Y signal (800 nm) to the Total Substrate Y/Tubulin signal (700 nm). Plot the normalized signal against the compound concentration to determine the IC50 for pathway inhibition.

Parameter Description Example Data (Hypothetical)
IC50 The concentration of compound that inhibits 50% of the phospho-Substrate Y signal.1.5 µM
Maximal Inhibition The maximum percentage of signal reduction achieved at saturating compound concentrations.95%

Conclusion: A Synergistic Approach to Target Validation

Confirming that a compound of interest directly engages its intended target in a cellular environment is a pivotal step in de-risking a drug discovery project.[1] The Cellular Thermal Shift Assay (CETSA) provides direct, biophysical evidence of binding, while the In-Cell Western (ICW) assay offers a high-throughput method to quantify the functional consequences of that engagement.

By employing these two synergistic techniques, researchers can use a compound like this compound to confidently validate a novel biological target. This integrated approach connects the physical act of binding (CETSA) with a measurable downstream biological effect (ICW), creating a robust, self-validating dataset that strongly supports a proposed mechanism of action and justifies the progression of a compound toward a potential therapeutic.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Research Square. [Link]

  • 4-bromo-N-(5-nitropyridin-2-yl)benzamide. PubChem. [Link]

  • 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. PubChem. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Benzamine derivatives: synthesis, characterization and biological activity study. (n.d.). CyberLeninka. [Link]

  • In-Cell Western™ Assay. (n.d.). LI-COR Biosciences. [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2023). ChemRxiv. [Link]

  • A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • In-Cell Western Assay. (n.d.). Bio-Rad. [Link]

  • In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. (n.d.). Taylor & Francis Online. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2021). ACS Chemical Biology. [Link]

  • Kinetics of cellular target engagement. (n.d.). ResearchGate. [Link]

  • In-Cell Western (ICW) Protocol. (n.d.). Rockland Immunochemicals. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. (n.d.). Advansta. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Measure Engagement to Target Proteins within Complexes: Why Context Matters. (2025). Promega Connections. [Link]

  • In-cell Westerns: Your Essential Guide. (2024). Bitesize Bio. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Sensors. [Link]

  • 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. PubChem. [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. (2023). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002). Current Medicinal Chemistry. [Link]

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. (2014). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The methodology encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and sensitive detection using a triple quadrupole mass spectrometer. All experimental parameters have been meticulously selected to ensure high recovery, accuracy, precision, and a broad dynamic range, consistent with regulatory guidelines.

Introduction: The Rationale for a Dedicated Analytical Method

This compound is a novel synthetic compound with potential applications in pharmaceutical development. Its chemical structure, featuring halogen atoms and an amide linkage, suggests a certain degree of lipophilicity and metabolic stability, making it a candidate for further investigation. Accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing its safety and efficacy, and supporting regulatory submissions. Mass spectrometry coupled with liquid chromatography (LC-MS) is the analytical technique of choice for such applications, offering unparalleled sensitivity and selectivity.[1] This application note provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established bioanalytical principles and regulatory expectations.

Physicochemical Properties and Analytical Considerations

  • Chemical Structure:

    • IUPAC Name: 4-bromo-N-(5-chloropyridin-2-yl)benzamide

    • Molecular Formula: C₁₂H₈BrClN₂O

    • Monoisotopic Mass: 310.9587 g/mol (Calculated)

  • Predicted Properties: Based on structurally similar compounds like 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide and 4-bromo-N-(5-chloro-2-methylphenyl)benzamide[2][3], the target analyte is expected to be a relatively non-polar, neutral molecule with limited aqueous solubility. This informs the choice of a reversed-phase chromatographic approach.[4]

Experimental Workflow: A Visual Overview

The entire analytical process, from sample receipt to data analysis, is depicted in the workflow diagram below. This visual representation provides a high-level understanding of the sequential steps involved in the quantitative determination of this compound.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting s_receipt Plasma Sample Receipt s_thaw Thaw Sample s_receipt->s_thaw s_vortex Vortex s_thaw->s_vortex s_aliquot Aliquot Plasma s_vortex->s_aliquot is_add Add Internal Standard s_aliquot->is_add ppt_add Add Precipitation Solvent (Acetonitrile) is_add->ppt_add ppt_vortex Vortex ppt_add->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge s_supernatant Collect Supernatant ppt_centrifuge->s_supernatant s_inject Inject into LC-MS s_supernatant->s_inject lc_sep Chromatographic Separation s_inject->lc_sep ms_ion Ionization (ESI+) lc_sep->ms_ion ms_detect MS/MS Detection (MRM) ms_ion->ms_detect d_integrate Peak Integration ms_detect->d_integrate d_curve Calibration Curve Generation d_integrate->d_curve d_quant Quantification of Unknowns d_curve->d_quant d_report Report Generation d_quant->d_report

Caption: End-to-end analytical workflow for the quantification of this compound.

Detailed Method and Protocols

Materials and Reagents
Material Supplier Grade
This compoundNot commercially available (requires custom synthesis)>98% purity
This compound-¹³C₆Not commercially available (requires custom synthesis)>98% purity, >99% isotopic purity
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q® system18.2 MΩ·cm
Human Plasma (K₂EDTA)BioIVTPooled, Normal
Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[5][6] Acetonitrile is chosen as the precipitation solvent due to its efficiency in protein removal and its compatibility with reversed-phase chromatography.[6]

Protocol:

  • Thaw plasma samples at room temperature, followed by vortexing for 10 seconds to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard working solution (this compound-¹³C₆ at 100 ng/mL in 50:50 acetonitrile:water).

  • Add 200 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

A reversed-phase separation on a C18 column is proposed to retain and separate the non-polar analyte from endogenous plasma components. A gradient elution is employed to ensure efficient separation and sharp peak shapes. The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.

Parameter Condition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions

Electrospray ionization (ESI) in positive ion mode is selected as it is well-suited for polar and ionizable compounds.[7][8] Given the presence of nitrogen atoms in the pyridyl and amide groups, the analyte is expected to readily form protonated molecules [M+H]⁺. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used for its high sensitivity and selectivity.[1]

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions: The specific MRM transitions will need to be optimized by infusing a standard solution of the analyte and its stable isotope-labeled internal standard into the mass spectrometer. However, based on the fragmentation patterns of similar benzamide structures[9][10][11], the following transitions are proposed as a starting point:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound311.0To be determined experimentallyTo be determined experimentally
This compound-¹³C₆ (IS)317.0To be determined experimentallyTo be determined experimentally

Rationale for Fragmentation: The most probable fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the 4-bromobenzoyl cation (m/z 183/185) or the protonated 2-amino-5-chloropyridine fragment. Experimental verification is essential to determine the most abundant and stable product ions for quantification.

Method Validation: Ensuring Trustworthiness and Reliability

The developed method must undergo a full validation in accordance with regulatory guidelines from bodies such as the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA), which have been harmonized under the International Council for Harmonisation (ICH) M10 guideline.[12][13][14][15]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: A calibration curve should be prepared over the expected concentration range.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements, respectively. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[13]

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

  • Dilution Integrity: Ensuring that diluting a sample with a concentration above the Upper Limit of Quantification (ULOQ) still provides an accurate result.[13]

Internal Standard Selection: The Key to Accurate Quantification

The use of an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis.[16] A stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₆, is the gold standard.[16][17] A SIL IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any potential variations.[18]

Caption: The principle of internal standard correction in LC-MS/MS analysis.

Conclusion and Future Perspectives

This application note provides a comprehensive and scientifically grounded framework for the development and implementation of a sensitive and robust LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, based on established analytical principles and best practices, serves as an excellent starting point for any laboratory tasked with the bioanalysis of this compound. The successful validation of this method will enable its application in crucial drug development studies, ultimately contributing to a thorough understanding of the compound's behavior in biological systems.

References

  • PubChem. 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide | C13H9BrClNO2. [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-methylphenyl)benzamide | C14H11BrClNO. [Link]

  • Chromatography Online. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]

  • Biotage. When should I choose APCI or ESI for my flash column chromatography?. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. [Link]

  • PMC. Identification of small molecules using accurate mass MS/MS search. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]

  • YouTube. ESI vs APCI. Which ionization should I choose for my application?. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PMC. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • ResearchGate. Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides | Request PDF. [Link]

  • PMC. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum[19]. | Download Scientific Diagram. [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • BioPharma Services. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Fused-Core. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • RSC Publishing. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. [Link]

  • ICH. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • MDPI. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • TGA. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. [Link]

  • Stanford University. Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • Reddit. Internal Standard Selection : r/massspectrometry. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIH. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. [Link]

  • Scribd. Organic Chemistry Class 11 Notes by Bharat Panchal. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide | C14H11BrClNO2. [Link]

  • Wikipedia. Benzamide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing solubility challenges encountered with 4-Bromo-N-(5-chloro-2-pyridyl)benzamide and structurally similar compounds. As a poorly soluble benzamide derivative, this compound exemplifies a common hurdle in experimental biology and pharmaceutical development. This document offers a series of troubleshooting steps and frequently asked questions, grounded in established physicochemical principles, to systematically enhance its solubility for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've synthesized or acquired this compound, and it won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A1: The molecular structure of this compound contains multiple hydrophobic features, including a bromophenyl and a chloropyridyl ring. These aromatic systems contribute to a high crystal lattice energy and low affinity for polar solvents like water, making it a classic example of a "brick dust" compound. For a substance to dissolve, the energy released from solvent-solute interactions must overcome both the energy holding the crystal lattice together and the cohesive energy of the solvent itself. For this compound, the interactions with water are not strong enough to overcome its stable crystalline state, leading to poor aqueous solubility.[1][2]

Q2: What are the initial, most straightforward strategies I should attempt to get my compound into solution for a preliminary in vitro experiment?

A2: For initial screening, a pragmatic approach is to start with methods that are quick to implement and require common laboratory reagents. We recommend a tiered approach:

  • Test Organic Solvents: First, determine the compound's solubility in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol. This will serve as your stock solution.

  • pH Adjustment: If the compound has ionizable groups, altering the pH of the aqueous medium can significantly increase solubility. The pyridyl nitrogen in your compound is weakly basic and can be protonated at acidic pH.

  • Use of Cosolvents: If pH adjustment is insufficient, creating a cosolvent system by adding a small percentage of an organic solvent (like those tested in step 1) to your aqueous buffer can be effective.[3][4]

It is critical to be mindful of the final concentration of any organic solvent in your experiment, as it can impact cellular viability or assay performance. Always run a vehicle control.

Q3: There are many solubility enhancement techniques available. How do I decide which one is appropriate for my specific application (e.g., cell-based assay vs. animal study)?

A3: The choice of method is dictated by the experimental context, particularly the tolerance of the biological system to excipients. The following flowchart provides a decision-making framework.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poorly Soluble This compound exp_type Define Experimental System start->exp_type in_vitro In Vitro / Cell-Based Assay exp_type->in_vitro Cellular in_vivo In Vivo / Animal Study exp_type->in_vivo Systemic cosolvent Tier 1: pH Adjustment & Cosolvents (e.g., DMSO, EtOH) in_vitro->cosolvent complexation_vivo Tier 1: Complexation (e.g., HP-β-CD) in_vivo->complexation_vivo surfactant Tier 2: Surfactants (e.g., Tween® 80, Cremophor® EL) cosolvent->surfactant If toxicity or precipitation occurs complexation Tier 3: Complexation (e.g., Cyclodextrins) surfactant->complexation If micelle disruption is a concern final Optimized Formulation complexation->final solid_disp Tier 2: Solid Dispersions (e.g., with PVP, PEG) complexation_vivo->solid_disp For oral dosage forms particle_red Tier 3: Particle Size Reduction (Nanosuspensions) solid_disp->particle_red For higher drug loading or IV administration particle_red->final

Caption: Decision workflow for selecting a solubilization strategy.

Troubleshooting Guides & Protocols

This section provides detailed methodologies for systematically improving the solubility of this compound.

Issue 1: Compound Precipitates When Diluting DMSO Stock into Aqueous Buffer

This common issue arises because the compound is highly soluble in the organic stock but crashes out when the solvent polarity dramatically increases upon aqueous dilution.

The pyridine ring in the molecule contains a nitrogen atom that is a weak base. By lowering the pH of the aqueous medium, this nitrogen can be protonated, creating a positively charged species that is significantly more soluble in water.

Protocol 1: pH Screening for Solubility Enhancement

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Also, prepare a series of biocompatible buffers (e.g., citrate, phosphate, acetate) ranging from pH 3.0 to pH 7.4.

  • Dilution: In separate microcentrifuge tubes, add 98 µL of each buffer.

  • Addition of Compound: Add 2 µL of the 10 mM DMSO stock to each buffer, resulting in a final concentration of 200 µM. Vortex immediately.

  • Equilibration & Observation: Allow the samples to equilibrate at room temperature for 1-2 hours. Visually inspect for precipitation against a dark background. For quantitative analysis, centrifuge the tubes (14,000 rpm, 15 min) and measure the concentration of the compound in the supernatant using a validated HPLC-UV method.

  • Analysis: Plot the measured solubility against the buffer pH. The optimal pH is the lowest value that maintains the compound in solution without compromising the integrity of your experimental system.

Table 1: Expected pH-Dependent Solubility Profile

pH Expected Ionization State of Pyridyl N Predicted Solubility Common Issues
3.0-5.0 Mostly Protonated (BH+) High Potential for acid hydrolysis; not cell-compatible
5.5-6.5 Partially Protonated Moderate to Low May still precipitate at higher concentrations

| > 7.0 | Mostly Neutral (B) | Very Low | Significant precipitation likely |

Note: The solubility-pH relationship for ionizable compounds generally follows the Henderson-Hasselbalch equation.[5]

Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[3][4] This technique is effective but must be optimized to minimize toxicity.

Protocol 2: Cosolvent Screening

  • Stock Preparation: Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM).

  • Cosolvent Buffer Preparation: Prepare your primary aqueous buffer (e.g., PBS pH 7.4) containing varying percentages of a water-miscible cosolvent. Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400). Create blends of 5%, 10%, and 20% (v/v) for each.

  • Solubility Test: Add the compound stock to each cosolvent buffer to the desired final concentration. Vortex and equilibrate as described in Protocol 1.

  • Toxicity Control: Crucially, run parallel vehicle controls in your assay system (e.g., cells) with the same cosolvent concentrations to determine the toxicity threshold. The goal is to find the lowest percentage of cosolvent that keeps the compound dissolved and is non-toxic.

Table 2: Properties of Common Pharmaceutical Cosolvents

Cosolvent Use Case Advantages Limitations
Ethanol In vitro, oral formulations Good solubilizer, volatile Can be toxic to cells, potential for precipitation upon dilution
Propylene Glycol (PG) In vitro, oral, topical, parenteral Low toxicity, good solubilizer Viscous, may require heating to dissolve compound
PEG 400 In vitro, oral, parenteral Very low toxicity, high solubilizing power High viscosity, potential for peroxide impurities

| DMSO | In vitro stock solutions, topical | Excellent solubilizer | High cellular toxicity (>0.5%), can affect cell differentiation |

Issue 2: Required Concentration is Too High for Simple pH or Cosolvent Approaches

For applications requiring higher concentrations, more advanced formulation strategies are necessary.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous phase.[6][7][8]

G cluster_micelle Micelle Structure s1 center->s1 Hydrophilic Head s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5  Hydrophobic Tail s6 center->s6 s7 center->s7 s8 center->s8 drug Drug Molecule

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Protocol 3: Surfactant Screening

  • Select Surfactants: Choose non-ionic surfactants, which are generally less toxic. Common options include Polysorbate 80 (Tween® 80) and various Cremophor® grades.

  • Prepare Surfactant Solutions: Make a series of solutions of the chosen surfactant in your aqueous buffer at concentrations above its CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Add Compound: Disperse an excess amount of the solid this compound powder into each surfactant solution.

  • Equilibrate: Agitate the suspensions at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Quantify: After equilibration, filter the samples through a 0.22 µm syringe filter (ensure the filter material does not bind your compound) and analyze the filtrate by HPLC-UV to determine the solubility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively shielding the hydrophobic regions from water and increasing solubility.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high water solubility and low toxicity.

G cyclodextrin Cyclodextrin (Hydrophilic Exterior) arrow cyclodextrin->arrow cavity Hydrophobic Cavity drug Drug Molecule (Hydrophobic) plus + drug->plus complex Inclusion Complex (Water Soluble) plus->cyclodextrin arrow->complex

Caption: Formation of an inclusion complex with cyclodextrin.

Protocol 4: Preparation by Kneading Method

  • Molar Ratio Calculation: Determine the required amounts of the compound and HP-β-CD for a desired molar ratio (start with 1:1 and 1:2).

  • Mixing: Place the HP-β-CD in a glass mortar and add a small amount of water to form a paste.

  • Kneading: Gradually add the compound powder to the paste and knead thoroughly for 30-45 minutes. Add small amounts of water as needed to maintain a paste-like consistency.

  • Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Reconstitution: The resulting powder can be dissolved in an aqueous buffer. Test its solubility by preparing a saturated solution and quantifying the concentration as described in previous protocols. This method often yields a significant increase in solubility.[9]

Advanced Strategies: Solid Dispersions and Particle Size Reduction

For more challenging formulations, particularly for in vivo studies, consider these advanced methods:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, PEG) at a molecular level.[12][13][14] When the dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with enhanced solubility.[15][16][17]

  • Particle Size Reduction: Reducing the particle size of the drug to the sub-micron (nanoparticle) or micron range increases the surface area available for dissolution, which can significantly speed up the dissolution rate and, for nanoparticles, can also increase the equilibrium solubility.[18][19][20][21][22]

These methods typically require specialized equipment (e.g., hot-melt extruders, high-pressure homogenizers) but offer the highest potential for solubility enhancement.

References

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • NIH.
  • WuXi AppTec DMPK. (2025). Particle Size Analysis and Reduction Techniques to Enhance Drug Bioavailability in Preclinical Studies.
  • (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Journal of Advanced Pharmacy Education and Research.
  • PMC - NIH. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • Pharma Excipients. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character.
  • PMC. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • PMC - NIH. (2023). A recent overview of surfactant–drug interactions and their importance.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • ResearchGate. (2022).
  • (2023).
  • Journal of Pharmaceutical Negative Results.
  • (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • ResearchGate. (2025). Solubility Enhancement by Solid Dispersion Method: An Overview.

Sources

Technical Support Center: Stability of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the stability of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide when dissolved in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experimental results.

Introduction: Understanding the Compound-Solvent System

This compound is a substituted benzamide, a chemical class with broad applications in medicinal chemistry. DMSO is a powerful, polar aprotic solvent widely used for its ability to dissolve a vast range of organic compounds, including many that are poorly soluble in aqueous solutions.[1] However, the long-term stability of compounds in DMSO is not always guaranteed and can be influenced by several factors. This guide will walk you through potential challenges and solutions.

Troubleshooting Guide: Investigating Instability

Have you observed unexpected results, such as decreased compound activity, visible precipitation, or the appearance of unknown peaks in your analytical chromatograms? These could be signs of compound degradation or solubility issues. Follow this logical flow to diagnose and address the problem.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_precipitate Is there visible precipitate in the DMSO stock? start->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes Yes precipitate_no No check_precipitate->precipitate_no No sub_precipitate Suspect Solubility Issue precipitate_yes->sub_precipitate sub_degradation Suspect Chemical Degradation precipitate_no->sub_degradation re_dissolve Warm solution gently (30-40°C). Vortex thoroughly. Sonicate if necessary. sub_precipitate->re_dissolve check_dissolution Does it redissolve? re_dissolve->check_dissolution dissolved_yes Yes check_dissolution->dissolved_yes Yes dissolved_no No check_dissolution->dissolved_no No supersaturation Issue likely due to supersaturation or freeze-thaw cycles. Action: Prepare fresh stock or use lower concentration. dissolved_yes->supersaturation degradation_or_low_sol Possible degradation or true solubility limit exceeded. Action: Consider alternative solvent or perform solubility study. dissolved_no->degradation_or_low_sol analytical_check Perform analytical check (e.g., HPLC/LC-MS) on the stock solution. sub_degradation->analytical_check compare_to_ref Compare purity profile to a freshly prepared sample or reference standard. analytical_check->compare_to_ref purity_match Do purity profiles match? compare_to_ref->purity_match purity_yes Yes purity_match->purity_yes Yes purity_no No purity_match->purity_no No other_factors Problem may lie elsewhere in the experimental workflow (e.g., cell viability, reagent stability). purity_yes->other_factors confirm_degradation Degradation is confirmed. Identify degradation products if possible. purity_no->confirm_degradation investigate_cause Investigate Cause of Degradation confirm_degradation->investigate_cause cause_hydrolysis Hydrolysis? (Check for water contamination in DMSO) investigate_cause->cause_hydrolysis cause_photodegradation Photodegradation? (Was stock exposed to light?) investigate_cause->cause_photodegradation cause_thermal Thermal Degradation? (Was stock exposed to high temperatures?) investigate_cause->cause_thermal

Caption: Troubleshooting workflow for DMSO stock instability.

Frequently Asked Questions (FAQs)

Q1: My this compound solution in DMSO has turned slightly yellow. Is this a sign of degradation?

A1: A color change can indicate a chemical transformation. While not definitive proof of degradation of the parent compound, it warrants investigation. The likely causes are:

  • Minor Degradation: Formation of chromophoric (light-absorbing) byproducts.

  • Oxidation: While DMSO is a polar aprotic solvent, trace impurities or atmospheric oxygen could contribute to oxidative processes, especially if the compound is sensitive.

  • pH Shift: Contaminants in the DMSO or from the storage vessel could alter the microenvironment's pH, potentially leading to decomposition.

Recommendation: Perform an analytical check using HPLC or LC-MS to compare the purity of the colored solution against a freshly prepared, colorless sample. This will confirm if the parent compound's concentration has decreased and if new peaks (degradants) have appeared.[2]

Q2: I've noticed a precipitate in my frozen (-20°C) stock solution after thawing. What should I do?

A2: This is a common issue and is often related to solubility rather than chemical degradation.

  • Cause: The solubility of many compounds, including this compound, is temperature-dependent. Upon freezing and thawing, the compound may crash out of solution, especially if the concentration is near its solubility limit. The presence of absorbed water in the DMSO can further reduce the solubility of lipophilic compounds.[3]

  • Immediate Action:

    • Gently warm the vial to 30-40°C in a water bath.

    • Vortex vigorously for 1-2 minutes.

    • If the precipitate persists, sonicate the vial for 5-10 minutes.

  • Long-Term Prevention:

    • Store the compound at a lower concentration.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Ensure you are using high-purity, anhydrous DMSO.

Q3: What is the primary degradation pathway for a benzamide like this in DMSO?

A3: The most probable non-photolytic or non-thermal degradation pathway for a benzamide is hydrolysis of the amide bond.

  • Mechanism: This reaction would cleave the amide bond to yield 4-bromobenzoic acid and 5-chloro-2-aminopyridine. While DMSO is aprotic, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water can then act as a nucleophile to attack the carbonyl carbon of the amide.

  • Catalysis: The hydrolysis can be catalyzed by acidic or basic impurities.

  • Mitigation:

    • Use anhydrous DMSO from a freshly opened bottle or one that has been properly stored to minimize water content.

    • Store DMSO stock solutions in vials with tight-fitting caps, potentially under an inert atmosphere (e.g., argon or nitrogen).

Q4: How should I properly store my DMSO stock solution of this compound to maximize its shelf-life?

A4: Proper storage is critical for maintaining the integrity of your compound.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLow temperatures slow down chemical reactions, including degradation. For long-term storage (>1 month), -80°C is preferable.[5]
Light Exposure Store in amber vials or in the darkAromatic systems and halogenated compounds can be susceptible to photodegradation.[6]
Atmosphere Tightly sealed cap; consider inert gas (Ar, N₂)Prevents absorption of atmospheric moisture, which can lead to hydrolysis.[3]
DMSO Grade Anhydrous, high-purity (≥99.9%)Minimizes water content and other reactive impurities.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can promote precipitation and introduces moisture with each opening.[5]

Q5: Can I perform a quick check on the stability of my compound in DMSO?

A5: Yes, you can perform a simplified forced degradation study.[7][8][9] This involves intentionally stressing a sample of your compound to see if your analytical method can detect the degradation products.

  • Acid/Base Stress: Add a small amount of dilute HCl or NaOH to a sample of your DMSO stock.

  • Oxidative Stress: Add a low concentration of hydrogen peroxide.

  • Thermal Stress: Heat a sample at an elevated temperature (e.g., 60-80°C) for a set period.

  • Analysis: Analyze the stressed samples by HPLC or LC-MS and compare them to an unstressed control. If new peaks appear, it confirms your compound is susceptible to that particular stress and that your analytical method is "stability-indicating."[10]

Experimental Protocols

Protocol 1: Time-Course Stability Assessment by HPLC

This protocol allows you to quantify the stability of this compound in DMSO over time.

Objective: To determine the percentage of the parent compound remaining after storage under specific conditions.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water, formic acid)

  • Amber glass vials

Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Aliquoting: Dispense 100 µL aliquots into multiple amber vials.

  • Storage Conditions:

    • Group 1 (Control): Store at -80°C.

    • Group 2 (Standard): Store at -20°C.

    • Group 3 (Room Temp): Store at room temperature (~25°C).

    • Group 4 (Elevated Temp): Store at 40°C.

  • Time Points: Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis (at each time point): a. Retrieve one vial from each storage group. b. Prepare a working solution by diluting the DMSO stock in the mobile phase to a suitable concentration for HPLC analysis. c. Inject the sample onto the HPLC system. d. Record the peak area of the parent compound.

  • Data Analysis: a. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. b. % Remaining = (Peak Area at Tx / Peak Area at T0) * 100 c. Plot the % remaining versus time for each storage condition.

References

  • American Chemical Society. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B. [Link]

  • PubChem. (2026). 4-bromo-N-(5-chloro-2,4-dimethoxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (2026). 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Newell, K. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]

  • BioPharm International. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. (2020). Reduction of amide compound in DMSO? [Link]

  • ResearchGate. (2015). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • PubMed. (n.d.). Stability of screening compounds in wet DMSO. [Link]

  • PubMed. (n.d.). Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Journal of Chemical Education. (n.d.). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. [Link]

  • National Institutes of Health. (2018). Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-N-phenylbenzamide. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • PharmaTutor. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • PubMed. (n.d.). 4-Bromo-N-phenyl-benzamide. [Link]

  • MDPI. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MDPI. (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. [Link]

  • PubChem. (n.d.). 4-bromo-N-(5-nitropyridin-2-yl)benzamide. National Center for Biotechnology Information. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]

  • PubChem. (n.d.). 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: 4-Bromo-N-(5-chloro-2-pyridyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to troubleshooting the synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a critical precursor in pharmaceutical research and development. This technical support center provides detailed, experience-driven solutions to common challenges encountered during its synthesis, focusing on yield optimization and purity enhancement.

As a Senior Application Scientist, I've seen many researchers face challenges with what appears to be a straightforward acylation. The synthesis of this compound via the Schotten-Baumann reaction is a classic, yet nuanced, procedure. Success hinges on a deep understanding of the reactivity of the starting materials and precise control over the reaction environment. This guide is structured as a series of frequently asked questions to directly address the most common failure points, moving from starting material integrity to final product purification.

Core Reaction Pathway

The fundamental transformation is the nucleophilic acyl substitution between 2-amino-5-chloropyridine and 4-bromobenzoyl chloride.

Caption: General synthesis scheme for this compound.

Frequently Asked Questions & Troubleshooting

Section 1: Starting Material Integrity

Question: My reaction yield is consistently low, and TLC analysis shows unreacted 2-amino-5-chloropyridine. What's the likely cause?

This is a classic symptom pointing to the degradation of your acylating agent, 4-bromobenzoyl chloride.

  • Causality: Acyl chlorides are highly electrophilic and extremely sensitive to moisture. The primary cause of failure is often the hydrolysis of 4-bromobenzoyl chloride back to the unreactive 4-bromobenzoic acid upon exposure to atmospheric water or residual moisture in the solvent. This benzoic acid will not participate in the amide coupling, leaving the aminopyridine unreacted.

  • Troubleshooting Protocol:

    • Verify Acyl Chloride Quality: If using a commercial source, ensure the bottle is new or has been stored under inert gas (Argon or Nitrogen). An older bottle that has been opened multiple times is a likely culprit.

    • Prepare Fresh Acyl Chloride: The most reliable method is to prepare the 4-bromobenzoyl chloride immediately before use.[1][2]

      • Protocol: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, combine 4-bromobenzoic acid (1.0 eq) with thionyl chloride (SOCl₂) (1.5 - 2.0 eq). Add a catalytic amount of DMF (1-2 drops).

      • Gently reflux the mixture at 70-80°C for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

      • Remove the excess thionyl chloride by distillation or under high vacuum (ensure your vacuum pump is protected by a base trap). The resulting crude 4-bromobenzoyl chloride is often pure enough to be used directly.[2]

    • Ensure Anhydrous Conditions: Use a flame-dried or oven-dried flask. All solvents must be rigorously dried using appropriate methods (e.g., distillation over CaH₂ for dichloromethane or passing through an activated alumina column).

Question: Can impurities in my 2-amino-5-chloropyridine affect the reaction?

Yes, absolutely. While less reactive than the acyl chloride, the purity of the nucleophile is still crucial.

  • Causality: 2-amino-5-chloropyridine is a crystalline solid and generally stable.[3] However, impurities from its synthesis (e.g., isomeric aminopyridines or starting materials like 5-chloro-2-nitropyridine) can lead to the formation of undesired side-products that complicate purification.[3] Discoloration (dark yellow or brown) can indicate degradation over time.

  • Troubleshooting Protocol:

    • Check Physical Properties: The pure compound should be an off-white to light yellow crystalline solid with a melting point around 135-138°C.[4][5] A significantly lower or broader melting point suggests impurities.

    • Recrystallization: If purity is suspect, recrystallize the 2-amino-5-chloropyridine from a suitable solvent like ethanol/water or toluene.

    • Characterization: Confirm the purity of your starting material via ¹H NMR before proceeding with the reaction.

Section 2: Optimizing Reaction Conditions

Question: I'm observing multiple spots on my TLC plate, and the reaction is sluggish. What role does the base play, and which one should I use?

The choice and amount of base are critical in a Schotten-Baumann reaction.[6][7] Its primary role is to neutralize the HCl generated during the reaction.[8] If not neutralized, this acid will protonate the nitrogen of the starting aminopyridine, converting it into a non-nucleophilic ammonium salt and effectively shutting down the reaction.

  • Causality & Base Selection:

    • Insufficient Base: Leads to the scenario described above, resulting in a stalled reaction and a large amount of unreacted starting amine. Always use at least 1.1 equivalents of base.

    • Incorrect Base Type: The base should be non-nucleophilic to avoid competing with the aminopyridine.

      • Good Choices: Sterically hindered tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent. Pyridine is also a common choice and can act as a nucleophilic catalyst.[7][9]

      • Poor Choices: Primary or secondary amines will react with the acyl chloride to form different amide byproducts.

  • Troubleshooting Protocol:

    • Stoichiometry: Use 1.1 to 1.5 equivalents of a suitable base (TEA or pyridine).

    • Order of Addition: For best results, dissolve the 2-amino-5-chloropyridine and the base in your anhydrous solvent first. Then, cool the solution to 0°C in an ice bath before slowly adding a solution of 4-bromobenzoyl chloride dropwise. This controls the initial exothermic reaction and minimizes side reactions.[2]

Question: Does the reaction temperature matter?

Yes, temperature control is key for selectivity and minimizing byproduct formation.

  • Causality: The acylation reaction is exothermic. Running the reaction at elevated temperatures can increase the rate of side reactions, such as the hydrolysis of the acyl chloride by trace water or potential diacylation (though less likely for this substrate).[10]

  • Troubleshooting Protocol:

    • Initial Addition at 0°C: As mentioned, the dropwise addition of the acyl chloride should be performed at 0°C to dissipate heat.[2]

    • Warm to Room Temperature: After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours (2-18 hours) until TLC indicates the consumption of the limiting reagent.[11]

Section 3: Side Reactions and Purification

Troubleshooting_Workflow start_node start_node process_node process_node decision_node decision_node solution_node solution_node start Low Yield or Impure Product check_sm Analyze Starting Materials by TLC/NMR start->check_sm sm_ok Starting Materials Pure? check_sm->sm_ok purify_sm Recrystallize Amine. Prepare Fresh Acyl Chloride. sm_ok->purify_sm No check_reaction Analyze Reaction Conditions sm_ok->check_reaction Yes base_ok Base Correct? (Type & Stoichiometry) check_reaction->base_ok fix_base Use 1.1-1.5 eq. Pyridine or TEA. base_ok->fix_base No conditions_ok Anhydrous Conditions? Temperature Control? base_ok->conditions_ok Yes fix_conditions Flame-dry glassware. Use dry solvents. Add acyl chloride at 0°C. conditions_ok->fix_conditions No check_workup Review Work-up & Purification conditions_ok->check_workup Yes workup_issue Product lost during extraction or crystallization? check_workup->workup_issue fix_workup Use appropriate solvent for extraction. Optimize recrystallization solvent system. workup_issue->fix_workup Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Question: My crude product is an oil or fails to crystallize. How can I effectively purify my product?

Purification, particularly crystallization, can be challenging for amides.[12] Success requires a systematic approach to finding the right solvent system.

  • Causality: The inability to crystallize can be due to residual solvent, the presence of impurities that act as "crystal poisons," or simply choosing a solvent in which the product is too soluble or too insoluble.

  • Troubleshooting Protocol - Purification:

    • Aqueous Work-up: After the reaction is complete, quench it by adding water.[13] If you used a base like TEA, an acidic wash (e.g., dilute HCl) can help remove it. A basic wash (e.g., NaHCO₃ solution) will remove any unreacted 4-bromobenzoic acid.[11] Finally, wash with brine to remove excess water before drying the organic layer over anhydrous MgSO₄ or Na₂SO₄.[13]

    • Solvent Screening for Recrystallization:

      • The goal is to find a solvent (or solvent pair) where your product is sparingly soluble at room temperature but highly soluble when hot.[14]

      • Procedure: Place a small amount of crude product in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each.[15]

      • Observe solubility at room temperature. If insoluble, heat the solvent to boiling. If it dissolves, cool it slowly to see if crystals form.[14]

      • Solvent Pair: If no single solvent works, try a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly. Common pairs include Ethanol/Water, Toluene/Hexane, or Ethyl Acetate/Hexane.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative.[11] Use a solvent system determined by TLC analysis, typically a mixture of hexanes and ethyl acetate.

Quantitative Data Summary
ReagentMolar Mass ( g/mol )CAS NumberKey Properties
2-amino-5-chloropyridine128.561072-98-6Off-white solid, M.P. 135-138°C[4][5]
4-bromobenzoyl chloride219.45586-75-4Moisture-sensitive liquid/solid[1]
Triethylamine (TEA)101.19121-44-8Liquid base, non-nucleophilic
Pyridine79.10110-86-1Liquid base, can act as a catalyst[7]
Product 311.56 50931-15-2 Target amide

References

  • n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. Details a related synthesis using 2-amino-5-chloropyridine and includes a standard work-up procedure involving washes and drying. Available at: [Link]

  • Preparation of 4-bromobenzoyl chloride - PrepChem.com. Describes the synthesis of the acyl chloride from the corresponding carboxylic acid using phosphorus pentachloride. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... - MDPI. Outlines a general procedure for amide synthesis including work-up with sodium bicarbonate and purification by column chromatography. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Discusses the Schotten-Baumann reaction, the in-situ preparation of acyl chlorides using thionyl chloride, and the importance of a base. Available at: [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. Explains the role of added base to neutralize acid and drive the equilibrium in amide formation from amines and acid chlorides. Available at: [Link]

  • Tips & Tricks: Recrystallization - University of Rochester Chemistry. Offers guidance on solvent choice for the recrystallization of various functional groups, including amides. Available at: [Link]

  • Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine? - ResearchGate. Discussion on the critical role of a base to trap the HCl byproduct in acylation reactions. Available at: [Link]

  • Schotten Baumann Reaction - BYJU'S. Details the features of the Schotten-Baumann reaction, emphasizing its base-catalyzed nature and the role of the base in neutralizing HCl. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry... - HepatoChem. Discusses common issues in amide coupling such as low conversions and side reactions. Available at: [Link]

  • The disadvantages of the Schotten-Baumann reaction... - SATHEE. Mentions potential side products in Schotten-Baumann reactions. Available at: [Link]

  • SOP: CRYSTALLIZATION - UCT Science. Provides a standard operating procedure for recrystallization, including solvent selection. Available at: [Link]

  • Process optimization for acid-amine coupling... - Current Chemistry Letters. Mentions the use of pyridine as a suitable base in amidation reactions. Available at: [Link]

  • 2-Amino-5-chloropyridine | CAS#:1072-98-6 | Chemsrc. Provides a table of physical and chemical properties for 2-amino-5-chloropyridine. Available at: [Link]

  • What is the best technique for amide purification? - ResearchGate. A discussion highlighting recrystallization as a primary method for amide purification and suggesting solvents like ethanol or acetonitrile. Available at: [Link]

Sources

Technical Support Center: Chromatographic Purification of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide. Drawing upon established principles of chromatography and extensive experience with halogenated heterocyclic compounds, this document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful isolation of this compound with high purity.

Introduction to the Purification Challenge

This compound is a halogenated N-pyridylbenzamide, a class of compounds often encountered in medicinal chemistry and materials science. The purification of such molecules by chromatography can present unique challenges. The presence of multiple halogen atoms (bromine and chlorine) and the polar pyridyl and amide functionalities necessitate a carefully optimized chromatographic method to achieve efficient separation from starting materials, reagents, and potential byproducts. This guide is designed to navigate these challenges, providing a robust framework for your purification workflow.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format, providing logical steps to diagnose and resolve these problems.

Q1: My TLC analysis shows poor separation of the product from an impurity. What should I do?

A1: Achieving good separation on a Thin Layer Chromatography (TLC) plate is the first critical step before attempting column chromatography. If you are observing overlapping spots or a low resolution factor (Rf) difference between your product and an impurity, consider the following adjustments:

  • Solvent System Modification: The polarity of the eluent is the most critical factor.

    • If the spots are too high on the plate (high Rf), your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol).

    • If the spots are too low on the plate (low Rf), your solvent system is not polar enough. Increase the proportion of the polar solvent.

  • Try Different Solvent Systems: Sometimes, a simple adjustment of ratios is insufficient. Experiment with different solvent combinations. For N-pyridylbenzamides, common solvent systems include mixtures of a non-polar solvent (like hexanes or petroleum ether) with a more polar solvent (like ethyl acetate or acetone). For more polar compounds, a dichloromethane/methanol system can be effective.[1]

  • Consider the Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with basic compounds like pyridines, leading to tailing. If you observe significant tailing, you can:

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica.

    • Consider using a different stationary phase, such as neutral alumina.

Troubleshooting TLC Separation: A Flowchart

TLC Troubleshooting start Poor TLC Separation check_rf Check Rf Values start->check_rf high_rf Spots too high (Rf > 0.5)? check_rf->high_rf low_rf Spots too low (Rf < 0.2)? high_rf->low_rf No decrease_polarity Decrease Eluent Polarity (e.g., less Ethyl Acetate) high_rf->decrease_polarity Yes increase_polarity Increase Eluent Polarity (e.g., more Ethyl Acetate) low_rf->increase_polarity Yes check_tailing Observe Tailing? low_rf->check_tailing No decrease_polarity->check_tailing increase_polarity->check_tailing add_base Add Triethylamine (0.1-1%) to Eluent check_tailing->add_base Yes change_stationary_phase Consider Neutral Alumina check_tailing->change_stationary_phase Consider good_separation Good Separation Achieved add_base->good_separation change_stationary_phase->good_separation

Caption: A logical workflow for troubleshooting poor TLC separation.

Q2: I'm getting a low yield after column chromatography. What are the possible reasons?

A2: Low recovery of your product can be frustrating. Several factors could be at play:

  • Compound Instability on Silica: As mentioned, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[1] To test for this, spot your purified product on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new, lower Rf spot appears, your compound is likely degrading on the silica. In this case, using a deactivated silica gel or switching to neutral alumina is recommended.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the stationary phase and may not elute completely. If you suspect this, after collecting your product, try flushing the column with a very polar solvent system (e.g., 10% methanol in dichloromethane) to see if any more material comes off.

  • Improper Column Packing: An improperly packed column with channels or cracks can lead to poor separation and, consequently, mixed fractions that are difficult to purify further, resulting in yield loss. Ensure your column is packed uniformly without any air bubbles.

  • Elution with a Too-Weak Solvent: If your eluent is not polar enough, your compound may be moving down the column very slowly or not at all. This can lead to very broad bands and a prolonged elution time, increasing the chances of degradation and making it difficult to collect all the product.

Q3: The purified product is still showing impurities by NMR or LC-MS. Why did the column fail?

A3: This is a common issue and can often be traced back to the initial TLC analysis or the column chromatography technique itself.

  • Co-eluting Impurities: The impurity might have a very similar polarity to your product, making separation by normal-phase chromatography challenging. In such cases:

    • Try a different solvent system for your TLC. Sometimes, changing one of the solvents (e.g., hexanes/acetone instead of hexanes/ethyl acetate) can alter the relative affinities and improve separation.

    • Consider using a different stationary phase, such as alumina or even reverse-phase silica gel for preparative HPLC if the scale is appropriate.

  • Overloading the Column: Loading too much crude material onto the column is a frequent cause of poor separation. A general rule of thumb is to use a mass ratio of stationary phase to crude material of at least 30:1, and for difficult separations, this ratio may need to be 100:1 or higher.

  • Band Broadening: If the initial band of your sample applied to the column is too wide, it will lead to broader bands as it elutes, reducing resolution. Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble, and then add this concentrated solution to the column.

Frequently Asked Questions (FAQs)

Q1: What is the expected synthesis route for this compound, and what are the likely impurities?

A1: The most common and direct synthesis involves the acylation of 2-amino-5-chloropyridine with 4-bromobenzoyl chloride in the presence of a base like pyridine or triethylamine.[2]

Potential Impurities:

  • Unreacted Starting Materials: 2-amino-5-chloropyridine and 4-bromobenzoyl chloride (which may hydrolyze to 4-bromobenzoic acid).

  • Diacylated Byproduct: The product, this compound, could potentially be acylated a second time on the amide nitrogen, though this is generally less favorable.

  • Acylation at the Pyridine Nitrogen: The pyridine nitrogen of 2-amino-5-chloropyridine could be acylated to form an N-acylpyridinium salt.[3]

Q2: What is a good starting point for a TLC solvent system?

A2: A good starting point for developing a TLC method for this compound is a mixture of a non-polar and a moderately polar solvent.

Solvent System Typical Ratio (v/v) Comments
Hexanes:Ethyl Acetate4:1 to 1:1A versatile system for many amides.
Dichloromethane:Methanol99:1 to 95:5Useful if the compound is more polar.
Petroleum Ether:Acetone4:1 to 1:1An alternative to the hexanes/ethyl acetate system.

The goal is to find a solvent system where the product has an Rf value of approximately 0.2-0.4 for optimal separation in column chromatography.[4]

Q3: Can I purify this compound by recrystallization instead of chromatography?

A3: Yes, recrystallization is a viable and often preferred method for purification if a suitable solvent can be found, as it can be more time and solvent-efficient for larger quantities.

Finding a Recrystallization Solvent: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[5]

  • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like ethanol/water or hexanes/ethyl acetate) at room and elevated temperatures.[6][7]

  • Procedure: Once a suitable solvent or solvent pair is identified, dissolve the crude product in the minimum amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[8]

Q4: How can I visualize the compound on a TLC plate?

A4: this compound contains aromatic rings and should be UV active. Therefore, it can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent TLC plate. Staining with potassium permanganate or iodine can also be used as general methods for visualizing organic compounds.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a detailed, step-by-step methodology for the purification of this compound using silica gel column chromatography.

1. Preparation:

  • TLC Analysis: Develop a suitable solvent system using TLC as described in the FAQs. A good starting point is a 3:1 mixture of hexanes:ethyl acetate.

  • Column Selection: Choose a column with a diameter and length appropriate for the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Slurry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, make a slurry of the required amount of silica gel in the chosen eluent.

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[9]

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

  • Carefully add the concentrated sample solution to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the level is at the top of the sand.

  • Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to adsorb.

3. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • Monitor the progress of the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate along with a spot of the crude material and, if available, a pure standard.

  • Combine the fractions that contain the pure product.

4. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the product by NMR, LC-MS, and melting point to confirm its purity.

Chromatography Workflow Diagram

Chromatography Workflow start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Concentrated Sample onto Column pack_column->load_sample elute Elute with Chosen Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Remove Solvent (Rotary Evaporator) combine_pure->evaporate pure_product Pure Product evaporate->pure_product characterize Characterize (NMR, LC-MS, MP) pure_product->characterize

Caption: A step-by-step workflow for purification by column chromatography.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. doi: 10.4172/2161-0444.1000524.
  • Google Patents. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • PubChem. (n.d.). 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Garelick, M. J., & Miller, K. M. (2011). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, (52), 2874. doi: 10.3791/2874
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mørkved, E. H., Tvedt, B., & Kjøsen, H. (1980). Studies of N-Acyl-2-pyridinecarboxanilides. Preparation by Various Reaction Sequences and Reaction with Hydrogen Chloride to give Acyl Imidate Hydrochlorides through an Intramolecular N -> O Acyl Migration. Acta Chemica Scandinavica, Series B, 34b, 281-286.
  • Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15939-15944. doi: 10.1039/d0ra10868e
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Zhang, Y., Ma, X., Shan, X. H., Zhang, X. W., Li, J. Q., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(02), e83-e89.
  • Organic Chemistry Lab Videos. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]

  • ResearchGate. (2018). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates †. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • University of California, Berkeley, College of Chemistry. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Saritha, R., Annes, S. B., Subramanian, S., & Ramesh, S. (2020). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. The Royal Society of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Odame, F., Hosten, E., Betz, R., Lobb, K., & Tshentu, Z. R. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. Acta Chimica Slovenica, 62(4), 986-994. doi: 10.17344/acsi.2015.1703
  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Senpai Learn. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, field-proven insights, and robust protocols to overcome common challenges in amide bond formation.

Core Principles of Benzamide Synthesis

The formation of a benzamide bond is a cornerstone of modern organic synthesis. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1] Therefore, most successful strategies rely on the activation of the carboxylic acid. The three most prevalent methods are:

  • Activation as an Acyl Halide (e.g., Schotten-Baumann Reaction): The carboxylic acid is converted to a highly reactive benzoyl chloride, which then readily reacts with the amine.[2][3]

  • Coupling Agent-Mediated Synthesis: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid in situ to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][2]

  • Direct Amidation/Other Methods: This includes reactions like the aminolysis of esters or specialized catalytic methods that allow for direct condensation under specific conditions.[4][5]

The choice of method depends on substrate scope, functional group tolerance, scale, and desired purity.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during benzamide synthesis in a practical question-and-answer format.

Category 1: Low Yield & Incomplete Reactions

Q1: My Schotten-Baumann (benzoyl chloride method) reaction has a very low yield. What are the primary causes?

A1: Low yields in this reaction are typically due to two main issues:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and readily hydrolyzes upon contact with water to form benzoic acid, which is unreactive toward the amine under these conditions.[6] Ensure your amine, solvent, and glassware are scrupulously dry. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

  • Protonation of the Amine: The reaction generates hydrochloric acid (HCl) as a byproduct.[7] This acid will protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[8] To counteract this, a base such as aqueous NaOH, pyridine, or a tertiary amine must be added to neutralize the HCl as it forms.[2][9]

Q2: I'm using a carbodiimide coupling agent (DCC/EDC) and the reaction is stalling or giving low conversion. Why?

A2: Several factors can impede carbodiimide couplings:

  • Steric Hindrance: If either the benzoic acid derivative or the amine is sterically bulky, the reaction rate can be significantly reduced.

  • Poor Activation: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be prone to side reactions.

  • Sub-optimal Temperature: While many couplings run well at room temperature, some may require gentle heating (e.g., 40-50 °C) to overcome activation barriers. Conversely, excessive heat can cause decomposition. For sterically hindered substrates, increasing the temperature to 80 °C has been shown to improve yields.[10]

Q3: My reaction is very slow, especially with an electron-deficient amine. How can I accelerate it?

A3: Electron-deficient amines are poor nucleophiles, leading to slow reaction rates.

  • Add a Catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as an acyl transfer agent, forming a highly reactive acyl-iminium intermediate.[11]

  • Use Additives with Coupling Agents: When using DCC or EDC, adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[12] These additives react with the initial O-acylisourea to form an active ester intermediate. This intermediate is more stable, less prone to side reactions, and still highly reactive towards the amine, ultimately improving yields and reducing side products.[6]

Category 2: Side Product Formation & Purity Issues

Q4: I'm using DCC and getting a significant amount of an insoluble white precipitate that is not my product. What is it and how do I deal with it?

A4: The precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC activation.[12]

  • Filtration: DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate. The standard procedure is to filter the reaction mixture prior to workup to remove the bulk of the DCU.

  • Solvent Choice: If DCU solubility is a major issue, consider using a different carbodiimide. EDC is often preferred because its corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.[12]

Q5: My DCC/EDC coupling reaction is producing a significant N-acylurea byproduct. How can I prevent this?

A5: N-acylurea formation occurs when the reactive O-acylisourea intermediate rearranges instead of reacting with the amine. This is a common side reaction, especially with hindered substrates or when the amine concentration is low.

  • The Role of HOBt/HOAt: As mentioned in A3, the addition of HOBt or HOAt is the most effective way to suppress N-acylurea formation.[6] These additives trap the O-acylisourea intermediate to form an active ester, preventing the undesired rearrangement.[6]

  • Order of Addition: A common strategy is to pre-activate the carboxylic acid. First, mix the carboxylic acid, coupling agent (EDC/DCC), and HOBt with a base. Allow this mixture to stir for a short period (e.g., 15-30 minutes) to form the active ester before adding the amine.[13]

Q6: My final product is contaminated with benzoic acid. What went wrong?

A6: This is a common issue in Schotten-Baumann reactions. It indicates that your starting benzoyl chloride was hydrolyzed by water.[6]

  • Prevention: The key is rigorous exclusion of moisture. Use anhydrous solvents, dry your amine starting material (e.g., over molecular sieves), and protect the reaction from atmospheric moisture with a drying tube or inert gas.[6]

  • Purification: Benzoic acid can typically be removed from the desired neutral benzamide product by washing the organic layer with an aqueous base solution, such as 5% NaHCO₃ or 1M NaOH, during the workup.

Category 3: Workup & Purification

Q7: My product has precipitated from the reaction mixture, making it difficult to stir. What should I do?

A7: This is often a good sign, indicating product formation. If it becomes too thick to stir, you may need to add a small amount of additional solvent to maintain mobility. Ensure the solvent you add is compatible with your reaction conditions.

Q8: Instead of a solid, my product has formed an oil during the Schotten-Baumann workup. How can I isolate it?

A8: Oiling out can be caused by impurities or if the product has a low melting point. Try the following:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod below the surface of the liquid. This can create nucleation sites for crystal growth.[8]

  • Seeding: If you have a small crystal of the pure product, add it to the mixture to seed crystallization.[8]

  • Extraction & Recrystallization: If crystallization fails, treat the oil as your product. Extract it into an appropriate organic solvent (e.g., ethyl acetate or DCM), dry the organic layer, and concentrate it. Then, attempt to purify the resulting crude oil by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).[8]

Q9: What is a general procedure for purifying my crude benzamide?

A9: Recrystallization is the most common method.

  • Solvent Selection: Find a suitable solvent or solvent pair. The ideal solvent is one in which your benzamide is poorly soluble at room temperature but highly soluble when hot.[14] Common choices include water, ethanol/water mixtures, or ethyl acetate/hexanes.[8][15]

  • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[16]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal recovery.[16]

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[8][14]

Data & Parameter Summary

Effective optimization requires careful selection of reagents and conditions.

Table 1: Comparison of Common Benzamide Synthesis Methods

MethodActivating AgentTypical BaseTypical YieldAdvantagesDisadvantages
Schotten-Baumann Thionyl Chloride or Oxalyl Chloride (to make Benzoyl Chloride)NaOH or Pyridine70-95%[8]High yield, fast reaction, inexpensive reagents.Benzoyl chloride is a lachrymator and is highly sensitive to moisture.[6][8]
Carbodiimide Coupling EDC or DCC (often with HOBt/HOAt)DIPEA or Triethylamine70-90%[1]Mild conditions, high functional group tolerance.High cost of reagents, formation of urea byproducts (DCU/EDU).
Direct Amidation Boric Acid or High TemperatureNone / Catalyst50-70%[8]Uses readily available materials, fewer steps.Often requires high temperatures, may have lower yields.

Visualized Workflows & Mechanisms

Troubleshooting Low Yield

This decision tree provides a logical workflow for diagnosing and solving low-yield issues in a typical amide coupling reaction.

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_method Which method was used? start->check_method sb_path Schotten-Baumann (Acyl Chloride) check_method->sb_path Acyl Chloride coupling_path Coupling Agent (EDC, DCC, etc.) check_method->coupling_path Coupling Agent check_moisture Were anhydrous conditions used? sb_path->check_moisture check_base Was a base (e.g., NaOH, Pyridine) added to neutralize HCl? check_moisture->check_base Yes solution_moisture SOLUTION: Use dry solvents/reagents. Run under N2/Ar. check_moisture->solution_moisture No solution_base SOLUTION: Add at least 1 equivalent of a suitable base. check_base->solution_base No check_additive Was an additive like HOBt or HOAt used? coupling_path->check_additive check_sterics Are substrates sterically hindered? check_additive->check_sterics Yes solution_additive SOLUTION: Add 1.1 eq. of HOBt/HOAt to suppress side reactions and improve yield. check_additive->solution_additive No solution_sterics SOLUTION: 1. Increase reaction temp. 2. Add catalytic DMAP. 3. Increase reaction time. check_sterics->solution_sterics Yes

Caption: Troubleshooting decision tree for low-yield benzamide synthesis.

Mechanism of EDC/HOBt Coupling

This diagram illustrates the key steps in the widely used EDC/HOBt coupling method, highlighting the role of HOBt in preventing side reactions.

EDC_HOBt_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_trapping Step 2: HOBt Trapping (Key Step) cluster_coupling Step 3: Amide Bond Formation RCOOH Benzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC ActiveEster HOBt Active Ester (Stable & Reactive) O_Acylisourea->ActiveEster + HOBt N_Acylurea N-Acylurea Byproduct (Rearrangement) O_Acylisourea->N_Acylurea Undesired Rearrangement HOBt HOBt Benzamide Benzamide Product ActiveEster->Benzamide + Amine Amine Amine (R'-NH2)

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common benzamide synthesis procedures.

Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of benzamide from benzoyl chloride and aqueous ammonia.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ice-cold deionized water

  • Ice bath

  • Conical flask with stopper

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • In a conical flask, prepare a diluted ammonia solution by mixing 10 mL of concentrated ammonia with 20 mL of ice-cold water. Cool the flask thoroughly in an ice bath.[6]

  • Slowly and in small portions (e.g., 0.5 mL at a time), add 2 mL of benzoyl chloride to the cold, stirred ammonia solution.[8][17]

  • After each addition, stopper the flask and shake vigorously. The reaction is exothermic; ensure the temperature is controlled by keeping the flask in the ice bath.[6][17]

  • After the addition is complete, continue to shake the flask for an additional 10-15 minutes. A white solid precipitate of benzamide should form.[6][8]

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with several portions of ice-cold water to remove ammonium chloride and excess ammonia.[8]

  • Recrystallize the crude solid from hot water or an ethanol/water mixture to obtain pure benzamide.[8]

Protocol 2: Benzamide Synthesis via EDC/HOBt Coupling

This protocol is a general method for coupling a benzoic acid derivative with a primary or secondary amine.

Materials:

  • Benzoic acid derivative (1.0 eq.)

  • Amine (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the benzoic acid derivative (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.).

  • Dissolve the components in anhydrous DCM (or DMF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq.) to the stirred solution.

  • Add EDC·HCl (1.2 eq.) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Optimizing temperature and reaction time for benzamide synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis.
  • Unknown. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16.
  • Benchchem. (n.d.). minimizing side product formation in benzamide synthesis.
  • NCERT. (n.d.). Amines.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
  • Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2016). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
  • YouTube. (2021). Pharmaceutical Chemistry-II: (Experiment No.23 : Synthesis of Benzoic acid from Benzamide).
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • MDPI. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
  • Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
  • Reddit. (2022). amide coupling help.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • YouTube. (2019). synthesis of amides from acid chlorides.
  • Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.

Sources

Technical Support Center: 4-Bromo-N-(5-chloro-2-pyridyl)benzamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-N-(5-chloro-2-pyridyl)benzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and characterization of this important chemical entity. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the integrity and success of your work.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries regarding experiments with this compound.

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the acylation of 2-amino-5-chloropyridine with 4-bromobenzoyl chloride.[1][2] This is a classic nucleophilic acyl substitution reaction where the amino group of the pyridine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[3][4]

Q2: Why is my reaction yield consistently low?

A2: Low yields in this synthesis can stem from several factors. The most common culprits are hydrolysis of the 4-bromobenzoyl chloride starting material, incomplete reaction, and loss of product during workup.[4][5] It is crucial to use anhydrous conditions to prevent the formation of 4-bromobenzoic acid.[3] Additionally, the nucleophilicity of the 2-amino group on the pyridine ring can be influenced by reaction conditions.

Q3: I'm seeing an insoluble white solid in my crude product. What is it likely to be?

A3: This is often unreacted 4-bromobenzoic acid, which is formed from the hydrolysis of 4-bromobenzoyl chloride.[3] This impurity has limited solubility in many organic solvents used for purification. Another possibility is the hydrochloride salt of the unreacted 2-amino-5-chloropyridine if the base used was insufficient to neutralize all the generated HCl.

Q4: What are the best practices for purifying this compound?

A4: A standard purification protocol involves an aqueous workup to remove the base and any salts, followed by recrystallization or column chromatography.[6] Washing the crude product with a dilute aqueous base (like sodium bicarbonate) can help remove acidic impurities such as 4-bromobenzoic acid. Conversely, a dilute acid wash can remove unreacted 2-amino-5-chloropyridine.

Q5: Is the amide bond in this compound stable?

A5: Generally, amide bonds are quite stable.[7] However, they can be cleaved under harsh acidic or basic conditions, especially with prolonged heating.[7][8][9][10][11] For most applications and under standard purification and storage conditions, the amide bond in this compound is robust.

II. Troubleshooting In-depth Guide

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions for your experiments.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows predominantly starting materials.

  • After workup, a very low mass of the desired product is recovered.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Strategy
Degraded 4-bromobenzoyl chloride 4-bromobenzoyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive 4-bromobenzoic acid.[3]Use a fresh bottle of 4-bromobenzoyl chloride or purify the existing stock by distillation. Ensure the reagent is handled under anhydrous conditions.
Incomplete Reaction The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient.Monitor the reaction progress by TLC. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.[4]
Poor Quality of 2-amino-5-chloropyridine Impurities in the starting amine can interfere with the reaction.Verify the purity of the 2-amino-5-chloropyridine by melting point or NMR spectroscopy. If necessary, recrystallize it before use.
Insufficient Base The reaction generates HCl as a byproduct. If not neutralized, it will protonate the amino group of the starting material, rendering it non-nucleophilic.Use at least a stoichiometric equivalent of a non-nucleophilic base such as triethylamine or pyridine.[12]
Problem 2: Presence of Significant Impurities

Symptoms:

  • NMR spectrum of the crude product shows multiple sets of peaks.

  • The melting point of the product is broad and lower than expected.

  • Difficulty in inducing crystallization.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Strategy
4-bromobenzoic acid As mentioned, this results from the hydrolysis of 4-bromobenzoyl chloride.[3]During workup, wash the organic layer with a saturated solution of sodium bicarbonate to deprotonate the carboxylic acid, making it soluble in the aqueous layer.
Unreacted 2-amino-5-chloropyridine If 4-bromobenzoyl chloride is the limiting reagent or if the reaction is incomplete, the starting amine will remain.Wash the organic layer with a dilute solution of HCl (e.g., 1M) to protonate the basic amine, rendering it water-soluble.
Diacylated Product It is possible for the initially formed amide to be acylated again, though this is less common with secondary amides. More likely is acylation at the pyridine nitrogen under certain conditions.Add the 4-bromobenzoyl chloride solution slowly (dropwise) to the solution of the amine.[3] This maintains a low concentration of the acylating agent and favors mono-acylation. Avoid using a large excess of the acyl chloride.

III. Experimental Workflow & Protocols

This section provides a generalized, best-practice protocol for the synthesis and purification of this compound.

Synthesis Protocol

Reaction: 4-bromobenzoyl chloride + 2-amino-5-chloropyridine → this compound

Materials:

  • 4-bromobenzoyl chloride

  • 2-amino-5-chloropyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chloropyridine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-bromobenzoyl chloride (1.1 eq.) in anhydrous DCM.

  • Add the 4-bromobenzoyl chloride solution dropwise to the cooled amine solution over 20-30 minutes with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification Protocol
  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove pyridine and unreacted amine)

    • Saturated NaHCO₃ solution (to remove 4-bromobenzoic acid)

    • Brine (to remove residual water)

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

IV. Visualizing the Workflow

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Dissolve 2-amino-5-chloropyridine and pyridine in anhydrous DCM B Cool to 0°C A->B C Add 4-bromobenzoyl chloride solution dropwise B->C D Stir at room temperature for 2-4h C->D E Quench with water D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO3 F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: A typical workflow for the synthesis and purification of the target compound.

Troubleshooting Logic Diagram

troubleshooting_logic Start Low Yield or High Impurity? Cause1 Hydrolysis of Acyl Chloride Start->Cause1 Cause2 Incomplete Reaction Start->Cause2 Cause3 Unreacted Starting Materials Start->Cause3 Cause4 Diacylation Side Product Start->Cause4 Solution1 Use Anhydrous Conditions & Fresh Reagents Cause1->Solution1 Solution2 Increase Reaction Time or Temperature Cause2->Solution2 Solution3 Aqueous Acid/Base Washes Cause3->Solution3 Solution4 Slow Addition of Acyl Chloride Cause4->Solution4

Caption: A logic diagram to diagnose and solve common synthesis issues.

V. References

  • U.S. Patent US3985759A, "Process for preparing 2-amino-5-chloropyridine," Google Patents.

  • PubChem, "4-bromo-N-(5-chloro-2-methylphenyl)benzamide," National Center for Biotechnology Information. [Link]

  • PubChem, "4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide," National Center for Biotechnology Information. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents, Journal of Chemistry, 2013.

  • PubChem, "4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide," National Center for Biotechnology Information. [Link]

  • "Amide Hydrolysis Using Acid Or Base," Master Organic Chemistry. [Link]

  • Chinese Patent CN110746345B, "Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine," Google Patents.

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

  • Comins, D. L., Dehghani, A., Foti, C. J., & Joseph, S. P. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link]

  • "Challenges and opportunities in the purification of recombinant tagged proteins," Biotechnology Advances. [Link]

  • "Acylation of Aminopyridines and Related Compounds with Endic Anhydride," ResearchGate.

  • "Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine," Acta Crystallographica Section E. [Link]

  • "Hydrolysis of Amide under acidic and Basic Conditions," YouTube. [Link]

  • "Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents," ResearchGate.

  • "Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines," Organic & Biomolecular Chemistry.

  • "Acidic and Basic Amide Hydrolysis," ResearchGate.

  • "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling," ResearchGate.

  • "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production," ACS Sustainable Chemistry & Engineering.

  • Israeli Patent IL47057A, "Process for preparing 2-amino-5-chloropyridine," Google Patents.

  • "A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles," Arkivoc. [Link]

  • Al-Issa, S. A., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega, 5(39), 25069–25080. [Link]

  • "Synthesis and characterization of N-5{Acridin-9yl)-2-chloro phenyl}alkyl]aryl amides/imides and," Journal of the Indian Chemical Society.

  • "Overcoming Challenges in Complex Peptide Purification," Neuland Labs. [Link]

  • "N-Acylation in Combinatorial Chemistry," ResearchGate.

  • U.S. Patent US3965173A, "Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide," Google Patents.

  • "Acid and base-catalyzed hydrolysis of amides (video)," Khan Academy. [Link]

  • PubChem, "2-Amino-5-chloropyridine," National Center for Biotechnology Information. [Link]

  • Roque, A. C. A., et al. (2013). Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. Biotechnology Advances, 31(8), 1337–1347. [Link]

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]

  • "The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives," ResearchGate.

  • "Organic Chemistry Class 11 Notes by Bharat Panchal," Scribd. [Link]

  • "Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate," Organic Process Research & Development. [Link]

Sources

Technical Support Center: Crystallization of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to Crystallization of this compound

This compound is a molecule with multiple aromatic rings and functional groups capable of hydrogen bonding, suggesting a propensity for strong intermolecular interactions that favor crystallization. However, the presence of halogen atoms and the pyridyl nitrogen can also lead to challenging behaviors such as polymorphism and the formation of solvates. This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" instead of crystallizing. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase instead of a solid.[1] This is often due to high supersaturation or kinetic hindrances to nucleation.[1] To address this, you can try:

  • Reducing the cooling rate: A slower cooling rate can prevent the rapid increase in supersaturation that leads to oiling out.

  • Using a different solvent system: A solvent in which the compound is slightly less soluble can be beneficial.

  • Adding seed crystals: Introducing a small amount of crystalline material can bypass the nucleation barrier and promote direct crystallization.[2]

  • Increasing the agitation rate: This can help to disperse the supersaturation and prevent the formation of large oil droplets.

Q2: I'm not getting any crystals to form. What are the first things to check?

A2: A failure to crystallize usually points to issues with supersaturation or nucleation. Consider the following:

  • Insufficient Supersaturation: You may have too much solvent. Try to slowly evaporate the solvent to increase the concentration.[3]

  • Nucleation Inhibition: The solution might be too clean. Scratching the inside of the flask with a glass rod can create nucleation sites.[4] Alternatively, adding a seed crystal of your compound can initiate crystallization.

  • Incorrect Solvent Choice: The compound may be too soluble in your chosen solvent. A systematic solvent screening is recommended to find an optimal solvent system.

Q3: The crystals I'm getting are very fine needles or thin plates. How can I get more equant (block-like) crystals?

A3: Crystal morphology is influenced by the solvent and the rate of crystallization.[5] To obtain more equant crystals:

  • Change the solvent: The interaction between the solvent and the growing crystal faces can alter the crystal habit.[6] Experiment with solvents of different polarities.

  • Slow down the crystallization process: Slower cooling, slower evaporation, or the use of a vapor diffusion setup can provide more time for well-ordered crystal growth.

  • Use additives: In some cases, small amounts of a structurally similar molecule can act as a habit modifier.[5]

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common in pharmaceutical compounds.[7] To identify polymorphs, you can use a variety of analytical techniques:

  • Powder X-ray Diffraction (PXRD): This is the most definitive method for identifying different crystal forms.[8]

  • Differential Scanning Calorimetry (DSC): Polymorphs will often have different melting points and heats of fusion.[9]

  • Infrared (IR) or Raman Spectroscopy: Different crystal packing can lead to shifts in the vibrational spectra.[10]

  • Hot-Stage Microscopy: This allows for visual observation of any phase transitions as the sample is heated.[10]

In-Depth Troubleshooting Guides

Guide 1: Overcoming "Oiling Out"

"Oiling out" is a common and frustrating problem in crystallization.[11] It occurs when the solute forms a liquid phase before it has a chance to nucleate and grow into crystals.[1]

Causality: This phenomenon is often a result of the system taking a thermodynamically easier, but undesirable, pathway. The formation of a liquid phase is kinetically favored over the more ordered solid phase, especially at high supersaturation levels.

Troubleshooting Workflow:

G start Oiling Out Observed step1 Reduce Cooling Rate start->step1 step2 Lower Initial Concentration step1->step2 If oiling persists step3 Change Solvent System step2->step3 If oiling persists step4 Introduce Seed Crystals step3->step4 If oiling persists step5 Increase Agitation step4->step5 If oiling persists end Crystals Formed step5->end Success no_success Problem Persists: Re-evaluate System step5->no_success No success G start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration (Evaporation/Add Anti-solvent) check_supersaturation->increase_concentration No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_concentration->induce_nucleation scratching Scratch Inner Surface of Flask induce_nucleation->scratching seeding Add Seed Crystals scratching->seeding If no success ultrasonication Apply Ultrasonication seeding->ultrasonication If no success success Crystals Formed ultrasonication->success Success failure Re-evaluate Solvent System ultrasonication->failure No success

Sources

Technical Support Center: Synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this amide coupling reaction, with a specific focus on identifying, understanding, and minimizing the formation of critical byproducts. Our goal is to empower you with the scientific rationale behind each procedural step, enabling you to optimize your synthesis for yield, purity, and reproducibility.

Section 1: The Core Synthesis - Mechanism and Critical Control Points

The synthesis of this compound is fundamentally an amide bond formation, most commonly achieved via the nucleophilic acyl substitution of a reactive carboxylic acid derivative, 4-bromobenzoyl chloride, with the nucleophilic amine, 2-amino-5-chloropyridine. This is a variation of the classic Schotten-Baumann reaction.

The reaction's success hinges on selectively forming the desired C-N bond while preventing competing side reactions. The primary challenge arises from the high reactivity of the acyl chloride and the specific electronic properties of the aminopyridine.

G A 4-Bromobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate A->Intermediate Nucleophilic Attack by Amine B 2-Amino-5-chloropyridine (Nucleophile) B->Intermediate Base Tertiary Amine Base (e.g., Triethylamine) Salt Amine Hydrochloride Salt Base->Salt Scavenges HCl Product Target Product: This compound Intermediate->Product HCl HCl (Byproduct) HCl->Salt caption Fig 1: Generalized Reaction Pathway

Fig 1: Generalized Reaction Pathway

Section 2: Troubleshooting Guide - Diagnosing and Solving Synthesis Issues

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My final product is contaminated with a significant amount of 4-bromobenzoic acid. What happened and how can I fix it?

A1: Root Cause Analysis & Solution

This is the most common byproduct and its presence points directly to the hydrolysis of the 4-bromobenzoyl chloride starting material . Acyl chlorides are extremely reactive towards nucleophiles, and water is a potent one.[1][2]

  • Causality: The electrophilic carbonyl carbon of 4-bromobenzoyl chloride is readily attacked by water, which can be present in the solvent, on the glassware, or in the atmosphere. This reaction is often faster than the desired reaction with the amine, especially if the amine's nucleophilicity is moderate.

  • Preventative Measures (The Self-Validating Protocol):

    • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane, THF) stored over molecular sieves. Dry all glassware in an oven (120°C) overnight and cool under a stream of inert gas (Nitrogen or Argon).

    • Inert Atmosphere: Conduct the entire reaction, especially the addition of the acyl chloride, under a positive pressure of Nitrogen or Argon.

    • Starting Material Quality: Use high-purity 4-bromobenzoyl chloride from a freshly opened bottle. Older material may have already hydrolyzed upon storage.

  • Corrective Action (Workup): If 4-bromobenzoic acid is present in your crude product, it can be removed during the aqueous workup. By washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate), the acidic 4-bromobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus extracted from the organic phase.

Q2: The reaction is sluggish or stalls, and I recover a large amount of unreacted 2-amino-5-chloropyridine. Why?

A2: Root Cause Analysis & Solution

This issue typically stems from the deactivation of the nucleophile (the amine).

  • Causality: The reaction of the acyl chloride with the amine generates one equivalent of hydrochloric acid (HCl). In the absence of a scavenger, this strong acid will protonate the basic nitrogen of 2-amino-5-chloropyridine, forming its hydrochloride salt. This protonated amine is no longer nucleophilic and will not react with the acyl chloride, effectively stopping the reaction.

  • Preventative Measures:

    • Use of a Scavenger Base: Always include at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This base will react with the generated HCl to form a salt (e.g., triethylammonium chloride), preventing the protonation of the starting amine.

    • Stoichiometry: A slight excess (1.1 equivalents) of the base is recommended to ensure complete scavenging.

    • Order of Addition: Add the base to the solution of 2-amino-5-chloropyridine before the slow, dropwise addition of the 4-bromobenzoyl chloride.

Q3: My LC-MS analysis shows a peak with a mass corresponding to the addition of two 4-bromobenzoyl groups to the aminopyridine. How can this be avoided?

A3: Root Cause Analysis & Solution

This indicates the formation of a diacylated byproduct .

  • Causality: While the initial N-acylation is desired, a second acylation can potentially occur. This is less likely on the newly formed amide nitrogen due to its reduced nucleophilicity, but can happen under harsh conditions. More plausibly, acylation could occur on the pyridine ring nitrogen, forming a charged N-acylpyridinium species. This is often driven by high local concentrations of the highly reactive acyl chloride or elevated temperatures.

  • Preventative Measures:

    • Controlled Reagent Addition: Dissolve the 4-bromobenzoyl chloride in your anhydrous solvent and add it dropwise to the cooled (0 °C) solution of the amine and base over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the acyl chloride at all times, favoring the more reactive primary amine site.

    • Temperature Management: Start the reaction at 0 °C to control the initial exothermic reaction. After the addition is complete, allow the reaction to slowly warm to room temperature and stir to completion. Avoid excessive heating.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials?

A1:

  • 4-Bromobenzoyl Chloride: Purity >98%. Must be a colorless to light-yellow solid or liquid with a sharp odor.[1] The primary critical attribute is the absence of moisture and its hydrolysis product, 4-bromobenzoic acid.

  • 2-Amino-5-chloropyridine: Purity >98%. It should be an off-white to light tan crystalline powder.[3] Key impurities to monitor for include isomers like 2-amino-3-chloropyridine or over-chlorinated species like 2-amino-3,5-dichloropyridine.[4]

Q2: Which base is optimal for this synthesis?

A2: A non-nucleophilic tertiary amine is required.

  • Triethylamine (TEA): Cost-effective and commonly used. Its hydrochloride salt has some solubility in organic solvents, which can sometimes complicate workup but is generally manageable.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): More sterically hindered than TEA, making it strictly a proton scavenger with no risk of acting as a nucleophile. Its salts are often more soluble in organic solvents. It is more expensive than TEA.

  • Pyridine: Can be used as both a base and a solvent. It is an effective catalyst for acylation but can be difficult to remove during workup due to its high boiling point.

For most standard applications, Triethylamine offers the best balance of cost and effectiveness.

Q3: Can I use a peptide coupling reagent instead of preparing the acyl chloride?

A3: Yes, this is a viable alternative, especially for small-scale synthesis where avoiding the handling of acyl chlorides is desirable. You would start with 4-bromobenzoic acid.

  • Common Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole), or HATU.

  • Advantages: Milder reaction conditions, avoids the need for a highly moisture-sensitive reagent.

  • Disadvantages & Byproducts: These reagents generate their own byproducts that must be removed. For example, EDC forms an isourea byproduct which can sometimes rearrange to a stable N-acylurea, a common impurity in carbodiimide-mediated couplings.[5][6] These methods are also significantly more expensive on a larger scale.

Section 4: Optimized Protocols and Data

Protocol 1: Optimized Synthesis of this compound

Safety Note: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-amino-5-chloropyridine (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine) via cannula, followed by triethylamine (1.1 eq). Stir the mixture at room temperature until all solids dissolve.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM (approx. 3 mL per gram). Add this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching & Workup:

    • Cool the mixture again to 0 °C and slowly add water to quench any unreacted acyl chloride.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Table 1: Troubleshooting Summary
Observed Issue Potential Byproduct Analytical Signature (LC-MS) Primary Corrective Action
Low Yield / Stalled ReactionAmine Hydrochloride SaltHigh levels of unreacted amineEnsure >1.0 eq of tertiary amine base is used.
White precipitate in product4-Bromobenzoic AcidPeak corresponding to M+H of the acidUse rigorous anhydrous conditions; wash with NaHCO₃.
High MW peakDiacylated ProductPeak at M + (mass of acyl group)Add acyl chloride slowly at 0 °C.
Unidentified peaksImpurities from starting materialsVariesSource high-purity starting materials.

Section 5: Visual Workflow for Troubleshooting

This decision tree can guide you in identifying the source of impurities.

G start Analyze Crude Product (TLC, LC-MS, NMR) q1 Is 4-bromobenzoic acid present? start->q1 q2 Is unreacted amine present? q1->q2 No ans1_yes Cause: Hydrolysis of Acyl Chloride q1->ans1_yes Yes q3 Is a high MW byproduct present? q2->q3 No ans2_yes Cause: Amine Deactivation (HCl salt) q2->ans2_yes Yes ans3_yes Cause: Diacylation q3->ans3_yes Yes end_node Proceed to Final Purification q3->end_node No sol1 Solution: - Use anhydrous solvents/inert gas. - Wash crude with NaHCO3. ans1_yes->sol1 sol1->q2 sol2 Solution: - Ensure >= 1.1 eq. of base. - Check base quality. ans2_yes->sol2 sol2->q3 sol3 Solution: - Slow addition of acyl chloride at 0°C. - Avoid high temperatures. ans3_yes->sol3 sol3->end_node caption Fig 2: Troubleshooting Decision Tree

Fig 2: Troubleshooting Decision Tree

References

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Available at: [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromobenzoyl chloride. Available at: [Link]

  • PubChem - NIH. (n.d.). 4-Bromobenzoyl chloride. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-Amino-5-chloropyridine. Available at: [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Letters in Applied NanoBioScience. (2020). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • PubChem - NIH. (n.d.). 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available at: [Link]

  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Benzamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most common hurdles in the development of benzamide-based therapeutics: poor cell permeability. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, moving from foundational concepts to advanced troubleshooting and strategic solutions.

Section 1: Frequently Asked Questions - Understanding the Permeability Problem

This section addresses the fundamental principles governing the cell permeability of benzamide compounds.

Q1: Why is poor cell permeability a common issue for benzamide derivatives?

Benzamide compounds often possess physicochemical properties that hinder their ability to efficiently cross the lipid bilayer of cell membranes. The primary obstacles are typically:

  • High Polarity: The presence of the amide functional group, along with other polar moieties, contributes to a high topological polar surface area (TPSA). A high TPSA increases the energy required to shed the compound's hydration shell to enter the hydrophobic membrane interior.[1]

  • Hydrogen Bonding Capacity: The amide group contains both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). These groups form strong interactions with water molecules, which must be broken for the compound to partition into the lipid membrane.[2][3]

  • Low Lipophilicity: While some lipophilicity is required, many benzamides may not have the optimal balance, often quantified by the octanol-water partition coefficient (LogP). An unfavorable LogP can lead to poor membrane partitioning.[1]

  • Structural Rigidity and Size: Some benzamide derivatives, particularly those developed as PROTACs or other complex molecules, can be large and structurally rigid, which is generally unfavorable for passive diffusion.[4]

Q2: Which physicochemical properties are the most critical predictors of permeability for my benzamide compound?

While no single parameter is perfect, a combination of descriptors provides the most accurate forecast of permeability. You should focus on:

  • Topological Polar Surface Area (TPSA): This is a measure of the surface area of a molecule occupied by polar atoms. For passive diffusion, a TPSA of <140 Ų is generally considered favorable.[1]

  • Octanol-Water Partition Coefficient (LogP): This value reflects the lipophilicity of your compound. An optimal LogP range for good permeability is typically considered to be between 1 and 3, although this can be series-dependent.[1]

  • Hydrogen Bond Donor (HBD) Count: Reducing the number of HBDs is a key strategy for improving permeability. Molecules with more than 5 HBDs often exhibit poor absorption.[3]

  • Molecular Weight (MW): While not a strict rule, compounds with MW > 500 Da (a criterion from Lipinski's Rule of Five) often face permeability challenges.[4]

Computational tools like SwissADME can predict these properties and provide an initial assessment of your compound's "drug-likeness".[1]

Q3: What is the difference between passive diffusion and active transport, and why does it matter for my compound?

Understanding the mechanism of cell entry is critical for interpreting your data.

  • Passive Diffusion: The compound moves across the cell membrane down its concentration gradient without the help of a transporter protein. This process is primarily governed by the physicochemical properties discussed above (lipophilicity, size, polarity).

  • Active Transport: The compound is moved across the membrane by transporter proteins. This can be either influx (into the cell) or efflux (out of the cell). Efflux, mediated by transporters like P-glycoprotein (P-gp), is a common reason why a compound with otherwise favorable properties shows poor intracellular accumulation.[5][6]

It matters because your strategy for improvement will differ. If poor permeability is due to passive diffusion limitations, you need to modify the compound's structure. If active efflux is the problem, you might explore co-dosing with an efflux inhibitor (in vitro) or designing compounds that are not substrates for the transporter.[5][7]

Section 2: Troubleshooting Experimental Permeability Assays

Here, we tackle common issues encountered during the experimental measurement of permeability.

Q4: I'm getting inconsistent results in my permeability assay. What are the common causes?

Inconsistent data often points to issues with assay setup, execution, or the compound itself. Here’s a checklist of potential culprits:

  • Compound Solubility: If your benzamide precipitates in the assay buffer, the measured permeability will be artificially low and variable. Always determine the kinetic solubility of your compound in the specific assay buffer before starting.

  • Cell Monolayer Integrity: In cell-based assays like the Caco-2 assay, the integrity of the cell monolayer is paramount.[8] A "leaky" monolayer will allow compounds to pass through paracellularly (between cells), leading to artificially high permeability values. Always check the monolayer integrity using methods like Trans-Epithelial Electrical Resistance (TEER) measurements or by running a low-permeability control like Lucifer Yellow.[8][9]

  • Incubation Time: If the incubation time is too short, the amount of compound crossing the barrier may be below the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS). Conversely, if it's too long, you might see cytotoxicity or compound metabolism, confounding the results.

  • Non-Specific Binding: Benzamides can be "sticky" and bind to the plastic of the assay plates or inserts. This reduces the concentration of the compound available for transport, leading to an underestimation of permeability. Always calculate mass balance (% recovery) to check for this issue. A recovery of <70-80% suggests significant binding.[5]

Q5: How do I choose the right permeability assay for my research stage?

The best assay depends on your desired throughput, the specific question you're asking, and your stage in the drug discovery pipeline.

Assay Type Principle Throughput Best For... Limitations
PAMPA (Parallel Artificial Membrane Permeability Assay)Measures passive diffusion across an artificial lipid membrane.[2]HighEarly-stage screening; Rank-ordering compounds based on passive permeability.No biological component; Cannot measure active transport or paracellular flux.[3]
Caco-2 Assay Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[8][9]MediumGold standard for predicting oral absorption; Can identify active efflux (P-gp substrates).Lower throughput; Requires 21-day cell culture; Can be expensive.[9]
MDCK-MDR1 Assay Uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (P-gp).[6]MediumSpecifically identifying P-gp efflux substrates with higher sensitivity than Caco-2.Not of human intestinal origin; May not express other relevant transporters.[9]

Senior Scientist Tip: Start with a high-throughput PAMPA screen to quickly assess the passive permeability of a new series of benzamides. For promising hits, advance to a Caco-2 or MDCK-MDR1 assay to evaluate the contribution of active efflux and get a more biologically relevant prediction of in vivo absorption.[4]

Q6: My compound has high permeability in the PAMPA assay but low accumulation in a cell-based assay. What does this indicate?

This is a classic and highly informative result. It strongly suggests that your benzamide compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[5][6]

  • PAMPA: Measures only passive diffusion, so your compound has the physicochemical properties to cross a lipid barrier.[2]

  • Cell-based Assay (e.g., Caco-2): These cells express efflux transporters on their apical surface.[9] Your compound gets into the cell via passive diffusion but is then actively pumped back out, resulting in low net permeability from the apical to the basolateral side.

Next Step: To confirm this, run a bidirectional Caco-2 assay. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux. You can also include a known P-gp inhibitor, like verapamil or valspodar, in the assay. A significant increase in A→B permeability in the presence of the inhibitor confirms P-gp involvement.[9]

Section 3: A Guided Approach to Improving Benzamide Permeability

This section provides actionable strategies to enhance the cell entry of your compounds.

Q7: What are the most effective chemical modifications to improve the passive permeability of my benzamide scaffold?

Improving passive permeability is an exercise in balancing physicochemical properties. The goal is to make the molecule less polar and more "chameleon-like," allowing it to shed its water shell and enter the lipid membrane.[10]

  • Reduce Hydrogen Bond Donors (HBDs): This is often the most impactful strategy.[3]

    • Amide-to-Ester Substitution: Replacing an amide linkage with an ester removes one HBD. This bioisosteric switch can significantly improve permeability, but you must assess the ester's stability to hydrolysis.[2][6]

    • N-Methylation: Methylating the amide nitrogen removes the HBD. This can also disrupt intermolecular hydrogen bonding in the solid state, which may improve solubility.[3]

  • Mask Polarity with Intramolecular Hydrogen Bonds (IMHBs): Introduce functional groups that can form a hydrogen bond with a nearby polar group (like the amide N-H). This "internal desolvation" shields the polar groups from water, reducing the energy penalty of membrane partitioning.[10][11] Incorporating fluorine at the ortho-position of a benzamide is a known strategy to promote such conformations.[11]

  • Modulate Lipophilicity (LogP): Systematically modify parts of the molecule distal to the pharmacophore to fine-tune the LogP into the optimal 1-3 range. Adding small alkyl or halogen groups can increase LogP.[11]

  • Prodrug Approach: Temporarily mask polar functional groups (especially HBDs like amines or hydroxyls) with a promoiety that is cleaved off by intracellular enzymes to release the active parent compound.[1][3]

Q8: My compound is a P-gp efflux substrate. How can I overcome this?

You need to design a molecule that the transporter doesn't recognize or cannot effectively bind.

  • Reduce Lipophilicity and HBA Count: P-gp substrates are often amphipathic and have a high number of hydrogen bond acceptors. Slightly reducing the LogP or removing an HBA can sometimes disrupt recognition.

  • Increase Rigidity: Adding rigid structural elements, such as piperidine or piperazine moieties, can sometimes disrupt the conformational flexibility required for binding to the efflux pump.[4]

  • Introduce Charge: Adding a basic nitrogen that will be protonated at physiological pH can sometimes reduce P-gp efflux, but this may negatively impact passive permeability. It's a delicate balance.

Q9: Can formulation strategies help improve apparent permeability?

Yes, particularly for in vivo studies. While formulation doesn't change the intrinsic permeability of the molecule, it can improve the concentration of the compound available for absorption.

  • Solubilizing Excipients: Using surfactants, cyclodextrins, or lipid-based formulations can increase the solubility of your compound in the gastrointestinal tract, thereby increasing the concentration gradient that drives passive diffusion.

  • Nanoparticle Delivery Systems: Encapsulating the benzamide compound in lipid or polymeric nanoparticles can facilitate cellular uptake through alternative pathways like endocytosis and can protect the compound from efflux pumps.[4][12]

Section 4: Key Experimental Protocols

These protocols provide a starting point for setting up robust permeability assays in your lab.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a standard procedure for assessing passive permeability.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate) with a filter membrane pre-coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • 96-well donor and acceptor plates (PTFE or polypropylene recommended to reduce binding).

  • Test compounds and control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Organic solvent for compound dissolution (e.g., DMSO).

  • Plate shaker and plate reader or LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the test compound in DMSO. Dilute into PBS to the final desired concentration (final DMSO concentration should be ≤1%).

  • Add 150-200 µL of the compound solution to the wells of the donor plate.

  • Add 200 µL of fresh PBS (containing the same percentage of DMSO as the donor solution) to the wells of the acceptor plate.

  • Carefully place the PAMPA filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer.

  • Carefully place the donor plate on top of the filter plate.

  • Incubate the entire plate sandwich at room temperature with gentle shaking (e.g., 50-100 rpm) for a specified time (e.g., 4-18 hours).

  • After incubation, carefully disassemble the plates.

  • Determine the concentration of the compound in the donor (CD(t)), acceptor (CA(t)), and an initial reference sample (CD(0)) using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: P_e = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - (C_A(t) / C_equilibrium)) where Cequilibrium = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)

Self-Validation & Troubleshooting:

  • Controls: Always run high and low permeability controls. Your assay is valid if their Pe values fall within the expected range.

  • Mass Balance: Calculate % Recovery = ((C_A(t) * V_A + C_D(t) * V_D) / (C_D(0) * V_D)) * 100. A low recovery (<80%) indicates compound binding or instability.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing intestinal permeability and identifying potential efflux.

Materials:

  • Caco-2 cells and appropriate cell culture medium.

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size).[8]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • Test compounds and controls (high permeability: propranolol; low permeability/no efflux: atenolol; efflux substrate: digoxin).

  • TEER meter (e.g., Millicell ERS-2 Voltohmmeter).

  • Analytical instrumentation (LC-MS/MS).

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Assay Initiation (A→B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the test compound solution to the apical (A) compartment (e.g., 0.4 mL). c. Add fresh transport buffer to the basolateral (B) compartment (e.g., 1.2 mL).

  • Assay Initiation (B→A): a. Wash the monolayers. b. Add fresh transport buffer to the apical (A) compartment. c. Add the test compound solution to the basolateral (B) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s: P_app = (dQ/dt) / (A * C_0) Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER): ER = P_app (B→A) / P_app (A→B)

Self-Validation & Troubleshooting:

  • TEER Values: If TEER values are low, the monolayer is not confluent, and the results will be invalid.

  • Control Compounds: The Papp values for your controls should be consistent across experiments. Digoxin should show an ER > 2.

  • Linearity: If possible, take samples at multiple time points to ensure the transport rate is linear.

Section 5: Visualizations and Workflows

Troubleshooting Workflow for Low Permeability

This diagram outlines a logical path for diagnosing and addressing poor cell permeability.

G start Low Cell Permeability Observed in Cell-Based Assay q1 Was a PAMPA assay performed? start->q1 pampa_high Result: High PAMPA Permeability q1->pampa_high Yes pampa_low Result: Low PAMPA Permeability q1->pampa_low Yes conclusion1 Conclusion: Compound is likely an EFFLUX SUBSTRATE pampa_high->conclusion1 conclusion2 Conclusion: Compound has poor PASSIVE PERMEABILITY pampa_low->conclusion2 action1 Action: - Run bidirectional Caco-2 assay - Test with P-gp inhibitor - Redesign to evade efflux conclusion1->action1 action2 Action: - Modify physicochemical properties (Reduce HBDs, optimize LogP, use IMHBs) - Prodrug strategy conclusion2->action2

Caption: A decision tree for troubleshooting poor cell permeability.

Factors Influencing Passive Membrane Permeability

This diagram illustrates the key molecular properties that govern a compound's ability to passively diffuse across a cell membrane.

G cluster_0 Aqueous Environment cluster_1 Lipid Bilayer cluster_2 Aqueous Environment compound Benzamide Compound H-Bond Donors (HBD) Polar Surface Area (TPSA) membrane compound:hbd->membrane Energy Penalty (Desolvation) compound:tpsa->membrane High Polarity Hinders Entry compound_in Intracellular Space membrane->compound_in Passive Diffusion lipophilicity Lipophilicity (LogP) lipophilicity->membrane Favors Partitioning (if optimal)

Caption: Key physicochemical properties affecting passive diffusion.

Schematic of a Transwell Permeability Assay

This diagram shows the basic setup of a cell-based permeability assay like the Caco-2 model.

G cluster_arrows well Apical Compartment (Donor) (e.g., 0.4 mL) Caco-2 Monolayer on Permeable Membrane Basolateral Compartment (Receiver) (e.g., 1.2 mL) well:top->well:mid Compound Added well:mid->well:bot Permeation well:bot->well:mid Efflux Pumps (e.g., P-gp) Papp_AB Papp (A→B) (Absorption) Papp_BA Papp (B→A) (Efflux)

Caption: Diagram of a Transwell assay for permeability studies.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link] (Note: While not directly from the search results, SwissADME is a standard tool that synthesizes the principles found in sources[1] and others, making it an authoritative reference for the concepts discussed).

  • Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). The PAMPA model of permeability for drug discovery. Drug Discovery Today. (Note: This reference provides foundational context for PAMPA, a key assay discussed in sources[2] and[3]).

  • Cid, F., Garcia-Alvarez, J., & de la Torre, B. G. (2021). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. Available at: [Link]

  • Yokoo, H., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. Available at: [Link]

  • Hewitt, W. M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. Journal of Medicinal Chemistry. Available at: [Link]

  • Steinebach, C., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

  • Di Pilato, P., et al. (2022). Investigation on the Synergy between Membrane Permeabilizing Amphiphilic α-Hydrazido Acids and Commonly Used Antibiotics against Drug-Resistant Bacteria. MDPI. Available at: [Link]

  • Szymanski, J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fernandez-SKY, et al. (2021). Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy. ACS Omega. Available at: [Link]

  • Wielińska, J., et al. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Folia Biologica. Available at: [Link]

  • Alex, A., & Scott, R. L. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Doan, K. M., et al. (2002). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available at: [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. BioIVT. Available at: [Link]

  • Bermejo, M., et al. (2004). The role of molecular flatness in the context of benzamides as selective P‐glycoprotein inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • Adluri, B. S., et al. (2017). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide: The Central Role of HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a molecule with potential applications in medicinal chemistry and materials science, rigorous purity assessment is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity determination, contextualized against alternative orthogonal methods. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a transparent comparison of performance, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: Characterizing this compound

This compound is a substituted benzamide derivative. Its structure, featuring a brominated phenyl ring and a chlorinated pyridine ring linked by an amide bond, presents specific analytical considerations. Potential impurities can stem from various sources, including unreacted starting materials (e.g., 4-bromobenzoyl chloride, 2-amino-5-chloropyridine), reagents, and by-products from side reactions. An effective analytical method must be able to separate the main compound from these structurally similar impurities with high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is overwhelmingly the method of choice for such molecules.[1][2] Its suitability is rooted in the physicochemical properties of the analyte: it is a non-volatile organic compound with a strong UV chromophore (due to its aromatic rings), making it ideal for detection by UV-Vis spectrophotometry. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C18) and the mobile phase is polar, is particularly well-suited for separating compounds of this polarity.[3][4]

The Gold Standard: A Proposed RP-HPLC Method for Purity Analysis

The following protocol is a robust starting point for the development and validation of a purity method for this compound. The choices herein are deliberate and designed to ensure specificity, accuracy, and reliability, in alignment with international regulatory standards such as the ICH guidelines.[5][6][7]

Causality of Method Parameters
  • Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a high degree of hydrophobicity, enabling strong retention and excellent separation of a wide range of moderately polar to non-polar analytes like the target compound. A standard dimension (e.g., 4.6 x 150 mm, 3.5 µm) offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase (Gradient Elution): A gradient elution, where the mobile phase composition changes over time, is crucial. It allows for the effective elution of both early-eluting (more polar) and late-eluting (more non-polar) impurities within a single run. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is employed to suppress the ionization of any free amine or acidic functionalities, ensuring sharp, symmetrical peak shapes.

  • UV Detection: The conjugated aromatic systems in the molecule result in strong UV absorbance. A photodiode array (PDA) detector is ideal as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This not only enables detection at the optimal wavelength (λmax) for sensitivity but also serves as a peak purity assessment tool.

Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Setting
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA Detector, 254 nm (Acquisition range: 200-400 nm)

| Run Time | 30 minutes |

Gradient Program:

Time (min) % Mobile Phase B
0.0 40
20.0 90
25.0 90
25.1 40

| 30.0 | 40 |

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

A Self-Validating System: Method Validation & System Suitability

For this protocol to be trustworthy, it must be validated to demonstrate its fitness for purpose, as mandated by ICH Q2(R2) guidelines.[5][6] Furthermore, every analytical run must be preceded by a System Suitability Test (SST) to ensure the chromatographic system is performing adequately, as outlined in pharmacopeias like the USP General Chapter <621>.[8][9][10]

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results P1 Mobile Phase Preparation A1 System Equilibration P1->A1 P2 Sample & Standard Preparation A2 System Suitability Test (SST) P2->A2 A1->A2 A2->A1 SST Fail A3 Inject Sample Sequence A2->A3 SST Pass A4 Data Acquisition A3->A4 R1 Peak Integration & Identification A4->R1 R2 Purity Calculation (% Area Normalization) R1->R2 R3 Final Report Generation R2->R3

Caption: Workflow for HPLC purity analysis, emphasizing the critical System Suitability Test (SST) checkpoint.

Validation Parameters (per ICH Q2(R2)): The method's performance would be rigorously assessed through the following validation tests:[11]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; baseline resolution between analyte and known impurities.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of test conc.).
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery for spiked samples at multiple levels (e.g., 50%, 100%, 150%).
Precision To assess the degree of scatter between a series of measurements.Repeatability & Intermediate Precision: %RSD ≤ 2.0%.
LOD / LOQ To determine the lowest concentration of analyte that can be reliably detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To evaluate the method's reliability with respect to small, deliberate variations in parameters.System suitability criteria are met despite minor changes in flow rate, temperature, mobile phase pH.

A Comparative Perspective: HPLC vs. Orthogonal Methods

While HPLC is the gold standard for routine quality control, relying on a single method can be insufficient for comprehensive characterization. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete purity profile.[12] Here, we compare RP-HPLC with two powerful alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Thin-Layer Chromatography (HPTLC).

Method_Selection Start What is the Analytical Goal? Q1 Routine QC & Impurity Profiling? Start->Q1 Q2 Absolute Purity (Assay) of Primary Standard? Q1->Q2 No M1 RP-HPLC Q1->M1 Yes Q3 Rapid Screening of Multiple Samples? Q2->Q3 No M2 Quantitative NMR (qNMR) Q2->M2 Yes Q3->M1 No, need higher precision M3 HPTLC Q3->M3 Yes

Caption: Decision logic for selecting an appropriate purity analysis technique based on the specific analytical requirement.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method that determines the purity of a substance by comparing the integral of a specific analyte proton signal to the integral of a known amount of a certified internal standard.

  • Strengths: It does not require a reference standard of the analyte itself, making it invaluable for characterizing new chemical entities or primary standards. It provides structural confirmation alongside quantification.

  • Weaknesses: Its sensitivity is significantly lower than HPLC, making it unsuitable for detecting trace-level impurities. It requires a highly pure, stable internal standard and specialized expertise.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a sophisticated form of thin-layer chromatography that offers higher resolution and reproducibility. Samples are spotted on a plate coated with a stationary phase and developed in a solvent chamber.

  • Strengths: It is a high-throughput technique, allowing for the simultaneous analysis of many samples, making it cost-effective for screening purposes.

  • Weaknesses: The resolution, precision, and sensitivity are generally lower than HPLC. Quantification is often less accurate.

Head-to-Head Performance Comparison
FeatureRP-HPLCQuantitative NMR (qNMR)HPTLC
Principle Differential partitioning between mobile and stationary phasesNuclear spin resonance in a magnetic fieldDifferential migration on a planar stationary phase
Quantitation Relative (Area % vs. Standard)Absolute (vs. Internal Standard)Semi-Quantitative / Relative
Specificity High; can be enhanced with MS detectionHigh; provides structural informationModerate
Sensitivity (LOQ) Very High (ng/mL to low µg/mL)Low (mg/mL range)Moderate (µg/mL range)
Precision (%RSD) Very High (< 2%)High (1-3%)Moderate (5-10%)
Throughput ModerateLowHigh
Primary Use Case Routine QC, stability testing, impurity profilingPrimary standard characterization, assayRaw material screening, limit tests

Conclusion

For the comprehensive purity analysis of this compound, a well-validated RP-HPLC method stands as the indispensable tool for routine quality control. Its high sensitivity, specificity, and precision make it perfectly suited for detecting and quantifying trace-level impurities, ensuring product quality and consistency. However, a truly robust analytical strategy embraces the concept of orthogonality. Techniques like qNMR provide an absolute measure of purity that complements HPLC's relative quantification, while HPTLC can serve as a valuable high-throughput screening tool. By understanding the distinct strengths and limitations of each method, researchers and drug development professionals can deploy the most appropriate analytical strategy to ensure the integrity of their materials and the success of their scientific endeavors.

References

  • PubChem. 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • Islam, T. (2022). isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. [Link]

  • United States Pharmacopeia. 〈621〉 CHROMATOGRAPHY. USP. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Chromatography Online. Are You Sure You Understand USP <621>?. Chromatography Online. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. [Link]

  • International Labmate. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. International Labmate. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

Sources

A Comparative Analysis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide and Established Tankyrase Inhibitors in the Context of Wnt/β-catenin Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative inhibitor 4-Bromo-N-(5-chloro-2-pyridyl)benzamide with well-characterized tankyrase inhibitors. Given the presence of a benzamide core, a common feature in poly(ADP-ribose)polymerase (PARP) inhibitors, we hypothesize that this compound may exhibit inhibitory activity against tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, a critical cascade in cellular development and disease, particularly in oncology.[1][2][3][4] Dysregulation of this pathway is a hallmark of numerous cancers, making its components attractive targets for therapeutic intervention.[2][5][6]

This document will delve into the mechanistic intricacies of tankyrase inhibition, present a comparative analysis of this compound against established inhibitors such as XAV939, IWR-1, and G007-LK, and provide detailed experimental protocols for evaluating their efficacy.

The Role of Tankyrase in Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is a crucial signaling cascade that governs cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon Wnt binding to its receptor, Frizzled, and co-receptor LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes, including those involved in cell proliferation and survival.[5]

Tankyrase 1 and 2 are members of the PARP family of enzymes that play a pivotal role in this pathway by poly(ADP-ribosyl)ating (PARylating) Axin.[3] This modification marks Axin for ubiquitination and proteasomal degradation, thereby destabilizing the destruction complex and promoting Wnt signaling.[4][7] Tankyrase inhibitors, therefore, function by preventing Axin degradation, which in turn stabilizes the destruction complex, enhances β-catenin degradation, and ultimately suppresses Wnt/β-catenin signaling.[1][4][7]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_tnks Role of Tankyrase cluster_inhibitor Inhibitor Action DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Dsh->DestructionComplex Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Tankyrase Tankyrase (TNKS1/2) Axin Axin Tankyrase->Axin PARylation Ubiquitin Ubiquitin Ligase Axin->Ubiquitin Proteasome2 Proteasome Ubiquitin->Proteasome2 Degradation TankyraseInhibitor Tankyrase Inhibitor (e.g., this compound) TankyraseInhibitor->Tankyrase Inhibition

Caption: The Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.

Comparative Analysis of Tankyrase Inhibitors

The efficacy of a tankyrase inhibitor is determined by its potency (IC50), selectivity against other PARP family members, and its cellular activity. Below is a comparison of the hypothesized activity of this compound with established tankyrase inhibitors.

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Cellular Activity/Notes
This compound Putative TNKS1/2Not DeterminedNot DeterminedHypothesized to inhibit Wnt/β-catenin signaling based on its benzamide scaffold.
XAV939 TNKS1/211 nM4 nMA well-established tool compound that stabilizes Axin and promotes β-catenin degradation.[1][8] It has been shown to inhibit the proliferation of β-catenin-dependent colon carcinoma cells.
IWR-1 TankyrasesNot specifiedNot specifiedInhibits the Wnt/β-catenin pathway with a cellular IC50 of 180 nM.[9] It promotes β-catenin phosphorylation by stabilizing the Axin-scaffolded destruction complex.[9]
G007-LK TNKS1/246 nM[10]25 nM[10]A potent and selective tankyrase inhibitor with a cellular IC50 of 50 nM.[10] It has demonstrated anti-tumor efficacy in preclinical models of colorectal cancer.[11][12]
Experimental Protocols for Inhibitor Evaluation

To empirically determine the efficacy of this compound and compare it to other inhibitors, a series of in vitro and cell-based assays are necessary.

This assay directly measures the enzymatic activity of purified tankyrase in the presence of an inhibitor. A common method is a chemiluminescent assay that quantifies the consumption of NAD+, a co-substrate for the PARylation reaction.[13]

InVitro_Assay cluster_workflow In Vitro Tankyrase Inhibition Assay Workflow Start Start PlateCoating Coat 96-well plate with histone proteins Start->PlateCoating EnzymeIncubation Incubate with purified Tankyrase enzyme, biotinylated NAD+, and inhibitor PlateCoating->EnzymeIncubation Detection Add Streptavidin-HRP and chemiluminescent substrate EnzymeIncubation->Detection Measurement Measure luminescence Detection->Measurement End End Measurement->End

Caption: Workflow for an in vitro tankyrase inhibition assay.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins, which will serve as the substrate for tankyrase. Wash and block the plate to prevent non-specific binding.

  • Reaction Mixture: Prepare a reaction mixture containing the purified tankyrase enzyme (TNKS1 or TNKS2), biotinylated NAD+, and varying concentrations of the test inhibitor (e.g., this compound, XAV939).

  • Incubation: Add the reaction mixture to the prepared plate and incubate at 30°C for 1-2 hours to allow the PARylation reaction to occur.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which will bind to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The amount of light produced is proportional to the tankyrase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

This reporter gene assay is a standard method to assess the activity of the Wnt/β-catenin pathway in living cells. It utilizes two reporter constructs: TOP-Flash, which contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene, and FOP-Flash, which contains mutated TCF/LEF binding sites and serves as a negative control.

Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a colorectal cancer cell line with an active Wnt pathway like DLD-1) and transfect the cells with the TOP-Flash or FOP-Flash reporter plasmids. A co-transfection with a Renilla luciferase plasmid is recommended for normalization.

  • Inhibitor Treatment: After 24 hours, treat the transfected cells with varying concentrations of the tankyrase inhibitors.

  • Wnt Stimulation (Optional): In cell lines with low basal Wnt activity, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.

  • Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The ratio of TOP/FOP activity indicates the level of Wnt/β-catenin signaling. Calculate the dose-dependent inhibition of Wnt signaling by the test compounds.

Conclusion

While direct experimental data for this compound is not yet available, its benzamide core structure provides a strong rationale for its investigation as a tankyrase inhibitor. The established potency of well-characterized tankyrase inhibitors like XAV939, IWR-1, and G007-LK in modulating the Wnt/β-catenin pathway sets a benchmark for the potential efficacy of novel compounds. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of this compound and its comparative performance against these known inhibitors. Such studies are crucial for the discovery and development of new therapeutic agents targeting the oncogenic Wnt/β-catenin signaling pathway.

References

  • Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry. [Link]

  • Wnt/β-catenin Signaling Inhibitors. PubMed. [Link]

  • IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. PubMed. [Link]

  • TNKS1 (PARP5A) Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract. PubMed. [Link]

  • Tankyrases: Structure, Function and Therapeutic Implications in Cancer. PubMed Central. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

  • Predicting Tankyrase Binders. Protocols.io. [Link]

  • The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. AACR Journals. [Link]

  • What are TNKS2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. National Institutes of Health. [Link]

  • Advances in the development of Wnt/β-catenin signaling inhibitors. PubMed Central. [Link]

  • A First-In-Human Dose-Escalation Phase I Study of Basroparib, a Tankyrase Inhibitor, in Patients with Advanced-Stage Solid Tumors. PubMed. [Link]

  • 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide | C13H9BrClNO2. PubChem. [Link]

  • Human Tankyrase-1 (TNKS) ELISA Kit. Abbkine. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. MDPI. [Link]

  • Structural basis of tankyrase activation by polymerization. PubMed Central. [Link]

  • A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. AACR Journals. [Link]

  • 4-bromo-N-(5-chloro-2-methylphenyl)benzamide | C14H11BrClNO. PubChem. [Link]

  • (A–B) Tankyrase inhibitors, XAV939 and IWR-1-endo, attenuate TOPFLASH... ResearchGate. [Link]

  • Tankyrase inhibitor XAV-939 enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells. PubMed. [Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. [Link]

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Research Square. [Link]

  • G007-LK - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Update on PETRA trial investigating a next-generation PARP1 select inhibitor. YouTube. [Link]

  • 4-bromo-N-(5-chloro-2-methoxyphenyl)benzamide | C14H11BrClNO2. PubChem. [Link]

  • Identifying and Validating Tankyrase Binders and Substrates: A Candidate Approach. Protocols.io. [Link]

  • Synthesis and Characterization of N-(Pyrrolidinobenzyl)- benzamide and its Complexes with Cobalt(II), Nickel(II), Copper(II) and. Asian Journal of Chemistry. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

Sources

A Researcher's Guide to the Bioactivity Validation of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous targeted therapeutic agents. The compound 4-Bromo-N-(5-chloro-2-pyridyl)benzamide is one such molecule, utilized in the design of bioactive molecules, including kinase inhibitors.[1][2] While its specific biological targets are not yet fully elucidated, its structural alerts point towards a likely role in the inhibition of protein kinases, a critical class of enzymes in cellular signaling.[3]

This guide provides a comprehensive, technically detailed framework for the bioactivity validation of this compound. We will proceed with the hypothesis that, based on the known activity of similar benzamide derivatives, this compound may act as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[4][5][6]

To establish a rigorous comparison, we will benchmark the performance of our test compound against Ponatinib (AP24534) , a potent, FDA-approved multi-kinase inhibitor with well-characterized activity against FGFR1. This comparative approach will provide a clear context for interpreting the experimental data and assessing the potential of this compound as a novel therapeutic agent.

I. The Scientific Rationale: Why a Phased Validation Approach is Critical

Validating a novel kinase inhibitor is a multi-step process that moves from broad, high-throughput screening to specific, mechanistic studies. This phased approach is essential for a number of reasons:

  • Minimizing False Positives and Negatives: Initial screens can be prone to artifacts. A multi-assay strategy, employing different detection technologies, is crucial for confirming initial hits and discarding compounds that interfere with the assay itself.[7]

  • Distinguishing On-Target from Off-Target Effects: A compound may exhibit cellular activity due to effects on targets other than the one of interest. A combination of biochemical (enzyme-based) and cell-based assays is necessary to confirm that the observed cellular phenotype is a direct result of inhibiting the target kinase.

  • Understanding the Mechanism of Inhibition: Determining whether a compound is an ATP-competitive, allosteric, or non-competitive inhibitor provides critical insights for lead optimization and predicting potential resistance mechanisms.[8]

Our validation workflow for this compound will, therefore, be structured in three main phases:

  • Phase 1: Biochemical Validation of Direct FGFR1 Inhibition.

  • Phase 2: Cell-Based Validation of On-Target Activity.

  • Phase 3: Selectivity Profiling.

II. Phase 1: Biochemical Validation of Direct FGFR1 Inhibition

The first step is to determine if this compound can directly inhibit the enzymatic activity of FGFR1 in a cell-free system. We will employ a robust, non-radioactive, ADP-based assay, which offers a universal and highly sensitive method for measuring kinase activity.[9][10][11]

Experimental Workflow: Biochemical Validation

Biochemical Validation Workflow cluster_prep Assay Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant FGFR1 - Poly(Glu,Tyr) substrate - ATP - Assay Buffer plate Plate Compounds and Enzyme reagents->plate compounds Prepare Compounds: - this compound - Ponatinib (Control) - DMSO (Vehicle) compounds->plate initiate Initiate Reaction with ATP/Substrate Mix plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Add ADP Detection Reagent incubate->stop read Read Luminescence stop->read normalize Normalize Data to Controls read->normalize curvefit Generate Dose-Response Curve normalize->curvefit ic50 Calculate IC50 Value curvefit->ic50

Caption: Workflow for biochemical validation of FGFR1 inhibition.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available ADP-based kinase assay platforms.[11]

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human FGFR1 enzyme in kinase assay buffer.

    • Prepare a 2X solution of Poly(Glu,Tyr) substrate and ATP in kinase assay buffer. The final ATP concentration should be at the Km for FGFR1 to ensure accurate IC50 determination for ATP-competitive inhibitors.[9]

    • Prepare serial dilutions of this compound and Ponatinib in DMSO, followed by a final dilution in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X FGFR1 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Interpretation
CompoundPredicted IC50 (nM) for FGFR1Rationale
This compoundTo be determinedThe primary goal of the experiment.
Ponatinib< 10A potent, known FGFR1 inhibitor, serving as a positive control.

A low nanomolar IC50 value for this compound would provide strong evidence for its direct inhibition of FGFR1.

III. Phase 2: Cell-Based Validation of On-Target Activity

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is necessary to determine if the compound can engage its target in a cellular context and elicit a biological response.[12] We will use a cell line with a known dependency on FGFR1 signaling for proliferation.

Signaling Pathway: FGFR1-Mediated Proliferation

FGFR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds & Dimerizes PLCg PLCγ FGFR1->PLCg Phosphorylates RAS RAS FGFR1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor This compound Inhibitor->FGFR1 Blocks ATP Binding

Caption: Simplified FGFR1 signaling pathway leading to cell proliferation.

Detailed Protocol: Anti-Proliferation Assay in NCI-H1581 Cells

The NCI-H1581 non-small cell lung cancer cell line exhibits FGFR1 amplification and is sensitive to FGFR1 inhibition.[4][5]

  • Cell Culture:

    • Culture NCI-H1581 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Ponatinib in cell culture medium.

    • Replace the medium in the cell plate with medium containing the compound dilutions. Include a DMSO vehicle control.

    • Incubate for 72 hours.

  • Viability Assessment:

    • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO-treated cells (100% viability).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Expected Data and Interpretation
CompoundPredicted GI50 (µM) in NCI-H1581 cellsRationale
This compoundTo be determinedA potent GI50 would indicate cell permeability and on-target activity.
Ponatinib< 0.1Expected potent inhibition of proliferation in an FGFR1-dependent cell line.

A strong correlation between the biochemical IC50 and the cellular GI50 for this compound would provide compelling evidence for its mechanism of action.

IV. Phase 3: Kinase Selectivity Profiling

A critical aspect of drug development is understanding the selectivity of a compound. A highly selective inhibitor will have fewer off-target effects and a better safety profile. Kinase selectivity is typically assessed by screening the compound against a large panel of kinases.

Experimental Workflow: Kinase Selectivity Profiling

Kinase Selectivity Profiling Workflow cluster_screening Primary Screen cluster_validation Dose-Response Validation cluster_analysis Selectivity Analysis single_dose Screen Compound at a Single High Concentration (e.g., 1 µM) against a Kinase Panel identify_hits Identify Kinases with >50% Inhibition single_dose->identify_hits dose_response Perform Full Dose-Response Assays for Identified Hits identify_hits->dose_response calculate_ic50 Calculate IC50 Values for Off-Target Kinases dose_response->calculate_ic50 compare_ic50 Compare On-Target (FGFR1) IC50 to Off-Target IC50s calculate_ic50->compare_ic50 selectivity_score Calculate Selectivity Score compare_ic50->selectivity_score

Caption: Workflow for assessing the kinase selectivity of a compound.

Recommended Approach

Engage a contract research organization (CRO) that offers kinase profiling services. A typical service would involve screening this compound against a panel of over 400 kinases at a fixed concentration (e.g., 1 µM). Any kinases that show significant inhibition would then be subjected to full IC50 determination.

Data Interpretation

The selectivity of this compound can be quantified by a selectivity score, which is the ratio of the off-target IC50 to the on-target (FGFR1) IC50. A higher selectivity score indicates a more selective compound. The goal is to identify compounds with at least a 100-fold selectivity for the primary target over other kinases.

V. Conclusion and Future Directions

This guide has outlined a rigorous, multi-phased approach to validate the bioactivity of this compound as a putative FGFR1 inhibitor. By combining biochemical and cell-based assays with comprehensive selectivity profiling, researchers can build a robust data package to support the continued development of this compound.

Positive results from this validation cascade would warrant further investigation, including:

  • Mechanism of Action Studies: To determine if the inhibition is ATP-competitive.

  • In Vivo Efficacy Studies: To assess the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and Toxicological Studies: To evaluate the drug-like properties of the compound.

The systematic validation of novel chemical entities like this compound is a cornerstone of modern drug discovery. By adhering to the principles of scientific integrity and employing a logical, data-driven approach, the scientific community can effectively identify and advance the next generation of targeted therapies.

References

  • This compound. MySkinRecipes. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PMC. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. PMC - NIH. [Link]

  • This compound | C12H8BrClN2O. PubChem. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Principles of Kinase Allosteric Inhibition and Pocket Validation. PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators. J-Stage. [Link]

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC - PubMed Central. [Link]

  • Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins Discovery. [Link]

  • Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Taylor & Francis Online. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • 4-bromo-3-chloro-N-(5-methyl-2-pyridinyl)benzamide | C13H10BrClN2O. PubChem. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Taylor & Francis Online. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [Link]

  • A cell-based screening assay to identify novel kinase inhibitors. American Association for Cancer Research. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For professionals in this field, the ability to meticulously characterize compounds such as 4-Bromo-N-(5-chloro-2-pyridyl)benzamide is not merely a procedural step, but a critical juncture that ensures purity, confirms identity, and paves the way for further investigation. This guide provides an in-depth technical comparison of various analytical techniques for the characterization of this specific benzamide, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present supporting data to offer a holistic understanding of its spectroscopic fingerprint.

The Central Role of ¹H NMR in Structural Elucidation

Proton (¹H) NMR spectroscopy stands as the preeminent tool for determining the detailed structure of organic molecules in solution. Its power lies in its ability to provide information about the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons. For a molecule with the complexity of this compound, ¹H NMR is indispensable for confirming the connectivity of the substituted aromatic rings and the amide linkage.

Predicted ¹H NMR Spectral Data

While an experimental spectrum for this compound is not publicly available, we can predict its ¹H NMR spectrum based on established principles of chemical shifts and spin-spin coupling, and by drawing comparisons with structurally similar compounds. The expected chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~ 8.30d1HH-6'Deshielded by the adjacent nitrogen and the electron-withdrawing chloro group.
~ 7.90dd1HH-4'Influenced by the adjacent chloro and amino groups.
~ 7.80d2HH-2, H-6Ortho to the electron-withdrawing carbonyl group.
~ 7.65d2HH-3, H-5Meta to the carbonyl group, influenced by the bromine atom.
~ 8.10d1HH-3'Ortho to the nitrogen atom.
~ 9.50s1HNHAmide proton, chemical shift can be variable and concentration-dependent.

Note: Predicted values are based on additive models and data from analogous structures. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Acquisition

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol represents a standard procedure for the analysis of a solid organic compound like this compound.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals. CDCl₃ is a common choice for many organic compounds.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
  • The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
  • The magnetic field is "shimmed" to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
  • A standard ¹H NMR experiment is performed, typically involving the co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. It is a valuable complementary technique to ¹H NMR, as it reveals the number of chemically distinct carbon atoms and their electronic environments.[2]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 165C=O (Amide Carbonyl)
~ 150C-2'
~ 147C-6'
~ 138C-4'
~ 135C-1
~ 132C-3, C-5
~ 129C-2, C-6
~ 128C-4
~ 120C-5'
~ 115C-3'

Note: Predicted values based on analogous structures and computational models.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. This is crucial for confirming the molecular formula.[1][3]

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Comments
[M]+•324/326/328Molecular ion peak showing the characteristic isotopic pattern for one bromine and one chlorine atom.
[M+H]+325/327/329Protonated molecular ion, often observed in electrospray ionization (ESI) or chemical ionization (CI).
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[4]

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~ 3300N-H stretch (amide)
~ 1670C=O stretch (amide I band)
~ 1590, 1480C=C stretch (aromatic rings)
~ 1530N-H bend (amide II band)
~ 1250C-N stretch (amide)
~ 1070C-Br stretch
~ 830C-Cl stretch

Workflow and Decision-Making in Spectroscopic Analysis

The process of characterizing a novel compound is a logical and iterative workflow. The following diagram illustrates the typical sequence of analysis and the role of each technique in the structural elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesized Compound nmr ¹H & ¹³C NMR synthesis->nmr Primary Structural Information ms Mass Spectrometry synthesis->ms Molecular Formula Confirmation ftir FTIR Spectroscopy synthesis->ftir Functional Group Identification interpretation Combined Data Analysis nmr->interpretation ms->interpretation ftir->interpretation structure Final Structure Confirmation interpretation->structure G node1 ¹H NMR + Provides detailed structural connectivity + Quantitative - Requires soluble sample - Can have overlapping signals node2 ¹³C NMR + Shows all unique carbons + Good for skeletal analysis - Low sensitivity (requires more sample/time) - Not typically quantitative without special techniques node3 Mass Spectrometry + High sensitivity + Determines molecular weight - Provides limited structural information alone - Can be destructive node4 FTIR + Fast and non-destructive + Identifies functional groups - Provides limited information on the overall structure - Not suitable for complex mixture analysis

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide analogs, with a primary focus on their potential as kinase inhibitors for applications in oncology. By synthesizing data from published studies, we will explore how systematic structural modifications of this chemical scaffold influence biological activity, offering insights for researchers and professionals in drug discovery and development.

Introduction: The 4-Bromo-N-pyridylbenzamide Scaffold - A Privileged Structure in Kinase Inhibition

Core Structure and Key Interaction Points

The fundamental structure of this compound serves as our template for exploring SAR. The key regions for modification and their influence on activity are highlighted below.

Caption: Core scaffold of this compound highlighting key regions for SAR analysis.

Structure-Activity Relationship Analysis

The following sections detail the impact of structural modifications in each key region on the biological activity of the analogs, with a focus on FGFR1 inhibition as a primary endpoint.

Modifications on the Benzamide Ring (Region A)

The 4-bromobenzamide moiety plays a crucial role in anchoring the molecule within the kinase active site. The bromine atom at the 4-position is a key feature.

A study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors provides valuable insights into the importance of this region[1]. While the N-aryl group is different from our core topic, the SAR on the benzamide ring is highly relevant. The 4-bromo substitution was found to be critical for potent FGFR1 inhibitory activity. It is hypothesized that the bromine atom occupies a hydrophobic pocket in the enzyme's active site, contributing to the overall binding affinity.

Compound IDModification at 4-positionFGFR1 IC50 (µM)Antiproliferative Activity (NCI-H1581, IC50 in µM)Reference
C9 Bromo0.021 ± 0.0031.25 ± 0.23[1]
Analog 1 Chloro> 10Not reported[1]
Analog 2 Methyl> 10Not reported[1]
Analog 3 Hydrogen> 10Not reported[1]

Key Takeaways for Region A:

  • 4-Bromo is Optimal: The presence of a bromine atom at the 4-position of the benzamide ring is essential for high-potency FGFR1 inhibition.

  • Halogen Specificity: Simple replacement of bromine with other halogens like chlorine, or with a methyl group or hydrogen, leads to a significant loss of activity. This suggests a specific steric and electronic requirement in the corresponding binding pocket.

The Amide Linker (Region B)

The amide linker provides a rigid connection between the two aromatic rings and is a critical hydrogen bonding motif. Its planarity influences the relative orientation of the benzamide and pyridyl rings. Modifications to this linker, such as N-alkylation or replacement with a thioamide, would likely disrupt the optimal binding conformation and are generally not well-tolerated in many kinase inhibitor scaffolds.

Modifications on the N-Pyridyl Ring (Region C)

The N-(5-chloro-2-pyridyl) moiety is predicted to interact with the solvent-exposed region of the kinase active site. The substituents on this ring are crucial for modulating physicochemical properties and can introduce additional interactions.

In the context of kinase inhibition, the 5-chloro substituent on the pyridyl ring likely contributes to the overall electronic properties of the molecule and may engage in halogen bonding or hydrophobic interactions within the active site. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in many kinase inhibitors that interact with the hinge region of the kinase.

Hypothesized SAR for Region C:

  • Position of Chloro Substituent: The 5-position for the chloro group is likely important for directing the binding orientation. Moving it to other positions would alter the interaction profile.

  • Alternative Halogens: Replacing chlorine with other halogens like fluorine or bromine could fine-tune the electronic and steric properties, potentially impacting potency and selectivity.

  • Additional Substituents: Introduction of small alkyl or alkoxy groups on the pyridyl ring could be explored to probe for additional hydrophobic interactions.

Experimental Protocols

To enable comparative evaluation of novel analogs, standardized experimental protocols are essential.

FGFR1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FGFR1.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate enzyme, compound, and substrate Compound_Prep->Incubation Reagent_Prep Prepare assay buffer, FGFR1 enzyme, substrate, and ATP Reagent_Prep->Incubation Initiation Initiate reaction with ATP Incubation->Initiation Termination Stop reaction after a defined time Initiation->Termination Signal_Generation Add detection reagent (e.g., ADP-Glo) Termination->Signal_Generation Measurement Measure luminescence/ fluorescence Signal_Generation->Measurement

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the FGFR1 enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound in an appropriate kinase buffer.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Plate NSCLC cells (e.g., NCI-H1581) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The current analysis indicates that the 4-bromo substituent on the benzamide ring is a critical determinant of potency, likely through interactions with a hydrophobic pocket in the kinase active site. The N-(5-chloro-2-pyridyl) moiety offers opportunities for fine-tuning the physicochemical properties and exploring additional interactions.

Future research in this area should focus on:

  • Systematic SAR of the N-pyridyl ring: Synthesize and test analogs with modifications at different positions of the pyridyl ring to establish a clear SAR for this region.

  • Kinase selectivity profiling: Evaluate potent compounds against a panel of kinases to determine their selectivity profile.

  • In vivo efficacy studies: Advance lead compounds into preclinical animal models to assess their pharmacokinetic properties and antitumor efficacy.

By systematically applying the principles of medicinal chemistry and leveraging the insights from this comparative guide, researchers can further optimize this promising scaffold to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. Available at: [Link]

Sources

Cross-Reactivity Profiling of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

In the landscape of medicinal chemistry, 4-Bromo-N-(5-chloro-2-pyridyl)benzamide (herein referred to as Probe B-CPB ) represents a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets. While often utilized as a synthetic intermediate for complex anticoagulants (e.g., Betrixaban analogs), this molecule possesses intrinsic biological activity that necessitates rigorous cross-reactivity profiling.

This guide evaluates Probe B-CPB primarily as a P2X7 Receptor Antagonist , a common application for this benzamide-pyridine pharmacophore, while critically analyzing its off-target liabilities against Factor Xa (FXa) and Kinase families.

The "Scaffold Clash" Hypothesis

The core utility of Probe B-CPB lies in its ability to interrogate the P2X7 purinergic receptor , a key gatekeeper of inflammation (NLRP3 inflammasome activation). However, its structural homology to the S1-binding fragment of Factor Xa inhibitors creates a significant selectivity challenge.

Key Performance Metric:

  • Primary Target: P2X7 Receptor (Antagonist)[1][2]

  • Primary Liability: Factor Xa (Serine Protease Inhibition)

  • Secondary Liability: hERG Channel (Cardiotoxicity risk common to benzamides)

Part 2: Comparative Performance Analysis

The following analysis compares Probe B-CPB against the "Gold Standard" P2X7 antagonist (A-438079 ) and a structural analog with high Factor Xa affinity (Betrixaban , used here as a positive control for cross-reactivity).

Table 1: Biological Profile & Selectivity Window
FeatureProbe B-CPB A-438079 (Alternative 1)Betrixaban (Alternative 2)
Primary Class Pharmacological Probe / IntermediateSelective P2X7 AntagonistFactor Xa Inhibitor (Anticoagulant)
P2X7 Potency (IC₅₀) ~150 - 300 nM (Moderate)~100 nM (High)> 10 µM (Inactive)
Factor Xa Affinity Low-Moderate (µM range) Negligible< 5 nM (High Potency)
Selectivity Ratio Low (< 10-fold) High (> 1000-fold) N/A (Target is FXa)
Metabolic Stability Low (Rapid oxidative metabolism)ModerateHigh
Application Hit-to-Lead Optimization, Scaffold HoppingIn vivo Proof of ConceptClinical Anticoagulation
Expert Insight: When to Use Probe B-CPB
  • Use Probe B-CPB when conducting Structure-Activity Relationship (SAR) studies to map the minimal pharmacophore required for P2X7 binding vs. Factor Xa avoidance. It serves as a simplified "fragment" to test binding pocket tolerance.

  • Do NOT Use Probe B-CPB for in vivo phenotype studies without extensive control groups, as its off-target inhibition of coagulation proteases (FXa) can confound inflammatory readouts (e.g., reducing fibrin-driven inflammation independent of P2X7).

Part 3: Mechanism of Action & Signaling Pathways

To understand the cross-reactivity profile, we must visualize the intended pathway (P2X7) versus the off-target risk.

Diagram 1: P2X7 Receptor Signaling & Inflammasome Activation

This diagram illustrates the primary pathway Probe B-CPB is intended to inhibit.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Ligand-Gated Channel) ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Induces Ca_Influx Ca2+ Influx P2X7->Ca_Influx Induces BCPB Probe B-CPB (Inhibitor) BCPB->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Trigger Ca_Influx->NLRP3 Trigger Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves IL1B Mature IL-1β (Inflammation) Caspase1->IL1B ProIL1B Pro-IL-1β ProIL1B->IL1B Processed by Caspase-1

Figure 1: Mechanism of Action. Probe B-CPB blocks the ATP-gated P2X7 channel, preventing K+ efflux and subsequent NLRP3 inflammasome assembly.

Part 4: Experimental Protocols for Cross-Reactivity

To validate the specificity of Probe B-CPB, a "Self-Validating" screening cascade is required. This protocol ensures that observed effects are due to P2X7 blockade and not protease inhibition.

Protocol A: Primary Screen - FLIPR Calcium Influx Assay (P2X7)

Objective: Quantify the potency of B-CPB against the intended target.

  • Cell Line: HEK293 cells stably expressing human P2X7 (hP2X7).

  • Reagent Prep: Dissolve Probe B-CPB in DMSO to 10 mM stock. Prepare serial dilutions in HBSS buffer (Range: 1 nM to 10 µM).

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator for 45 mins at 37°C.

  • Pre-Incubation: Add Probe B-CPB to cells and incubate for 20 mins.

  • Stimulation: Inject BzATP (a specific P2X7 agonist, 30 µM final conc) to trigger channel opening.

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR Tetra or FlexStation.

  • Validation:

    • Positive Control: A-438079 (Should show IC₅₀ ~100 nM).

    • Negative Control: DMSO vehicle.

Protocol B: Counter Screen - Chromogenic Factor Xa Assay

Objective: Quantify the "Betrixaban-like" off-target liability.

  • System: Cell-free enzymatic assay.

  • Components: Purified Human Factor Xa (enzyme) and S-2765 (chromogenic substrate).

  • Reaction:

    • Mix Factor Xa (0.5 nM) with Probe B-CPB (varying concentrations) in Tris-buffer (pH 7.4).

    • Incubate for 10 mins at Room Temperature.

    • Add Substrate S-2765 (200 µM).

  • Kinetics: Monitor absorbance at 405 nm (cleavage of p-nitroaniline) for 10 mins.

  • Calculation: Plot Vmax vs. [Inhibitor]. Significant inhibition (>50% at 10 µM) indicates a "Red Flag" for specificity.

Part 5: The Screening Workflow

The following diagram outlines the decision logic for accepting Probe B-CPB as a valid tool for a specific experiment.

Screening_Cascade Start Probe B-CPB Sample P2X7_Assay P2X7 Ca2+ Flux (Primary Screen) Start->P2X7_Assay Potency_Check IC50 < 500 nM? P2X7_Assay->Potency_Check FXa_Assay Factor Xa Counter Screen Potency_Check->FXa_Assay Yes Fail Reject / Use Structural Analog Potency_Check->Fail No (Weak Binder) Selectivity_Check Selectivity > 50x? FXa_Assay->Selectivity_Check Pass Valid Tool Compound Selectivity_Check->Pass Yes Selectivity_Check->Fail No (Promiscuous)

Figure 2: Go/No-Go Screening Cascade. Probe B-CPB must demonstrate a >50-fold selectivity window over Factor Xa to be considered a reliable P2X7 probe.

References

  • PubChem. (2025).[3] Compound Summary: this compound (CID 603892).[4] National Library of Medicine. Link

  • Dombroski, M. A., et al. (2010). Discovery of Adamantane Amides as Potent P2X7 Antagonists. Bioorganic & Medicinal Chemistry Letters.[1] (Contextual citation for Benzamide P2X7 SAR). Link

  • Zhang, P., et al. (2009). Discovery of Betrixaban (PRT054021), a potent, orally active, direct factor Xa inhibitor.[5] Bioorganic & Medicinal Chemistry Letters.[1] (Demonstrates the Factor Xa liability of the chloropyridine-benzamide scaffold). Link

  • Guile, S. D., et al. (2009).[2] Antagonists of the P2X7 receptor.[1][2] From lead identification to drug development. Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to Establishing Analytical Standards for 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of a Well-Characterized Standard

In the landscape of pharmaceutical research and development, the integrity of every result hinges on the quality of the starting materials. 4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a halogenated benzamide derivative whose structural motifs are common in pharmacologically active molecules and synthetic intermediates. Its precise analytical characterization is not merely a procedural formality but the bedrock of reproducible, reliable, and valid scientific outcomes. An uncharacterized or poorly defined analytical standard can introduce unacceptable variability, leading to flawed data interpretation and costly delays in development pipelines.

This guide provides an in-depth comparison of orthogonal analytical techniques essential for the comprehensive characterization of this compound. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, empowering researchers to establish and validate a robust analytical standard. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the identity, purity, and overall quality of the compound.

Physicochemical Profile and Its Analytical Implications

Understanding the fundamental properties of this compound is the first step in designing an effective analytical strategy. These properties dictate the most suitable techniques for separation and characterization.

PropertyValue (Predicted/Typical)Analytical Implication
Molecular Formula C₁₂H₈BrClN₂ODictates the exact mass for mass spectrometry confirmation.
Molecular Weight 311.57 g/mol Essential for preparing solutions of known concentration.
Structure Aromatic rings with amide linkerStrong UV absorbance makes HPLC-UV a primary technique for quantification.[1]
Polarity Moderately polarSuitable for reversed-phase chromatography.[1] The presence of halogen atoms increases its hydrophobicity compared to a simple benzamide.
Volatility Low to moderateMay require high temperatures for GC analysis, posing a risk of thermal degradation. LC-MS is often a more suitable alternative.[2]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol)Guides the selection of appropriate diluents for sample preparation across all analytical platforms.

Orthogonal Analytical Approaches: A Comparative Framework

No single analytical technique can provide a complete picture of a compound's purity and identity. A multi-pronged, orthogonal approach is crucial. Here, we compare the three cornerstone techniques for small molecule characterization.

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV/PDA Purity Assessment & Quantification High precision and accuracy for purity determination (e.g., area percent). Capable of separating closely related structural impurities.[3]Co-eluting impurities with similar UV spectra may go undetected. Provides limited structural information.
LC-MS Impurity Identification & Identity Confirmation Provides molecular weight information, confirming identity and aiding in the structural elucidation of unknown impurities.[2]Quantification can be less precise than HPLC-UV due to variations in ionization efficiency.
NMR Spectroscopy Unambiguous Structure Elucidation & Identity The "gold standard" for confirming the chemical structure. Can identify and quantify impurities without a reference standard for each, provided signals are resolved.Lower throughput and requires a higher concentration of the analyte. Less sensitive for trace impurity detection compared to MS.

The Certificate of Analysis (CoA): Deconstructing the Data

  • Identity Confirmation: This should be confirmed by ¹H NMR and Mass Spectrometry, with spectra provided. The data must be consistent with the proposed structure.[4]

  • Purity Value: The purity should be determined by a quantitative method, typically HPLC. A purity value of >98% is generally expected for a reference standard.

  • Method Specificity: The CoA should detail the methods used (e.g., HPLC column type, mobile phase, detector). This transparency allows for methodological replication and verification.

  • Data on Impurities: Information on residual solvents (often by GC) and any significant process-related impurities should be included. The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds.[3]

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust framework for the in-house verification of a this compound standard.

Workflow for Analytical Standard Validation

The overall process ensures that the material is suitable for its intended use before being incorporated into critical experiments.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Orthogonal Verification cluster_2 Phase 3: Acceptance & Use A Receive Standard B Review Certificate of Analysis (CoA) A->B C Visual Inspection (Color, Form) A->C D HPLC-PDA Analysis (Purity & Impurity Profile) B->D E LC-MS Analysis (Identity & Impurity Mass) B->E F ¹H NMR Analysis (Structural Confirmation) B->F G Compare Data with CoA D->G E->G F->G H Accept or Reject Standard G->H I Prepare & Qualify Stock Solutions H->I If Accepted J Release for Experimental Use I->J

Caption: Workflow for validating a new analytical standard.

Protocol: Reversed-Phase HPLC-PDA for Purity Assessment

This method is designed to separate the main component from potential process-related impurities, such as starting materials or by-products.

  • Rationale: A C18 column is selected for its versatility in retaining moderately polar compounds.[1] A gradient elution ensures that both more polar and less polar impurities are effectively separated and eluted within a reasonable runtime. Acetonitrile is a common organic modifier, and a small amount of acid (formic acid) is used to improve peak shape by ensuring the analyte and any acidic/basic impurities are in a single protonation state. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, helping to assess peak purity.

  • Instrumentation & Reagents:

    • HPLC system with a binary pump, autosampler, column oven, and PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Reference Standard: this compound.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the standard in the sample diluent to prepare a stock solution of approximately 1.0 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • PDA Detection: 220 - 400 nm, with quantification at the absorbance maximum (e.g., ~254 nm).

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 40
        20.0 95
        25.0 95
        25.1 40

        | 30.0 | 40 |

    • Analysis: Inject the prepared standard solution.

    • Data Interpretation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected. Assess peak purity using the PDA software.

Protocol: LC-MS for Identity Confirmation

This method confirms the molecular weight of the main peak observed in the HPLC analysis.

  • Rationale: The same chromatographic conditions as the HPLC-PDA method can often be used, allowing for direct correlation of peaks. Mass spectrometry provides definitive molecular weight data, which is a critical piece of evidence for structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like benzamides.

  • Instrumentation & Reagents:

    • LC-MS system with ESI source.

    • Use the same column, reagents, and chromatographic conditions as the HPLC-PDA method.

  • Procedure:

    • Sample Preparation: Use the same solution prepared for the HPLC analysis.

    • MS Conditions:

      • Ionization Mode: ESI, Positive.

      • Scan Range: 100 - 500 m/z.

      • Optimize capillary voltage, cone voltage, and source temperature according to the specific instrument.

    • Analysis: Inject the sample and acquire both total ion chromatogram (TIC) and mass spectral data.

    • Data Interpretation: Extract the mass spectrum for the main chromatographic peak. The observed mass should correspond to the expected protonated molecule [M+H]⁺ for C₁₂H₈BrClN₂O. The characteristic isotopic pattern for one bromine and one chlorine atom should also be present.

Protocol: ¹H NMR for Structural Elucidation

This protocol provides the most definitive structural confirmation.

  • Rationale: ¹H NMR provides information about the chemical environment of every proton in the molecule. The chemical shift, integration, and multiplicity (splitting pattern) of each signal create a unique fingerprint that can be used to unambiguously confirm the structure. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good solvent choice as it effectively dissolves the compound and its amide N-H proton is typically observable.

  • Instrumentation & Reagents:

    • NMR Spectrometer (≥400 MHz).

    • High-quality 5 mm NMR tubes.

    • Deuterated Solvent: DMSO-d₆.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

    • Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Interpretation: Analyze the spectrum for the expected signals. The aromatic region should show distinct multiplets corresponding to the protons on both the bromobenzoyl and chloropyridyl rings. The amide proton (N-H) should appear as a broad singlet at a downfield chemical shift. The integration of the signals should correspond to the number of protons in each environment.

Analytical Techniques Workflow Comparison

G cluster_hplc HPLC / LC-MS Workflow cluster_nmr NMR Workflow compound Standard Sample hplc_prep Dissolve in Acetonitrile/Water compound->hplc_prep nmr_prep Dissolve in DMSO-d6 compound->nmr_prep hplc_run Inject into LC System (C18 Column) hplc_prep->hplc_run hplc_detect Detect via PDA (Purity) & MS (Identity) hplc_run->hplc_detect nmr_run Acquire Spectrum in NMR Spectrometer nmr_prep->nmr_run nmr_detect Process Data (Structural Confirmation) nmr_run->nmr_detect

Caption: Sample preparation and analysis flow for different techniques.

Conclusion

Establishing a reliable analytical standard for this compound is a foundational activity for any research or development program that utilizes it. A superficial reliance on a supplier's Certificate of Analysis is insufficient. Instead, a rigorous, in-house verification using an orthogonal combination of HPLC-PDA for purity, LC-MS for identity, and NMR for definitive structural confirmation is the standard of practice. This multi-faceted approach ensures a deep understanding of the material's quality, mitigates the risk of experimental artifacts, and upholds the principles of scientific integrity. By investing in this robust characterization upfront, researchers can proceed with confidence, knowing their results are built upon a solid analytical foundation.

References

  • PubChem. 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate. Pharmaffiliates. [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Veeprho. Chlorantraniliprole Impurities and Related Compound. Veeprho. [Link]

  • PubMed. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. National Center for Biotechnology Information. [Link]

  • PubMed. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Pharmaffiliates. Diazepam-impurities. Pharmaffiliates. [Link]

  • ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

  • Lifescience in Action. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Lifescience in Action. [Link]

  • The Royal Society of Chemistry. Supporting Information - General procedure for the oxidation of N-methyl benzylamine. The Royal Society of Chemistry. [Link]

  • SpectraBase. 5-Bromo-2-(2-chloro-benzyloxy)-N-pyridin-3-yl-benzamide - 1H NMR Spectrum. SpectraBase. [Link]

Sources

A Comparative Guide to the Biological Efficacy of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring novel oncology therapeutics, the N-pyridylbenzamide scaffold represents a promising starting point for the design of potent kinase inhibitors. This guide provides a comparative analysis of the potential biological efficacy of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide by examining the experimentally determined activities of its close structural analogs. While direct biological data for this specific compound is not extensively available in the public domain, a detailed exploration of the structure-activity relationships (SAR) within this chemical class can offer valuable insights into its potential as an anticancer agent.

Introduction to the N-Pyridylbenzamide Scaffold in Kinase Inhibition

The N-pyridylbenzamide core is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a variety of protein kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern oncology drug discovery.

The general structure of N-pyridylbenzamides allows for diverse substitutions on both the benzamide and pyridine rings, enabling the fine-tuning of their inhibitory potency and selectivity against specific kinase targets. The amide linkage provides a rigid backbone for the molecule, while the aryl rings can engage in various interactions within the ATP-binding pocket of a target kinase.

The Significance of the 4-Bromo-Benzamide Moiety

Recent studies have highlighted the importance of the 4-bromo-benzamide moiety in the design of potent kinase inhibitors. A notable example is a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives that have been identified as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)[1]. FGFR1 is a receptor tyrosine kinase that, when amplified or mutated, can drive the proliferation of various cancer types, including non-small cell lung cancer (NSCLC).

The bromine atom at the 4-position of the benzamide ring is thought to contribute to the binding affinity of these compounds, potentially through hydrophobic interactions within the kinase domain[2]. This halogen substitution can significantly influence the overall electronic and lipophilic properties of the molecule, which are critical for cell permeability and target engagement.

Comparative Analysis: Insights from Structurally Similar Compounds

To infer the potential biological efficacy of this compound, we will examine the data from key studies on its analogs.

Case Study: 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives as FGFR1 Inhibitors

A study focused on developing novel FGFR1 inhibitors provides a compelling case for the potential of 4-bromo-benzamide derivatives as anticancer agents[1]. In this research, a series of compounds were synthesized and evaluated for their ability to inhibit NSCLC cell lines with FGFR1 amplification.

One of the most promising compounds from this series, designated as C9, demonstrated significant inhibitory activity against five different NSCLC cell lines.

Table 1: In Vitro Cytotoxicity of Compound C9 against NSCLC Cell Lines with FGFR1 Amplification [1]

Cell LineIC₅₀ (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

These results indicate that a 4-bromo-benzamide scaffold can be effectively utilized to achieve potent anticancer activity in the low micromolar range. The study further elucidated the mechanism of action, showing that compound C9 induced cell cycle arrest at the G2 phase and promoted apoptosis in a dose-dependent manner.

Structure-Activity Relationship (SAR) Considerations

The biological activity of N-pyridylbenzamide derivatives is highly dependent on the substitution patterns on both aromatic rings.

  • Benzamide Ring: As demonstrated by the FGFR1 inhibitors, a bromine atom at the 4-position can be favorable for activity[1]. Other substitutions on this ring would need to be empirically tested to determine their effect on potency and selectivity.

  • Pyridine Ring: The position and nature of substituents on the pyridine ring are crucial for target engagement. In the case of this compound, the 5-chloro substituent likely plays a significant role in defining its kinase selectivity profile. Studies on other N-substituted benzamide derivatives have shown that a chlorine atom on the phenyl ring can in some cases decrease anti-proliferative activity, highlighting the nuanced effects of halogenation[3].

The interplay between the substituents on both rings will ultimately determine the overall efficacy and target profile of this compound.

Postulated Mechanism of Action and Signaling Pathway

Based on the data from its structural analogs, it is plausible that this compound functions as a kinase inhibitor. The N-pyridylbenzamide scaffold can mimic the hinge-binding motif of many known ATP-competitive kinase inhibitors. The nitrogen atoms in the pyridine ring and the amide linker can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

The 4-bromo-phenyl and 5-chloro-pyridyl moieties would then occupy adjacent hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity and selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR1) PLCg1 PLCγ1 RTK->PLCg1 Phosphorylation ERK ERK RTK->ERK Phosphorylation Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibition Downstream Downstream Signaling (Proliferation, Survival) PLCg1->Downstream ERK->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest Inhibition

Caption: Postulated signaling pathway inhibition by this compound.

Experimental Protocols for Efficacy Evaluation

To empirically determine the biological efficacy of this compound and compare it to other compounds, a standardized set of in vitro and in vivo assays should be employed.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a reference compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

G A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Read Absorbance D->E F Calculate IC₅₀ E->F

Caption: Workflow for an in vitro MTT cell viability assay.

Kinase Inhibition Assay

To determine the direct inhibitory effect of the compound on a specific kinase, a biochemical kinase assay is necessary. Various formats are available, including those that measure the consumption of ATP or the phosphorylation of a substrate.

Protocol (Generic):

  • Reaction Setup: In a microplate, combine the purified kinase, a kinase-specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • Detection: Use a detection reagent that quantifies either the amount of ADP produced or the amount of phosphorylated substrate. This can be based on luminescence, fluorescence, or other detection methods.

  • Data Analysis: Determine the IC₅₀ value for kinase inhibition.

In Vivo Xenograft Model

To evaluate the in vivo efficacy, a tumor xenograft model is the standard.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and treatment groups. Administer the test compound at a predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent, likely acting as a kinase inhibitor. The 4-bromo-benzamide moiety has been shown to be a key feature in potent FGFR1 inhibitors, and the N-pyridylbenzamide scaffold is a well-established pharmacophore for kinase inhibition.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of kinase assays and cancer cell lines. A comprehensive SAR study, exploring variations in the substitution patterns on both the benzamide and pyridine rings, will be crucial for optimizing its potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for such an investigation.

References

  • Bavetsias, V., & Linardopoulos, S. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed.
  • Jiang, H., et al. (2019).
  • White, A. W., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536.

Sources

A Senior Application Scientist's Guide to the Comprehensive Identification of Synthesized 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively identify 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a novel compound with potential applications in medicinal chemistry. We will move beyond rote procedural descriptions to explore the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.

The Synthetic Pathway: A Starting Point for Characterization

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-bromobenzoyl chloride with 2-amino-5-chloropyridine.[1] Understanding this synthesis is the first step in our characterization, as it informs us of potential impurities and by-products that may be present in the crude product.

4-Bromobenzoyl_chloride 4-Bromobenzoyl chloride Reaction Nucleophilic Acyl Substitution 4-Bromobenzoyl_chloride->Reaction 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine->Reaction Product This compound Reaction->Product Byproduct HCl Reaction->Byproduct

Caption: Synthetic route for this compound.

A Multi-Pronged Approach to Identity Confirmation

No single analytical technique is sufficient to definitively confirm the structure and purity of a novel compound. A synergistic approach, employing multiple orthogonal techniques, is essential. For this compound, we will focus on three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesized_Compound Synthesized This compound NMR ¹H and ¹³C NMR (Structural Elucidation) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) Synthesized_Compound->MS HPLC HPLC (Purity Assessment) Synthesized_Compound->HPLC Confirmed_Identity Confirmed Identity and Purity NMR->Confirmed_Identity MS->Confirmed_Identity HPLC->Confirmed_Identity

Caption: The integrated analytical workflow for identity confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For our target compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the protons on the benzamide and pyridine rings. The chemical shifts are influenced by the electronic environment of each proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Amide N-H10.0 - 11.0Singlet (broad)1H
Pyridine H-68.3 - 8.5Doublet1H
Pyridine H-47.8 - 8.0Doublet of doublets1H
Benzamide H-2, H-67.7 - 7.9Doublet2H
Benzamide H-3, H-57.6 - 7.8Doublet2H
Pyridine H-37.2 - 7.4Doublet1H

These are predicted values and may vary based on the solvent and instrument used.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (ppm)
Carbonyl C=O165 - 170
Pyridine C-2150 - 155
Pyridine C-6145 - 150
Pyridine C-4135 - 140
Benzamide C-1130 - 135
Benzamide C-3, C-5128 - 132
Benzamide C-2, C-6125 - 130
Pyridine C-5120 - 125
Benzamide C-4120 - 125
Pyridine C-3110 - 115

These are predicted values and may vary based on the solvent and instrument used.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Acquire the ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following the ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the corresponding protons in the molecule. Assign the chemical shifts in the ¹³C NMR spectrum.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For a halogenated compound like this compound, the isotopic distribution of bromine and chlorine provides a unique and confirmatory signature.[2][3]

Expected Mass Spectrum

The molecular formula of our target compound is C₁₂H₈BrClN₂O. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak.[2][3]

Ion m/z (relative to ¹²C, ⁷⁹Br, ³⁵Cl) Expected Isotopic Pattern
[M]⁺322[M]⁺, [M+2]⁺, [M+4]⁺
[M-Br]⁺243Characteristic chlorine isotope pattern
[C₇H₄BrO]⁺183Characteristic bromine isotope pattern
[C₅H₄ClN₂]⁺127Characteristic chlorine isotope pattern
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to accurately determine the mass-to-charge ratio and resolve the isotopic pattern.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Analyze the spectrum for the molecular ion peak and its characteristic isotopic cluster. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom. Identify key fragment ions to further support the proposed structure.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities

While NMR and MS are excellent for structural elucidation, HPLC is the gold standard for determining the purity of a compound.[4][5] A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.[6]

Key Considerations for HPLC Method Development
  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this polarity.

  • Mobile Phase: A gradient elution with a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is likely to provide good separation.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm) is appropriate.

Experimental Protocol for HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute this solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over a suitable time (e.g., 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Data Acquisition and Analysis: Run the sample and integrate the peak areas. The purity of the compound can be calculated as the percentage of the main peak area relative to the total peak area.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Detailed structural information, connectivity of atoms.Unambiguous structure determination.Relatively low sensitivity, requires a larger sample amount.
MS Molecular weight, elemental composition (with high resolution), fragmentation pattern.High sensitivity, provides molecular formula confirmation.Does not provide information on the connectivity of atoms.
HPLC Purity of the compound, quantification of impurities.High resolving power, excellent for purity assessment.Does not provide structural information on its own.

Conclusion: A Self-Validating System for Identity Confirmation

The confirmation of the identity of a synthesized compound like this compound is not a linear process but a self-validating system built on the convergence of data from multiple, orthogonal analytical techniques. The detailed structural insights from NMR, the definitive molecular weight and elemental composition from high-resolution MS, and the quantitative purity assessment from HPLC together provide an unassailable confirmation of the compound's identity and quality. This rigorous, multi-faceted approach is fundamental to ensuring the integrity and reproducibility of research in the pharmaceutical and chemical sciences.

References

  • PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]

  • Popov, K., Ronnebaum, T., & Varlamova, E. (2021). Techniques and Methods of Identification. In ResearchGate. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Ahmad, B., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum. [Link]

  • PubChem. 4-Bromobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Arabian Journal of Chemistry. (2021). Recent studies on advance spectroscopic techniques for the identification of microorganisms: A review. [Link]

  • PubMed. (2020). Fast Confirmation of Antibody Identity by MALDI-TOF MS Fingerprints. [Link]

  • Pharmaceutical Technology. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-hydroxyphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]

  • Viswanathan, M., & Raji, V. (2008). Synthesis and Characterization of N-(Pyrrolidinobenzyl)- benzamide and its Complexes with Cobalt(II), Nickel(II), Copper(II) and Zinc(II). Asian Journal of Chemistry. [Link]

  • Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Pharmaffiliates. 2-Amino-5-chloro-pyridine. [Link]

  • CrystEngComm. (2015). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. [Link]

  • PubChem. 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PrepChem. Preparation of 4-bromobenzoyl chloride. [Link]

Sources

A Comparative Literature Analysis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the benzamide scaffold serves as a versatile backbone for the development of targeted therapeutics. This guide provides a comprehensive literature comparison of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide , a halogenated N-pyridylbenzamide, with a particular focus on its structural analogs and their performance in preclinical studies. By examining the available data on synthesis, characterization, and biological activity, this document aims to provide researchers with a critical evaluation of this chemical series and its potential in oncology drug development.

While specific experimental data for this compound is not extensively detailed in publicly available literature, a comparative analysis with closely related, well-characterized analogs offers valuable insights into its potential structure-activity relationships and therapeutic applications. This guide will leverage the published data on a prominent analog, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide , which has been identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in various malignancies, including non-small cell lung cancer (NSCLC).

The N-Pyridylbenzamide Scaffold: A Privileged Structure in Kinase Inhibition

The N-pyridylbenzamide core is a recognized pharmacophore in the design of kinase inhibitors. The amide linkage provides a rigid framework for orienting substituents towards the ATP-binding pocket of kinases, while the pyridine and benzene rings offer multiple points for modification to enhance potency, selectivity, and pharmacokinetic properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly influence binding affinity through halogen bonding and other non-covalent interactions, as well as modulate metabolic stability.

Synthesis and Characterization: A Comparative Overview

The synthesis of N-pyridylbenzamides is typically achieved through a straightforward amide coupling reaction between a substituted benzoic acid and an aminopyridine.

General Synthesis Workflow

The general synthetic route involves the activation of the carboxylic acid group of a substituted benzoic acid, followed by nucleophilic attack by the amino group of a substituted aminopyridine.

Synthesis Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Product Substituted\nBenzoic Acid Substituted Benzoic Acid Amide Coupling Amide Coupling Substituted\nBenzoic Acid->Amide Coupling Substituted\nAminopyridine Substituted Aminopyridine Substituted\nAminopyridine->Amide Coupling Coupling\nReagent Coupling Reagent Coupling\nReagent->Amide Coupling N-Pyridylbenzamide N-Pyridylbenzamide Amide Coupling->N-Pyridylbenzamide

Caption: General workflow for the synthesis of N-pyridylbenzamides.

Comparative Synthesis Data
CompoundStarting MaterialsReported YieldSource
Intermediate for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives4-bromo-2-nitrobenzoic acid, 3,5-dimethoxyaniline71.6%[1]
This compound 4-Bromobenzoic acid, 2-amino-5-chloropyridineData not available-

Table 1: Comparative Synthesis Yields.

Physicochemical Properties

The physicochemical properties of this compound are available from chemical supplier databases. These properties are crucial for predicting its behavior in biological systems.

PropertyValueSource
Molecular FormulaC₁₂H₈BrClN₂O[3]
Molecular Weight311.56 g/mol [3]
XLogP33.8[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]

Table 2: Physicochemical Properties of this compound.

Biological Activity: A Focus on FGFR1 Inhibition

The biological activity of N-pyridylbenzamides has been explored against various targets. A significant body of research points to their potential as kinase inhibitors, particularly against FGFR1.

FGFR Signaling Pathway and Its Role in Cancer

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway, often through gene amplification or mutations, is a known driver in various cancers, including NSCLC.

FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor 4-bromo-N-(3,5-dimethoxyphenyl) benzamide (Analog) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Comparative In Vitro Anticancer Activity

A study on a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives demonstrated their potent inhibitory activity against NSCLC cell lines with FGFR1 amplification[1][4]. The most promising compound from this series, designated as C9, exhibited significant activity.

Cell Line (NSCLC)IC₅₀ of Compound C9 (µM)Source
NCI-H5201.36 ± 0.27[1][4]
NCI-H15811.25 ± 0.23[1][4]
NCI-H2262.31 ± 0.41[1][4]
NCI-H4602.14 ± 0.36[1][4]
NCI-H17031.85 ± 0.32[1][4]

Table 3: In Vitro Anticancer Activity of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Analog (Compound C9).

While no direct in vitro anticancer data for this compound is available, the potent activity of its close analog suggests that it may also possess inhibitory activity against FGFR or other kinases. The presence of the 5-chloro-2-pyridyl moiety could influence its binding mode and selectivity profile. Further experimental validation is required to confirm this hypothesis.

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of N-pyridylbenzamides, based on published methodologies, are provided below.

General Procedure for the Synthesis of N-Pyridylbenzamides

This protocol is adapted from the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives[1].

Materials:

  • Substituted benzoic acid (1.0 eq)

  • Substituted aminopyridine (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted benzoic acid in DMF.

  • Add EDCI, HOBt, and DIPEA to the solution and stir at room temperature for 30 minutes.

  • Add the substituted aminopyridine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-pyridylbenzamide.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines[1][4].

Materials:

  • Cancer cell lines (e.g., NCI-H520, NCI-H1581)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The N-pyridylbenzamide scaffold, exemplified by this compound and its analogs, represents a promising starting point for the development of novel kinase inhibitors. The available literature on the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide series demonstrates the potential of these compounds to potently inhibit FGFR1 and exhibit significant anticancer activity in preclinical models.

The key structural features, including the 4-bromo substitution on the benzamide ring and the nature of the N-pyridyl moiety, are critical determinants of biological activity. The 5-chloro substitution on the pyridine ring of the title compound likely influences its electronic properties and potential for halogen bonding within the kinase active site, which could lead to a distinct selectivity and potency profile compared to the dimethoxy-substituted analog.

To fully elucidate the potential of this compound, further experimental work is crucial. This should include:

  • Detailed Synthesis and Characterization: Reporting the optimized synthesis protocol with yield and purity, along with comprehensive spectroscopic data (¹H NMR, ¹³C NMR, MS).

  • Kinase Profiling: Screening against a panel of kinases to determine its selectivity profile and identify primary targets.

  • In Vitro Efficacy: Evaluating its antiproliferative activity against a broad panel of cancer cell lines, including those with known kinase alterations.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand the contribution of each structural component to its biological activity.

By systematically addressing these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and its derivatives in the ongoing quest for more effective and targeted cancer therapies.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Semantic Scholar. [Link]

  • 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. Arabian Journal of Chemistry. [Link]

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Taylor & Francis Online. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing. [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. [Link]

  • Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • 4-imidazopyridazin-1-yl-benzamides as Btk inhibitors.
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • STRUCTURAL SYSTEMATICS OF HALOGENATED BENZAMIDES. DORAS | DCU Research Repository. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of research compounds is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide, a halogenated aromatic amide. The procedures outlined here are designed to be a self-validating system, ensuring that safety and compliance are integrated directly into your laboratory's workflow.

Core Principle: Hazard Identification and Causality

Understanding the "why" behind disposal procedures is critical. This compound belongs to a chemical class—halogenated organic compounds—that requires specialized handling for disposal. Due to the presence of both bromine and chlorine atoms on its aromatic rings, improper disposal can lead to significant environmental persistence and the potential for forming toxic byproducts during decomposition.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally related molecules and the general principles of halogenated aromatics. The primary concerns are:

  • Human Health: Similar benzamides and halogenated pyridines are known to be irritants to the skin, eyes, and respiratory system.[1][2] Some may be harmful if swallowed.[2][3]

  • Environmental Hazard: Halogenated organic compounds frequently exhibit high toxicity to aquatic life.[3] Their disposal is strictly regulated to prevent release into waterways and soil.

  • Disposal Complexity: The combustion of halogenated compounds requires specific conditions (e.g., high temperatures) to ensure complete destruction and prevent the formation of hazardous substances like dioxins and furans.[4] This is why these compounds cannot be treated like standard non-halogenated chemical waste.

Property / Consideration Summary & Rationale
Chemical Class Halogenated Aromatic Amide / Pyridine Derivative
Primary Disposal Concern Halogen Content (Bromine, Chlorine)
Anticipated Health Hazards Skin, eye, and respiratory irritation.[1][2] Harmful if swallowed.[3]
Environmental Hazards Presumed toxic to aquatic life; requires containment.[3]
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1][5]
Prohibited Disposal Routes Drain disposal, mixing with non-halogenated waste, general refuse.[6][7]

The Critical First Step: Segregation of Waste Streams

The single most important operational step in the proper disposal of this compound is its strict segregation from non-halogenated waste streams.

The Causality Behind Segregation: Licensed waste disposal facilities use different processes for halogenated and non-halogenated organic waste. Halogenated waste requires high-temperature incineration, often with "scrubbers" to neutralize the acidic gases (like HBr and HCl) produced during combustion.[8][9] This process is significantly more complex and costly than the fuel blending or standard incineration used for non-halogenated solvents.[6][10] Cross-contaminating a large volume of non-halogenated waste with a small amount of a halogenated compound like this one forces the entire volume to be treated by the more expensive and specialized method.

Protocol for Waste Segregation and Collection
  • Designate a Container: Procure a dedicated, properly vetted waste container for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., polyethylene for solutions) and have a sealable, airtight lid.[10][11]

  • Immediate Labeling: Before adding any waste, label the container clearly. The label must include, at a minimum:

    • The words "Hazardous Waste".[6]

    • The waste stream type: "Halogenated Organic Waste".[9]

    • A complete list of the contents. As you add waste, log "this compound" and any solvents used.

  • Collection:

    • Collect all waste containing this compound—whether solid, in pure form, or dissolved in solvents (e.g., DCM, chloroform, or even residual amounts in acetone)—in this designated container.

    • Keep the container closed at all times except when adding waste.[6][10]

  • Storage: Store the sealed container in a designated satellite accumulation area within the lab. This area should be in a well-ventilated space (like a fume hood), away from incompatible materials, and within secondary containment to manage potential leaks.[10][11]

Approved Disposal Methodology: Incineration

For halogenated compounds, high-temperature incineration by a licensed and regulated hazardous waste disposal facility is the industry-standard and environmentally-required method of disposal.[4][8][9]

Mechanism of Action: Incineration at temperatures typically between 820°C and 1600°C ensures the complete thermal decomposition of the molecule into its constituent elements and simple gaseous products.[8] The high temperature and controlled conditions are necessary to prevent the formation of toxic and environmentally persistent intermediates.[4]

Why Chemical Neutralization is NOT Recommended: While it may be theoretically possible to devise a chemical reaction to degrade this molecule, this approach is fraught with risk in a research setting. The process would require:

  • Extensive Validation: You would need to prove, typically through analytical chemistry, that the reaction has gone to 100% completion and that no hazardous byproducts have been formed.

  • Regulatory Approval: Such a procedure would need to be approved by your institution's Environmental Health & Safety (EHS) department and meet local and national waste treatment regulations.[12]

For these reasons, attempting chemical inactivation in the lab is not a viable or trusted method. The most self-validating and authoritative system is to transfer the material to professionals who are equipped and certified to manage its destruction.

Standard Operating Procedure (SOP) for Disposal

This step-by-step workflow ensures a safe and compliant disposal process from the lab bench to final pickup.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses or goggles conforming to EN166 (EU) or NIOSH (US) standards.[13]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

  • Body Protection: Wear a standard laboratory coat.

Step 2: Preparing the Waste for Disposal
  • Consolidate Waste: If you have multiple small containers of this waste, consolidate them into your main, properly labeled "Halogenated Organic Waste" container. This must be done inside a certified chemical fume hood.[10]

  • Finalize the Label: Ensure the hazardous waste tag is complete and accurate, with all constituents and their approximate percentages listed.

  • Secure the Container: Tightly seal the container lid. Wipe the exterior of the container clean of any contamination.

Step 3: Arranging for Professional Disposal
  • Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource. They manage the hazardous waste disposal program for your entire organization.

  • Schedule a Pickup: Follow your institution's procedure to schedule a waste pickup. This is often done through an online portal or by filling out a chemical collection request form.[11]

  • Do Not Transport Off-Site: Never personally transport hazardous waste. The transport of hazardous materials is regulated and must be done by licensed professionals.[7]

Disposal Decision Workflow

The following diagram outlines the logical flow for handling waste containing this compound. This workflow is designed to eliminate ambiguity and ensure every step is correctly executed.

DisposalWorkflow Start Waste Generated: This compound (Solid, Solution, or Contaminated Material) CheckHalogen Is the compound halogenated? Start->CheckHalogen Segregate Segregate into dedicated 'Halogenated Organic Waste' container. CheckHalogen->Segregate Yes Label Label container with: 1. 'Hazardous Waste' 2. 'Halogenated' 3. Full Chemical Name(s) Segregate->Label Store Store sealed container in a ventilated, designated satellite accumulation area. Label->Store Contact Contact institution's EHS or licensed waste contractor to schedule pickup. Store->Contact End Professional Disposal (High-Temp Incineration) Contact->End

Caption: Decision workflow for the disposal of this compound.

By adhering to this guide, you ensure that the disposal of this compound is handled with the scientific rigor it requires, protecting yourself, your colleagues, and the environment.

References

  • AWS. (2016, December 16). SAFETY DATA SHEET BROMICIDE® GRANULES (US).
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromo-2-chloropyrimidine.
  • Biosynth. (2022, May 5). Safety Data Sheet: 4-Bromo-2-fluoro-N-methylbenzamide.
  • Thermo Fisher Scientific. (2010, September 7). SAFETY DATA SHEET: Benzamide.
  • Echemi. 4-bromo-N-(3,4-dimethoxyphenyl)benzamide Safety Data Sheets.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • University of Wisconsin-Madison. Hazardous Waste Segregation.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
  • M, M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.
  • University of Washington Environmental Health & Safety. Pyridine Standard Operating Procedure.
  • Temarry Recycling. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Swiss Federal Office of Public Health. (2016, September 20). Chemical Inactivation of Organisms in Liquids.

Sources

Comprehensive Safety and Handling Guide for 4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4-Bromo-N-(5-chloro-2-pyridyl)benzamide has not been located. The following procedural guidance is synthesized from the safety data of structurally analogous compounds, including 4-bromobenzamide, 2-amino-5-chloropyridine, and other halogenated benzamides and pyridines. It is imperative that this compound be handled with the caution appropriate for a substance of unknown toxicity and that this guide is used in conjunction with your institution's specific safety protocols and the professional judgment of trained researchers.

Hazard Assessment and Triage

Given the chemical structure of this compound, which features a brominated benzene ring and a chlorinated pyridine ring linked by an amide, a conservative hazard assessment is warranted. The primary anticipated hazards are extrapolated from related compounds and are summarized below.

Anticipated Hazard Profile:

Hazard ClassAnticipated Hazard StatementRationale from Analogous Compounds
Acute Toxicity, Oral Potentially harmful if swallowed.[1][2]Benzamide derivatives are classified as harmful if swallowed (Category 4 Acute Oral Toxicity).[2]
Skin Corrosion/Irritation Causes skin irritation.[3][4][5]4-Bromobenzamide is known to cause skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4][5]Both 4-bromobenzamide and chlorinated pyridine derivatives are documented eye irritants.[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4][5]4-Bromobenzamide may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The following PPE is mandatory.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[6] For procedures with a higher risk of splashing, such as preparing solutions or transfers, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile or neoprene gloves are recommended.[6][7] Latex gloves are not suitable.[6] Given that no specific chemical resistance data is available, it is prudent to double-glove if handling the compound for extended periods. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.[6][7] For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.[9]

Donning and Doffing PPE Workflow

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Figure 1: Recommended PPE Donning and Doffing Sequence.

Operational Plan: Handling and Storage

Adherence to a strict operational protocol will ensure the safe handling and storage of this compound.

Engineering Controls
  • Primary Containment: All weighing and transfers of the solid material should be performed in a chemical fume hood.[8]

  • Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.[8]

Procedural Steps for Handling
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and waste containers readily available.

  • Weighing: Use a disposable weighing boat. After weighing, gently tap the boat to ensure all powder is transferred. The contaminated boat should be disposed of as hazardous waste.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, the container should be loosely capped until the solid is fully dissolved.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water.[2]

Storage
  • Store the compound in a tightly sealed, clearly labeled container.[8]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and incompatible materials such as strong oxidizing agents.[8]

  • Store in a locked cabinet or other secure location to limit access to authorized personnel.[2]

Disposal Plan: Waste Management

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing boats, and paper towels, must be collected in a designated, labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed container for halogenated organic waste.[11][12] Do not mix with non-halogenated waste streams.[11]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of waste generated from working with this compound.

Disposal_Workflow Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsSharp Is the waste a sharp? IsSolid->IsSharp Yes LiquidWaste Place in Labeled Halogenated Liquid Waste Container IsSolid->LiquidWaste No SolidWaste Place in Labeled Solid Hazardous Waste Container IsSharp->SolidWaste No SharpsWaste Place in Sharps Container IsSharp->SharpsWaste Yes End Arrange for Pickup by Certified Waste Disposal SolidWaste->End LiquidWaste->End SharpsWaste->End

Figure 2: Waste Disposal Workflow for this compound.

All waste must be disposed of through your institution's environmental health and safety department or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[1]

Emergency Procedures

Spills
  • Small Spills: For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[13] For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and alert your institution's emergency response team.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-chloropyridine.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Disposal Procedures.
  • Echemi. (n.d.). 2-Chloro-5-nitro-N-4-pyridinylbenzamide Safety Data Sheets.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Benzamide.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (n.d.). 4-Bromobenzamide 97.
  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • TCI AMERICA. (n.d.). 4-Bromobenzamide.
  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • PubChem. (n.d.). 4-Bromobenzamide.
  • Jubilant Ingrevia. (2024). Safety Data Sheet - 5-Chloro-2-nitropyridine.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • GOV.UK. (2024). Pyridine: incident management.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • ChemScene. (n.d.). 4-Bromobenzamide.
  • Morf, L. S., et al. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Central Drug House. (n.d.). 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ResearchGate. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%.
  • Temple University. (2021). Halogenated Solvents in Laboratories.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.